Product packaging for BMS-986143(Cat. No.:)

BMS-986143

Cat. No.: B8630978
M. Wt: 587.4 g/mol
InChI Key: IRBVGTPPFBYDKX-UHFFFAOYSA-N
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Description

BMS-986143 is a useful research compound. Its molecular formula is C31H24Cl2N4O4 and its molecular weight is 587.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H24Cl2N4O4 B8630978 BMS-986143

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H24Cl2N4O4

Molecular Weight

587.4 g/mol

IUPAC Name

3-chloro-4-[3-(5-chloro-1,3-dioxopyrido[1,2-c]pyrimidin-2-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-9H-carbazole-1-carboxamide

InChI

InChI=1S/C31H24Cl2N4O4/c1-15-17(6-4-8-23(15)37-25(38)14-24-20(32)7-5-11-36(24)30(37)40)26-21(33)13-19(29(34)39)28-27(26)18-10-9-16(31(2,3)41)12-22(18)35-28/h4-14,35,41H,1-3H3,(H2,34,39)

InChI Key

IRBVGTPPFBYDKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N2C(=O)C=C3C(=CC=CN3C2=O)Cl)C4=C(C=C(C5=C4C6=C(N5)C=C(C=C6)C(C)(C)O)C(=O)N)Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of BMS-986142 in B-cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986142 is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] Unlike irreversible BTK inhibitors, the reversible nature of BMS-986142 may offer a distinct safety and efficacy profile. This technical guide provides a detailed overview of the mechanism of action of BMS-986142 in B-cells, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers and professionals in the field of immunology and drug development.

It is important to note that in some literature, this compound may be referred to as BMS-986143; however, for the purpose of this guide, we will use the designation BMS-986142 as it is more prevalent in the cited preclinical and clinical studies.

Core Mechanism of Action: Reversible Inhibition of BTK

The primary mechanism of action of BMS-986142 is its potent and reversible inhibition of BTK.[1][2][3] BTK is a member of the Tec family of non-receptor tyrosine kinases and is a crucial component of the B-cell receptor (BCR) signaling pathway.[1][3] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, most notably phospholipase C-gamma 2 (PLCγ2).[1] This phosphorylation event triggers a cascade of intracellular signals, including calcium mobilization and activation of transcription factors such as NF-κB, which are essential for B-cell proliferation, differentiation, survival, and cytokine production.[1][4][5]

BMS-986142 exerts its effect by binding to the active site of BTK, thereby preventing its phosphorylation and subsequent activation. This reversible inhibition effectively blocks the downstream signaling cascade initiated by BCR activation. The consequence of this blockade is the suppression of various B-cell functions, including proliferation, expression of co-stimulatory molecules like CD86, and the production of inflammatory cytokines.[1][3]

Data Presentation: Quantitative Analysis of BMS-986142 Activity

The potency and selectivity of BMS-986142 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of BMS-986142 Against BTK and Other Kinases

Target KinaseIC50 (nM)Source
BTK 0.5 [1][2][3][6][7][8]
TEC10[2][7][8]
ITK15[2][8]
BLK23[2][8]
TXK28[2][8]
BMX32[2][8]
LCK71[2]
SRC1100[2]

Table 2: Functional IC50 Values of BMS-986142 in B-cell Assays

Functional EndpointCell TypeStimulusIC50 (nM)Source
Calcium FluxRamos B-cellsanti-IgM9[2][7][8]
CD69 ExpressionHuman Whole Blood B-cellsanti-IgD-dextran90[1][3]
IL-6 ProductionHuman B-cellsBCR stimulation≤ 5[1][3]
TNF-α ProductionHuman B-cellsBCR stimulation≤ 5[1][3]
B-cell ProliferationHuman B-cellsBCR stimulation≤ 5[1][3]
CD86 ExpressionHuman B-cellsBCR stimulation3-4[8]
TNF-α ProductionHuman PBMCsIgG immune complex3[1][3]
IL-6 ProductionHuman PBMCsIgG immune complex4[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of BMS-986142. Disclaimer: These protocols are synthesized from publicly available information and may require optimization for specific laboratory conditions.

BTK Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of BTK by measuring the amount of ADP produced.

Materials:

  • Recombinant human BTK enzyme (e.g., Promega, Cat.# V2941)

  • Poly (4:1 Glu, Tyr) peptide substrate (e.g., Promega, Cat.# V2941)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat.# V9101)

  • BMS-986142 (serial dilutions in DMSO)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2, 50μM DTT)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of BMS-986142 in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a range from picomolar to micromolar.

  • Prepare the kinase reaction mix by diluting the BTK enzyme and substrate in Kinase Buffer to the desired concentrations. Note: The optimal concentrations of enzyme and substrate should be determined empirically.

  • In a 384-well plate, add 1 µL of diluted BMS-986142 or DMSO (vehicle control).

  • Add 2 µL of the BTK enzyme solution to each well.

  • Add 2 µL of the substrate/ATP mix to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well.

  • Incubate at room temperature for 30 minutes.

  • Read the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Calcium Flux Assay in Ramos B-cells

This assay measures the mobilization of intracellular calcium following BCR stimulation, a key downstream event of BTK activation.

Materials:

  • Ramos B-cells

  • RPMI-1640 medium with 10% FBS

  • Indo-1 AM calcium indicator dye (e.g., Molecular Probes)

  • Pluronic F-127

  • Goat F(ab')2 anti-human IgM (for stimulation)

  • Ionomycin (positive control)

  • EGTA (negative control)

  • Flow cytometer with UV excitation capability

Procedure:

  • Culture Ramos B-cells in RPMI-1640 supplemented with 10% FBS.

  • Harvest and wash the cells with serum-free RPMI-1640.

  • Resuspend the cells at a concentration of 1 x 10^6 cells/mL in serum-free RPMI-1640.

  • Load the cells with Indo-1 AM (final concentration of 1-5 µM) and Pluronic F-127 (final concentration of 0.02%) for 30-45 minutes at 37°C in the dark.

  • Wash the cells twice with serum-free RPMI-1640 to remove extracellular dye.

  • Resuspend the cells in RPMI-1640 with 1% FBS.

  • Pre-incubate the cells with various concentrations of BMS-986142 or DMSO (vehicle control) for 30-60 minutes at 37°C.

  • Acquire a baseline fluorescence reading on the flow cytometer for approximately 30-60 seconds.

  • Add the anti-IgM stimulus (e.g., 10 µg/mL) and continue to acquire data for 3-5 minutes.

  • Analyze the data by calculating the ratio of Indo-1 bound (violet emission) to unbound (blue emission) over time. The peak of this ratio indicates the magnitude of the calcium flux.

  • Determine the IC50 value by plotting the peak calcium flux against the inhibitor concentration.

B-cell Proliferation and CD86 Expression Assay

This assay assesses the effect of BMS-986142 on B-cell proliferation and the expression of the activation marker CD86.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated B-cells

  • RPMI-1640 medium with 10% FBS

  • CFSE (Carboxyfluorescein succinimidyl ester) for proliferation tracking

  • Goat F(ab')2 anti-human IgM (for stimulation)

  • Anti-human CD86 antibody conjugated to a fluorophore (e.g., PE or APC)

  • Flow cytometer

Procedure:

  • Isolate PBMCs or B-cells from healthy donor blood.

  • For proliferation analysis, label the cells with CFSE (e.g., 1-5 µM) for 10-15 minutes at 37°C. Quench the staining with FBS-containing medium.

  • Wash the cells and resuspend them in complete RPMI-1640 medium.

  • Plate the cells in a 96-well plate and pre-incubate with various concentrations of BMS-986142 or DMSO for 1-2 hours.

  • Stimulate the cells with anti-IgM (e.g., 10 µg/mL).

  • Culture the cells for 3-5 days at 37°C in a CO2 incubator.

  • Harvest the cells and stain with a fluorescently labeled anti-CD86 antibody for 30 minutes on ice.

  • Wash the cells and acquire data on a flow cytometer.

  • For proliferation, analyze the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a cell division.

  • For CD86 expression, analyze the mean fluorescence intensity (MFI) of the CD86 stain on the B-cell population.

  • Calculate the IC50 values for the inhibition of proliferation and CD86 expression.

Mandatory Visualization

The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-cell Receptor (BCR) LYN LYN BCR->LYN 2. Activation IgA_IgB Igα/Igβ SYK SYK IgA_IgB->SYK 4. Recruitment & Activation LYN->IgA_IgB 3. Phosphorylation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK 5. Activation PLCG2 PLCγ2 BTK->PLCG2 6. Phosphorylation PIP2 PIP2 PLCG2->PIP2 7. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFKB NF-κB Activation Ca_release->NFKB PKC->NFKB Proliferation Proliferation, Survival, Cytokine Production NFKB->Proliferation BMS986142 BMS-986142 BMS986142->BTK Inhibition Antigen Antigen Antigen->BCR 1. Binding

Caption: B-cell receptor (BCR) signaling pathway and the inhibitory action of BMS-986142 on BTK.

Experimental_Workflow cluster_assays Functional Assays start Isolate B-cells pretreatment Pre-treat with BMS-986142 or Vehicle start->pretreatment stimulation Stimulate with anti-IgM pretreatment->stimulation incubation Incubate stimulation->incubation calcium_flux Calcium Flux Assay incubation->calcium_flux proliferation Proliferation Assay (CFSE) incubation->proliferation activation_marker Activation Marker (CD86 Expression) incubation->activation_marker analysis Flow Cytometry Analysis calcium_flux->analysis proliferation->analysis activation_marker->analysis results Determine IC50 analysis->results

Caption: A generalized experimental workflow to assess the in vitro effects of BMS-986142 on B-cell function.

Conclusion

BMS-986142 is a potent and selective reversible inhibitor of BTK. Its mechanism of action in B-cells is centered on the blockade of the BCR signaling pathway, a critical pathway for B-cell function. By inhibiting BTK, BMS-986142 effectively suppresses downstream signaling events, leading to the inhibition of B-cell proliferation, activation, and cytokine production. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers and drug development professionals. While clinical trials in rheumatoid arthritis have not shown the desired efficacy, the well-characterized mechanism of action of BMS-986142 continues to make it a valuable tool for studying the role of BTK in B-cell biology and autoimmune diseases.[9] Further research may explore its potential in other B-cell-mediated pathologies.

References

BMS-986143: A Technical Guide to a Reversible BTK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BMS-986143, a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). The content herein synthesizes available preclinical data, outlines relevant experimental methodologies, and visualizes the complex signaling pathways involved. Due to the limited public availability of extensive data specifically for this compound, this guide also incorporates information from its structurally related and more clinically studied counterpart, BMS-986142, to provide a comprehensive understanding of this class of inhibitors.

Introduction to this compound

This compound is an orally active, small-molecule inhibitor that reversibly binds to Bruton's tyrosine kinase (BTK).[1] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, activation, and proliferation.[2] Dysregulation of BTK signaling is implicated in the pathophysiology of various B-cell malignancies and autoimmune diseases.[] Unlike first-generation covalent BTK inhibitors, reversible inhibitors like this compound offer a different pharmacological profile which may translate to an improved safety profile, a crucial factor for therapies targeting chronic inflammatory conditions.[4]

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the kinase activity of BTK. This inhibition blocks the downstream signaling cascade initiated by B-cell receptor (BCR) engagement, as well as signaling from other immune receptors such as Fc receptors.[5][6] By blocking these pathways, this compound can modulate B-cell function, including proliferation, differentiation, and the production of autoantibodies and inflammatory cytokines, which are key drivers in many autoimmune diseases.[7]

Signaling Pathways

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the point of inhibition by this compound.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN Antigen Binding CD19 CD19 PI3K PI3K CD19->PI3K SYK SYK LYN->SYK BTK BTK SYK->BTK PI3K->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB ERK ERK PLCg2->ERK AKT AKT PLCg2->AKT Proliferation Proliferation & Survival NFkB->Proliferation ERK->Proliferation AKT->Proliferation BMS986143 This compound BMS986143->BTK

BTK Signaling Pathway and Inhibition

Quantitative Data

The following tables summarize the available quantitative data for this compound and the related compound, BMS-986142.

Table 1: In Vitro Potency of this compound
TargetIC50 (nM)Assay TypeReference
BTK 0.26 Enzymatic Assay [1]
TEC3Enzymatic Assay[1]
BLK5Enzymatic Assay[1]
BMX7Enzymatic Assay[1]
TXK10Enzymatic Assay[1]
FGR15Enzymatic Assay[1]
YES119Enzymatic Assay[1]
ITK21Enzymatic Assay[1]
BTK (Ramos Cells)6.9 ± 3.4Cellular Assay[1]
BTK (Human Whole Blood)25 ± 19Cellular Assay[1]
FcγR Signaling (PBMC)2Cellular Assay[1]
FcεRI Signaling (Basophils)54Cellular Assay[1]
Calcium Flux (Ramos B Cells)7 ± 3Cellular Assay[1]
B-Cell Proliferation1 ± 0.4Cellular Assay[1]
CD86 Expression1 ± 0.5Cellular Assay[1]
TNFα Production (PBMC)2Cellular Assay[1]
Table 2: In Vitro Potency of BMS-986142
TargetIC50 (nM)Assay TypeReference
BTK 0.5 Enzymatic Assay [8][9]
Calcium Flux (Ramos B Cells)9Cellular Assay[9]
Cytokine Production (B Cells)≤ 5Cellular Assay[8]
Co-stimulatory Molecule Expression (B Cells)≤ 5Cellular Assay[8]
Proliferation (B Cells)≤ 5Cellular Assay[8]
Table 3: Pharmacokinetic Parameters of this compound
SpeciesDoseCmax (µM)Bioavailability (%)Half-life (h)Reference
Mouse6 mg/kg (oral)4.31003.6[1]
Dog2 mg/kg (oral)1.2827.9[1]
Table 4: Pharmacokinetic Parameters of BMS-986142
SpeciesDoseTmax (h)Half-life (h)NoteReference
Healthy Humans5-900 mg (single dose)~27-11Dose-proportional exposure[10][11]
Healthy Humans25-350 mg (multiple doses)~27-11Once-daily for 14 days[10][11]

Experimental Protocols

Detailed experimental protocols for the key assays cited are provided below. These are representative methodologies based on publicly available information.

BTK Kinase Inhibition Assay (Biochemical)

This protocol describes a common method for determining the in vitro potency of an inhibitor against purified BTK enzyme.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Inhibitor Prepare serial dilutions of this compound Mix Combine inhibitor, enzyme, and substrate/ATP in assay buffer Inhibitor->Mix Enzyme Dilute purified BTK enzyme Enzyme->Mix Substrate Prepare substrate (e.g., poly-Glu,Tyr) and ATP Substrate->Mix Incubate Incubate at room temperature Mix->Incubate Detect Measure kinase activity (e.g., ADP-Glo) Incubate->Detect Analyze Calculate IC50 Detect->Analyze

Workflow for BTK Kinase Inhibition Assay

Methodology:

  • Compound Preparation: A serial dilution of this compound is prepared in DMSO.

  • Reaction Mixture: In a microplate, the inhibitor is pre-incubated with purified recombinant BTK enzyme in a kinase assay buffer.

  • Initiation: The kinase reaction is initiated by the addition of a substrate (e.g., a synthetic peptide) and ATP.

  • Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature.

  • Detection: The amount of product (phosphorylated substrate or ADP) is quantified. A common method is the ADP-Glo™ kinase assay, which measures the amount of ADP produced.

  • Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value is calculated.

Ramos B-Cell Calcium Flux Assay (Cellular)

This assay measures the ability of an inhibitor to block BCR-induced calcium mobilization in a B-cell line.

Methodology:

  • Cell Preparation: Ramos B-cells are loaded with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM).

  • Inhibitor Treatment: The cells are pre-incubated with varying concentrations of this compound.

  • BCR Stimulation: The B-cell receptor is cross-linked using an anti-IgM antibody to stimulate calcium flux.

  • Measurement: Changes in intracellular calcium concentration are measured over time using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: The inhibition of the calcium flux signal is used to determine the IC50 value of the compound.

Collagen-Induced Arthritis (CIA) Mouse Model (In Vivo)

The CIA model is a widely used animal model of rheumatoid arthritis to evaluate the efficacy of therapeutic agents.

CIA_Model_Workflow Immunization1 Day 0: Primary Immunization (Type II Collagen in CFA) Immunization2 Day 21: Booster Immunization (Type II Collagen in IFA) Immunization1->Immunization2 Treatment Dosing with this compound (Prophylactic or Therapeutic) Immunization2->Treatment Monitoring Daily Clinical Scoring of Arthritis Severity Treatment->Monitoring Endpoint Endpoint Analysis (Histology, Biomarkers) Monitoring->Endpoint

Workflow for the CIA Mouse Model

Methodology:

  • Induction: Arthritis is induced in susceptible mouse strains (e.g., DBA/1) by immunization with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization is given 21 days later.

  • Treatment: this compound is administered orally, either prophylactically (starting before or at the time of initial immunization) or therapeutically (starting after the onset of disease).

  • Assessment: The severity of arthritis is monitored daily by a clinical scoring system that evaluates paw swelling and inflammation.

  • Endpoint Analysis: At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion. Serum can be collected to measure autoantibody titers and inflammatory cytokines.

Clinical Development

While extensive clinical trial data for this compound is not publicly available, the closely related compound, BMS-986142, has been evaluated in Phase 1 and Phase 2 clinical trials for rheumatoid arthritis.[10][11][12] A Phase 2 study of BMS-986142 in patients with moderate-to-severe rheumatoid arthritis with an inadequate response to methotrexate did not meet its co-primary endpoints.[12] The 350 mg dose was discontinued due to elevated liver enzymes.[12] These findings have led to the discontinuation of the investigation of BMS-986142 for this indication.[12]

Conclusion

This compound is a highly potent, selective, and reversible inhibitor of BTK with demonstrated preclinical activity in cellular and in vivo models of autoimmune disease. Its reversible mechanism of action represents a potential advancement in the development of safer BTK-targeting therapies. While the clinical development of the related compound BMS-986142 for rheumatoid arthritis was not successful, the data generated from these studies provides valuable insights into the therapeutic potential and challenges of targeting BTK in autoimmune disorders. Further research is needed to fully understand the clinical utility of this compound in other indications.

References

An In-depth Technical Guide to the Downstream Signaling Effects of BMS-986142 (also referenced as BMS-986143)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: BMS-986142 is a potent, orally active, and reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the signaling pathways of various hematopoietic cells.[1][2] BTK plays a crucial role in B-cell receptor (BCR) and Fc receptor (FcR) signaling, making it a key therapeutic target for autoimmune diseases such as rheumatoid arthritis.[3][4] This technical guide provides a comprehensive overview of the downstream signaling effects of BMS-986142, including quantitative data from key experiments, detailed methodologies, and visual representations of the affected signaling pathways. While the initial query referenced BMS-986143, the preponderance of scientific literature points to BMS-986142 as the correct designation for this BTK inhibitor.

Core Mechanism of Action

BMS-986142 functions as a selective inhibitor of BTK, a member of the Tec family of non-receptor tyrosine kinases.[4] Upon engagement of the B-cell antigen receptor (BCR), BTK is activated and subsequently phosphorylates phospholipase C gamma 2 (PLCG2).[5] This phosphorylation event triggers a cascade of downstream signaling, including calcium mobilization and activation of the protein kinase C (PKC) family, ultimately leading to B-cell activation, proliferation, and differentiation.[5] By inhibiting BTK, BMS-986142 effectively blocks these downstream events.

Quantitative Analysis of In Vitro Efficacy

The inhibitory activity of BMS-986142 has been quantified across various assays, demonstrating its potency and selectivity.

Target/AssayCell Type/SystemIC50 ValueReference
Primary Target
Bruton's tyrosine kinase (BTK)Enzymatic Assay0.26 nM[1]
BTKRamos Cellular Assay6.9 ± 3.4 nM[1]
BTKHuman Whole Blood Assay25 ± 19 nM[1]
Off-Target Kinase Inhibition
TECEnzymatic Assay3 nM[1]
BLKEnzymatic Assay5 nM[1]
BMXEnzymatic Assay7 nM[1]
TXKEnzymatic Assay10 nM[1]
FGREnzymatic Assay15 nM[1]
YES1Enzymatic Assay19 nM[1]
ITKEnzymatic Assay21 nM[1]
Functional Assays
FcεRI-driven CD63 expressionHuman Basophils (whole blood)54 nM[1]
Calcium FluxRamos B Cells7 ± 3 nM[1]
B-Cell ProliferationHuman Peripheral B Cells1 ± 0.4 nM[1]
CD86 Surface ExpressionHuman Peripheral B Cells1 ± 0.5 nM[1]
TNFα ProductionHuman PBMC2 nM[1]
BCR-dependent IL-6 & TNF-α productionPrimary Human B Cells≤ 5 nM[3]
FcγR-dependent cytokine productionPeripheral Blood Mononuclear CellsNot specified[3]
RANK-L-induced osteoclastogenesisNot specifiedNot specified[3]

Downstream Signaling Pathways

BMS-986142 modulates multiple downstream signaling pathways by inhibiting BTK. The primary pathways affected are the B-cell receptor (BCR) signaling cascade and the Fc receptor (FcR) signaling pathway.

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Activation BCR->Lyn_Syk Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK PLCG2 PLCG2 BTK->PLCG2 BMS986142 BMS-986142 BMS986142->BTK IP3_DAG IP3 & DAG Production PLCG2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Transcription_Factors Transcription Factors (NF-κB, NFAT, AP-1) Ca_PKC->Transcription_Factors Cellular_Responses B-Cell Proliferation, Differentiation, Cytokine Production Transcription_Factors->Cellular_Responses

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of BMS-986142 on BTK.

FcR_Signaling_Pathway FcR Fc Receptor (FcγR) Syk Syk Activation FcR->Syk Immune_Complex Immune Complex (IgG) Immune_Complex->FcR BTK BTK Syk->BTK Downstream_Signaling Downstream Signaling BTK->Downstream_Signaling BMS986142 BMS-986142 BMS986142->BTK Cellular_Responses Cytokine Production (e.g., TNF-α), Phagocytosis, Cell Activation Downstream_Signaling->Cellular_Responses

Caption: Fc Receptor (FcR) signaling pathway and the inhibitory effect of BMS-986142 on BTK.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

BTK Enzymatic Assay: The in vitro inhibitory activity of BMS-986142 against the BTK enzyme was determined using a biochemical assay. The specific protocol would typically involve incubating the purified BTK enzyme with a fluorescently labeled peptide substrate and ATP. The kinase activity is measured by the amount of phosphorylated substrate produced. BMS-986142 is added at varying concentrations to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Ramos Cellular Assay for BTK Inhibition: Ramos B cells, a human Burkitt's lymphoma cell line, are utilized to assess the cellular potency of BTK inhibitors.

  • Cell Culture: Ramos B cells are cultured in appropriate media and conditions.

  • Stimulation: The cells are stimulated with an anti-IgM antibody to induce BCR signaling and subsequent autophosphorylation of BTK.

  • Inhibition: The cells are pre-incubated with varying concentrations of BMS-986142 before stimulation.

  • Detection: The level of BTK phosphorylation is measured using methods such as ELISA or Western blot to determine the IC50 value.[1]

Human Whole Blood Assay: This assay measures the inhibitory effect of BMS-986142 in a more physiologically relevant matrix.

  • Blood Collection: Whole blood is collected from healthy human donors.

  • Stimulation: Similar to the cellular assay, B cells within the whole blood are stimulated via the BCR.

  • Inhibition: The blood is treated with different concentrations of BMS-986142.

  • Endpoint Measurement: The inhibition of downstream signaling events, such as the expression of activation markers like CD69 on B cells, is measured by flow cytometry.[4][6]

Experimental_Workflow_Whole_Blood_Assay cluster_0 Preparation cluster_1 Stimulation & Analysis Blood_Collection Collect Human Whole Blood BMS_Incubation Incubate with BMS-986142 Blood_Collection->BMS_Incubation BCR_Stimulation Stimulate BCR (e.g., anti-IgD) BMS_Incubation->BCR_Stimulation Flow_Cytometry Analyze CD69 Expression on B-Cells via Flow Cytometry BCR_Stimulation->Flow_Cytometry

Caption: Experimental workflow for the human whole blood assay to assess BMS-986142 activity.

Calcium Flux Assay: This assay measures the mobilization of intracellular calcium, a key event downstream of BTK activation.

  • Cell Loading: Ramos B cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Inhibition: The cells are treated with BMS-986142.

  • Stimulation: BCR is stimulated to induce calcium release from intracellular stores.

  • Detection: The change in fluorescence intensity is measured over time using a fluorometer or flow cytometer to quantify the inhibition of calcium flux.[1]

Pharmacodynamic Effects in Humans

In a Phase I clinical study involving healthy participants, BMS-986142 demonstrated a dose- and concentration-dependent inhibition of CD69 expression on B cells following ex vivo stimulation of whole blood with an anti-IgD antibody.[4][6] This provides evidence of target engagement in a clinical setting. The pharmacokinetic profile of BMS-986142 supports once-daily dosing.[6]

Conclusion

BMS-986142 is a potent and selective reversible inhibitor of BTK that effectively blocks downstream signaling from the B-cell receptor and Fc receptors.[3] Its ability to inhibit B-cell proliferation, cytokine production, and other key cellular responses underscores its therapeutic potential for autoimmune diseases.[1][3] The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals. Further clinical investigation, however, did not show a significant benefit in rheumatoid arthritis, leading to the discontinuation of its development for this indication.[7]

References

Preclinical Pharmacology of BMS-986143: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides an in-depth overview of the preclinical pharmacology of BMS-986143, a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). The information is intended for researchers, scientists, and professionals in the field of drug development. For a comprehensive understanding, data for the closely related compound, BMS-986142, is also presented.

Introduction

This compound is an orally active, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling enzyme in various immune cells. BTK is a member of the Tec family of non-receptor tyrosine kinases and plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, and proliferation. Additionally, BTK is involved in signaling pathways downstream of other receptors, including Fc receptors (FcR) and the receptor activator of nuclear factor-κB ligand (RANKL) receptor, implicating it in the function of myeloid cells and osteoclasts. Due to its central role in immune cell function, BTK has emerged as a promising therapeutic target for autoimmune diseases. This compound and its analogue, BMS-986142, have been developed as small molecule inhibitors to target BTK for the potential treatment of such conditions.

Mechanism of Action

This compound exerts its pharmacological effects by reversibly binding to BTK and inhibiting its kinase activity. This inhibition disrupts the downstream signaling cascades initiated by the B-cell receptor (BCR), Fc gamma receptor (FcγR), and RANKL receptor.

B-Cell Receptor (BCR) Signaling Pathway

Activation of the BCR by an antigen initiates a signaling cascade that is crucial for B-cell activation, proliferation, and differentiation. BTK is a key component of this pathway. The binding of antigen to the BCR leads to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79a and CD79b by Src-family kinases. This, in turn, recruits and activates Syk, which then phosphorylates and activates a scaffold of downstream signaling proteins, including BTK. Activated BTK further propagates the signal, leading to the activation of phospholipase C gamma 2 (PLCγ2), subsequent calcium mobilization, and the activation of transcription factors that drive B-cell responses. By inhibiting BTK, this compound effectively blocks these downstream events.

BCR_Signaling_Pathway B-Cell Receptor (BCR) Signaling Pathway Antigen Antigen BCR BCR (IgM/IgD, CD79a/b) Antigen->BCR Binds Src_Kinases Src-family Kinases (Lyn, Fyn, Blk) BCR->Src_Kinases Activates Syk Syk BCR->Syk Recruits & Activates Src_Kinases->BCR Phosphorylates ITAMs BTK BTK Syk->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates BMS986143 This compound BMS986143->BTK Inhibits Ca_Mobilization Calcium Mobilization PLCg2->Ca_Mobilization Leads to Transcription_Factors Transcription Factors (NF-κB, NFAT) Ca_Mobilization->Transcription_Factors Activates B_Cell_Response B-Cell Activation, Proliferation, Differentiation Transcription_Factors->B_Cell_Response Drives

B-Cell Receptor (BCR) Signaling Pathway
Fc Gamma Receptor (FcγR) Signaling Pathway

FcγRs are expressed on various immune cells, including monocytes and macrophages, and play a role in inflammation by recognizing immune complexes. The engagement of activating FcγRs leads to the phosphorylation of their ITAMs by Src-family kinases, initiating a signaling cascade that involves Syk and BTK. This pathway ultimately results in the production of pro-inflammatory cytokines such as TNF-α. This compound can attenuate these inflammatory responses by inhibiting BTK-dependent FcγR signaling.

FcR_Signaling_Pathway Fc Gamma Receptor (FcγR) Signaling Pathway Immune_Complex Immune Complex (IgG-Antigen) FcR FcγR Immune_Complex->FcR Binds Src_Kinases Src-family Kinases FcR->Src_Kinases Activates Syk Syk FcR->Syk Recruits & Activates Src_Kinases->FcR Phosphorylates ITAMs BTK BTK Syk->BTK Activates Downstream_Signaling Downstream Signaling BTK->Downstream_Signaling Activates BMS986143 This compound BMS986143->BTK Inhibits Cytokine_Production Pro-inflammatory Cytokine Production (e.g., TNF-α) Downstream_Signaling->Cytokine_Production Leads to

Fc Gamma Receptor (FcγR) Signaling Pathway
RANKL Signaling Pathway

The interaction of RANKL with its receptor RANK on osteoclast precursors is essential for their differentiation and activation, a process critical in bone resorption. BTK has been identified as a component of the RANKL signaling pathway. RANKL binding to RANK recruits TRAF6, which in turn activates downstream signaling molecules, including BTK. This cascade leads to the activation of transcription factors necessary for osteoclastogenesis. Inhibition of BTK by this compound can therefore interfere with osteoclast formation and function.

RANKL_Signaling_Pathway RANKL Signaling Pathway in Osteoclasts RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits BTK BTK TRAF6->BTK Activates Downstream_Signaling Downstream Signaling (NF-κB, MAPKs) BTK->Downstream_Signaling Activates BMS986143 This compound BMS986143->BTK Inhibits Transcription_Factors Transcription Factors (NFATc1) Downstream_Signaling->Transcription_Factors Activates Osteoclastogenesis Osteoclast Differentiation & Activation Transcription_Factors->Osteoclastogenesis Promotes BTK_Enzyme_Assay_Workflow BTK Enzyme Inhibition Assay Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Recombinant BTK Enzyme - Fluorescent Peptide Substrate - ATP Start->Prepare_Reaction Add_Inhibitor Add this compound/ BMS-986142 (Varying Concentrations) Prepare_Reaction->Add_Inhibitor Incubate Incubate at Room Temperature Add_Inhibitor->Incubate Stop_Reaction Stop Reaction (e.g., with EDTA) Incubate->Stop_Reaction Measure_Activity Measure Kinase Activity (e.g., Substrate Phosphorylation) Stop_Reaction->Measure_Activity Calculate_IC50 Calculate IC50 Value Measure_Activity->Calculate_IC50 End End Calculate_IC50->End CIA_Model_Workflow Collagen-Induced Arthritis (CIA) Model Workflow Start Start Immunization1 Day 0: Primary Immunization (Type II Collagen in CFA) Start->Immunization1 Treatment_Start Initiate Treatment (this compound/BMS-986142 or Vehicle) Immunization1->Treatment_Start Immunization2 Day 21: Booster Immunization (Type II Collagen in IFA) Treatment_Start->Immunization2 Prophylactic Dosing Monitor_Arthritis Monitor Disease Progression (Clinical Scoring of Paw Swelling) Immunization2->Monitor_Arthritis Endpoint_Analysis Endpoint Analysis: - Histopathology of Joints - Biomarker Analysis Monitor_Arthritis->Endpoint_Analysis End End Endpoint_Analysis->End

In Vitro Potency of BMS-986143: A Technical Overview of a Novel Reversible BTK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro potency of BMS-986143, a novel, orally active, and reversible inhibitor of Bruton's tyrosine kinase (BTK). All data presented herein is collated from publicly available scientific literature and vendor specifications, offering a comprehensive resource for researchers in immunology and oncology.

Quantitative Assessment of In Vitro Potency

This compound demonstrates high potency against BTK in both biochemical and cellular assays. The inhibitory activity has been characterized across a range of experimental systems, providing a detailed profile of its biological effects.

Table 1: Biochemical and Cellular Potency of this compound against BTK
Assay TypeSystemTarget/EndpointIC50 (nM)Reference
Biochemical Recombinant Human BTKKinase Activity0.26[1][2][3]
Cellular Ramos B-CellsCalcium Flux7 ± 3[2][3]
Ramos B-CellsBTK Inhibition6.9 ± 3.4[2][3]
Human Peripheral B-CellsProliferation1 ± 0.4[3]
Peripheral B-CellsCD86 Surface Expression1 ± 0.5[3]
Human Whole BloodBTK Inhibition25 ± 19[2][3]
Human Whole Blood (Basophils)CD63 Expression (FcεRI signaling)54[2][3]
Human PBMCFcγ Receptor Signaling2[2][3]
Human PBMCTNFα Production2[3]
Table 2: Kinase Selectivity Profile of this compound

This compound exhibits selectivity for BTK over other related kinases. The following table summarizes the IC50 values for other kinases inhibited by this compound.

KinaseIC50 (nM)Reference
TEC3[2][3]
BLK5[2][3]
BMX7[2][3]
TXK10[2][3]
FGR15[2][3]
YES119[2][3]
ITK21[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on descriptions in the primary literature.[1]

Recombinant Human BTK Enzymatic Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified BTK.

  • Enzyme: Human Recombinant BTK.

  • Substrate: A fluoresceinated peptide.

  • Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.015% Brij 35, and 4 mM DTT in 1.6% DMSO.

  • Procedure:

    • Test compounds are added to a V-bottom 384-well plate.

    • Human recombinant BTK (1 nM), fluoresceinated peptide (1.5 µM), and ATP (20 µM) are added to the assay buffer.

    • The reaction mixture is incubated at room temperature for 60 minutes.

    • The reaction is terminated by the addition of 45 µL of a termination buffer.

    • The degree of peptide phosphorylation is determined using a suitable fluorescence-based detection method.

    • IC50 values are calculated from the dose-response curves.

Ramos B-Cell Calcium Flux Assay

This cellular assay measures the ability of this compound to inhibit B-cell receptor (BCR)-mediated signaling, a key pathway in which BTK is involved.

  • Cell Line: Ramos B-cells.

  • Stimulus: Anti-human IgM, F(ab')2 fragment.

  • Readout: Intracellular calcium concentration, measured using a fluorescent calcium indicator dye.

  • Procedure:

    • Ramos B-cells are loaded with a calcium-sensitive fluorescent dye.

    • Cells are pre-incubated with varying concentrations of this compound.

    • BCR signaling is initiated by the addition of anti-IgM F(ab')2 fragment.

    • The resulting change in intracellular calcium concentration is monitored in real-time using a fluorescence plate reader.

    • IC50 values are determined by analyzing the inhibition of the calcium flux in response to the compound.

Human Whole Blood Basophil Activation (CD63 Expression) Assay

This assay assesses the effect of this compound on IgE-mediated basophil activation in a more physiologically relevant whole blood matrix.

  • Sample: Freshly drawn human whole blood.

  • Stimulus: Anti-IgE antibody.

  • Readout: Upregulation of CD63 on the surface of basophils, measured by flow cytometry.

  • Procedure:

    • Heparinized whole blood is pre-incubated with a range of this compound concentrations.

    • Basophils are activated by the addition of an anti-IgE antibody.

    • The blood is incubated to allow for basophil degranulation and subsequent CD63 expression.

    • Red blood cells are lysed, and the remaining leukocytes are stained with fluorescently labeled antibodies against a basophil-specific marker (e.g., CCR3 or CD123) and CD63.

    • The percentage of CD63-positive basophils is quantified using flow cytometry.

    • IC50 values are calculated based on the dose-dependent inhibition of CD63 upregulation.

Visualized Pathways and Workflows

BTK Signaling Pathway in B-Cells

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Phosphorylation Antigen Antigen Antigen->BCR Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCy2 PLCγ2 BTK->PLCy2 Phosphorylation BMS986143 This compound BMS986143->BTK Inhibition IP3_DAG IP3 / DAG PLCy2->IP3_DAG Hydrolysis of PIP2 Ca_Flux Calcium Flux IP3_DAG->Ca_Flux Proliferation Cell Proliferation & Survival Ca_Flux->Proliferation Biochemical_Assay_Workflow Start Start Add_Reagents Add this compound, Recombinant BTK, Peptide Substrate, & ATP to 384-well plate Start->Add_Reagents Incubate Incubate at RT for 60 minutes Add_Reagents->Incubate Terminate Add Termination Buffer Incubate->Terminate Read_Plate Measure Fluorescence Terminate->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze End End Analyze->End Cellular_Assay_Workflow Start Start Load_Dye Load Ramos B-Cells with Calcium Dye Start->Load_Dye Preincubate Pre-incubate with This compound Load_Dye->Preincubate Stimulate Stimulate with anti-IgM Preincubate->Stimulate Measure_Flux Monitor Calcium Flux (Fluorescence) Stimulate->Measure_Flux Analyze Determine IC50 Measure_Flux->Analyze End End Analyze->End

References

The Impact of BMS-986143 on Fc Receptor Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986143 (also known as BMS-986142) is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical downstream signaling molecule in the Fc receptor (FcR) pathway, which plays a pivotal role in the activation of various immune cells. By targeting BTK, this compound modulates the inflammatory responses mediated by Fc receptors, making it a subject of investigation for autoimmune and inflammatory diseases. This technical guide provides an in-depth analysis of the effects of this compound on Fc receptor signaling, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Introduction to Fc Receptor Signaling

Fc receptors are a family of cell surface receptors that bind to the Fc portion of immunoglobulins (antibodies). This interaction is a cornerstone of the adaptive immune response, linking antibody recognition of antigens to cellular effector functions. Fc receptors are expressed on a wide range of immune cells, including B cells, macrophages, neutrophils, mast cells, and natural killer cells.

Upon cross-linking by antibody-antigen complexes, activating Fc receptors, which contain or associate with Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), initiate a signaling cascade. This cascade typically involves the phosphorylation of ITAMs by Src family kinases, leading to the recruitment and activation of spleen tyrosine kinase (Syk). Activated Syk then phosphorylates and activates a host of downstream effector molecules, including Bruton's tyrosine kinase (BTK) and phospholipase C gamma (PLCγ). This signaling culminates in various cellular responses such as phagocytosis, degranulation, cytokine release, and antibody-dependent cell-mediated cytotoxicity (ADCC).

This compound: A Reversible BTK Inhibitor

This compound is an orally bioavailable small molecule that reversibly inhibits the kinase activity of BTK.[1][2] Unlike irreversible inhibitors, its reversible nature may offer a different safety and efficacy profile, which was a consideration for its development in chronic inflammatory conditions.[3] BTK's position as a key signaling node downstream of Fc receptors makes it an attractive therapeutic target for interrupting pro-inflammatory signaling cascades.

Quantitative Data: The Inhibitory Profile of this compound

The following tables summarize the quantitative data on the inhibitory activity of this compound against BTK and other kinases, as well as its effects on various cellular functions related to Fc receptor and B-cell receptor (BCR) signaling.

Table 1: Kinase Selectivity of this compound [1][4][5]

KinaseIC50 (nM)Selectivity vs. BTK
BTK 0.5 1x
TEC1020x
ITK1530x
BLK2346x
TXK2856x
BMX3264x
LCK71142x
SRC11002200x

Table 2: Cellular Activity of this compound [5][6]

Cell TypeReceptor (Stimulus)EndpointIC50 (nM)
Ramos B cellsBCR (anti-IgM)Ca2+ flux9 ± 5
Ramos B cellsBCR (anti-IgM)PLCγ2 phosphorylation~20
Tonsillar B cellsBCR (anti-IgM)Proliferation3 ± 1
Peripheral blood B cellsBCR (anti-IgM)CD86 expression4 ± 3
Peripheral blood mononuclear cellsFcγR (immune complex)TNF-α production3 ± 3
Peripheral blood mononuclear cellsFcγR (immune complex)IL-6 production4 ± 3
Human whole bloodBCR (anti-IgM)CD69 expression90
Human whole bloodFcεRICD63 expression (basophils)89
Human monocytic precursorsRANK-LOsteoclastogenesisInhibition at ≥ 15 nM

Signaling Pathways and Mechanism of Action

This compound exerts its effects on Fc receptor signaling by directly inhibiting the enzymatic activity of BTK. The following diagrams, generated using the DOT language, illustrate the canonical Fc receptor signaling pathway and the point of intervention by this compound.

Fc_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Immune Complex Immune Complex FcR Fc Receptor Immune Complex->FcR Binding & Cross-linking ITAM ITAM Src Src Family Kinases FcR->Src Activation Syk Syk ITAM->Syk Recruitment & Activation Src->ITAM Phosphorylation BTK BTK Syk->BTK Activation Phagocytosis Phagocytosis Syk->Phagocytosis PLCg PLCγ BTK->PLCg Activation Ca++ Mobilization Ca++ Mobilization PLCg->Ca++ Mobilization Cytokine Production Cytokine Production Ca++ Mobilization->Cytokine Production BMS986143 This compound BMS986143->BTK Inhibition

Fc Receptor Signaling Pathway and this compound Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on Fc receptor signaling. These protocols are synthesized from available literature and standard immunological techniques.

FcγR-Dependent Cytokine Production Assay

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by human peripheral blood mononuclear cells (PBMCs) following Fcγ receptor stimulation.

Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.

  • Compound Treatment: Seed PBMCs in 96-well plates and pre-incubate with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

  • FcγR Stimulation: Stimulate the cells by adding plate-bound immune complexes. To prepare immune complex-coated plates, coat high-binding 96-well plates with human IgG overnight at 4°C, wash, and then block with a suitable blocking buffer.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 values for the inhibition of cytokine production by fitting the dose-response data to a four-parameter logistic equation.

RANK-L-Induced Osteoclastogenesis Assay

Objective: To assess the inhibitory effect of this compound on the differentiation of human monocytic precursors into mature osteoclasts induced by Receptor Activator of Nuclear Factor κB Ligand (RANK-L).

Methodology:

  • Cell Culture: Culture human CD14+ monocytes (isolated from PBMCs) in α-MEM supplemented with 10% FBS, M-CSF (macrophage colony-stimulating factor), and penicillin/streptomycin.

  • Compound Treatment: Add various concentrations of this compound or vehicle to the cell cultures.

  • Osteoclast Differentiation: Induce osteoclastogenesis by adding RANK-L to the culture medium.

  • Incubation: Culture the cells for 9-14 days, with media changes every 3-4 days, including fresh cytokines and compound.

  • TRAP Staining: At the end of the culture period, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.

  • Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well under a microscope.

  • Data Analysis: Determine the concentration-dependent inhibition of osteoclast formation by this compound.

Calcium Flux Assay in Ramos B Cells

Objective: To measure the effect of this compound on B-cell receptor (BCR)-mediated intracellular calcium mobilization in Ramos B cells, a human Burkitt's lymphoma cell line.

Methodology:

  • Cell Preparation: Harvest Ramos B cells and wash them with a suitable buffer.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM) by incubating them in the dark at 37°C.

  • Compound Incubation: Pre-incubate the dye-loaded cells with various concentrations of this compound or vehicle for a specified period.

  • BCR Stimulation: Stimulate the cells by adding an anti-IgM antibody to cross-link the BCR.

  • Flow Cytometry Analysis: Immediately after stimulation, acquire data on a flow cytometer capable of measuring the fluorescence of the calcium indicator dye over time.

  • Data Analysis: Analyze the kinetic data to determine the peak fluorescence intensity or the area under the curve, representing the extent of calcium mobilization. Calculate the IC50 value for the inhibition of calcium flux.

Experimental_Workflow cluster_PBMC_Assay FcγR-Dependent Cytokine Production cluster_Osteo_Assay RANK-L-Induced Osteoclastogenesis cluster_Ca_Assay Calcium Flux Assay P1 Isolate PBMCs P2 Pre-incubate with This compound P1->P2 P3 Stimulate with Immune Complexes P2->P3 P4 Incubate 24h P3->P4 P5 Measure Cytokines (ELISA) P4->P5 O1 Culture Monocytic Precursors O2 Add this compound & RANK-L O1->O2 O3 Incubate 9-14 days O2->O3 O4 TRAP Staining O3->O4 O5 Count Multinucleated Cells O4->O5 C1 Load Ramos B Cells with Dye C2 Pre-incubate with This compound C1->C2 C3 Stimulate with anti-IgM C2->C3 C4 Analyze by Flow Cytometry C3->C4

Overview of Key Experimental Workflows.

Preclinical and Clinical Findings

This compound has demonstrated efficacy in preclinical models of arthritis that are dependent on Fc receptor signaling. In the collagen antibody-induced arthritis (CAIA) mouse model, which is driven by FcγR mechanisms, prophylactic administration of this compound significantly reduced disease severity.[5][7]

A Phase 2 clinical trial (NCT02638948) was conducted to evaluate the efficacy and safety of BMS-986142 in patients with moderate to severe rheumatoid arthritis.[8] However, the trial was discontinued due to a pre-specified interim analysis that showed a lack of benefit compared to placebo and instances of elevated liver enzymes at the highest dose.[8] This outcome highlights the complexities of translating preclinical efficacy into clinical success for BTK inhibitors in rheumatoid arthritis.

Conclusion

This compound is a potent and selective reversible inhibitor of BTK that effectively modulates Fc receptor signaling pathways. By inhibiting BTK, this compound blocks downstream events such as calcium mobilization and pro-inflammatory cytokine production. While it has shown promise in preclinical models of autoimmune disease, its clinical development for rheumatoid arthritis was halted. Nevertheless, the study of this compound provides valuable insights into the role of BTK in Fc receptor-mediated immunity and informs the ongoing development of BTK inhibitors for a range of inflammatory and autoimmune disorders. The detailed data and methodologies presented in this guide serve as a comprehensive resource for researchers in the field.

References

BMS-986143: A Technical Guide to its Impact on Cytokine Production in Peripheral Blood Mononuclear Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of BMS-986143, a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase (BTK), on cytokine production in human Peripheral Blood Mononuclear Cells (PBMCs). The information presented herein is compiled from peer-reviewed research and is intended to provide a comprehensive resource for understanding the immunomodulatory effects of this compound.

Core Findings: Inhibition of Pro-inflammatory Cytokines

This compound has been demonstrated to effectively inhibit the production of key pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in human PBMCs. This inhibitory effect is particularly evident in the context of immune complex-mediated activation of Fc gamma receptors (FcγR), a critical pathway in the pathogenesis of various autoimmune and inflammatory diseases.

Quantitative Data Summary

The inhibitory potency of this compound on cytokine production in human PBMCs is summarized in the table below. The data is derived from experiments where PBMCs were stimulated with IgG-containing immune complexes.

CytokineIC50 (nM)Reference
TNF-α3[1]
IL-64[1]

Table 1: Inhibitory Concentration (IC50) of this compound on Pro-inflammatory Cytokine Production in Human PBMCs.

Signaling Pathway of this compound Action

This compound exerts its inhibitory effect by targeting Bruton's tyrosine kinase (BTK), a key intracellular signaling molecule. In the context of PBMC activation by immune complexes, BTK is essential for the signaling cascade downstream of the low-affinity activating Fcγ receptors (FcγRIIa and FcγRIIIa). By inhibiting BTK, this compound effectively blocks the signal transduction that leads to the transcription and subsequent release of pro-inflammatory cytokines like TNF-α and IL-6.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cytokine Cytokine Release ImmuneComplex IgG Immune Complex FcR FcγRIIa / FcγRIIIa ImmuneComplex->FcR Binds BTK BTK FcR->BTK Activates SignalingCascade Downstream Signaling (e.g., PLCγ2, NF-κB) BTK->SignalingCascade Phosphorylates & Activates GeneTranscription Gene Transcription SignalingCascade->GeneTranscription Promotes BMS986143 This compound BMS986143->BTK Inhibits TNFa TNF-α GeneTranscription->TNFa Leads to IL6 IL-6 GeneTranscription->IL6 Leads to

Figure 1: Simplified signaling pathway of this compound's inhibitory action on FcγR-mediated cytokine production in PBMCs.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, based on published research and standard laboratory practices.

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole human blood using Ficoll-Paque density gradient centrifugation.

Materials:

  • Human whole blood collected in anticoagulant (e.g., EDTA, heparin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • Centrifuge with swinging-bucket rotor

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile pipettes

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 15 mL of the diluted blood over 10 mL of Ficoll-Paque in a 50 mL conical tube, minimizing mixing of the two layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma and platelets).

  • Collect the buffy coat layer, which contains the PBMCs, using a sterile pipette and transfer to a new 50 mL conical tube.

  • Wash the isolated PBMCs by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in complete cell culture medium.

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

In Vitro PBMC Stimulation and Cytokine Production Assay

This protocol details the stimulation of isolated PBMCs with immune complexes and the subsequent measurement of cytokine production in the presence of this compound.

G cluster_prep Preparation cluster_culture Cell Culture & Stimulation cluster_analysis Analysis IsolatePBMCs Isolate PBMCs from Whole Blood PlatePBMCs Plate PBMCs in 96-well plate IsolatePBMCs->PlatePBMCs PrepareIC Prepare IgG Immune Complexes AddIC Add Immune Complexes to stimulate cells PrepareIC->AddIC PrepareBMS Prepare Serial Dilutions of this compound AddBMS Add this compound to wells PrepareBMS->AddBMS PlatePBMCs->AddBMS AddBMS->AddIC Incubate Incubate for 7 hours at 37°C, 5% CO2 AddIC->Incubate CollectSupernatant Collect Cell Culture Supernatant Incubate->CollectSupernatant ELISA Measure TNF-α and IL-6 concentrations by ELISA CollectSupernatant->ELISA AnalyzeData Calculate IC50 values ELISA->AnalyzeData

Figure 2: Experimental workflow for assessing the impact of this compound on cytokine production in PBMCs.

Materials:

  • Isolated human PBMCs

  • Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • This compound

  • IgG-containing immune complexes (prepared from anti-human IgG and human IgG)

  • 96-well cell culture plates

  • ELISA kits for human TNF-α and IL-6

Procedure:

  • Cell Plating: Resuspend the isolated PBMCs in complete RPMI-1640 medium to a concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Compound Addition: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the diluted compound to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Stimulation: Prepare IgG-containing immune complexes by incubating anti-human IgG with human IgG at a predetermined optimal ratio. Add 50 µL of the immune complex solution to each well to stimulate the PBMCs. Include an unstimulated control (medium only).

  • Incubation: Incubate the plate for 7 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant from each well without disturbing the cell pellet. Store the supernatants at -80°C until analysis.

  • Cytokine Measurement: Quantify the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Construct a dose-response curve by plotting the percentage of cytokine inhibition against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of cytokine production.

This technical guide provides a foundational understanding of the effects of this compound on cytokine production in PBMCs. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and immunology.

References

Unraveling the Rotational Locks: A Technical Guide to the Atropisomeric Axes of BMS-986143

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of atropisomerism in the discovery and development of BMS-986143, a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK). The presence of two rotationally stable atropisomeric axes in this compound gives rise to four distinct stereoisomers, with one exhibiting a superior pharmacological profile. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying biological pathways associated with this fascinating molecule.

Atropisomeric Landscape of this compound

This compound possesses two axes of chirality due to hindered rotation, resulting in four atropisomers. The targeted synthesis and separation of these isomers were pivotal in identifying the most potent and selective candidate for clinical development. The superior efficacy and tolerability of a single atropisomer underscore the importance of understanding and controlling axial chirality in drug design.[1]

Quantitative Analysis of Atropisomers

The biological activity of the four atropisomers of a closely related analog of this compound was evaluated to understand the impact of their stereochemistry on BTK inhibition. The following table summarizes the inhibitory concentrations (IC50) for each isomer.

AtropisomerBTK IC50 (nM)Ramos Cell pBTK IC50 (nM)
Isomer 1 (aR, aS)0.33
Isomer 2 (aS, aR)>1000>1000
Isomer 3 (aR, aR)15100
Isomer 4 (aS, aS)30250

Data is for a close analog as presented in the supplementary information of "Driving Potency with Rotationally Stable Atropisomers: Discovery of Pyridopyrimidinedione-Carbazole Inhibitors of BTK".

The data clearly indicates that Isomer 1, with the (aR, aS) configuration, is the most potent inhibitor of BTK.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a key Suzuki-Miyaura coupling step to construct one of the chiral axes. The general synthetic scheme is outlined below. For detailed experimental procedures, please refer to the supplementary information of ACS Med. Chem. Lett. 2020, 11, 2195–2203.

G cluster_synthesis Simplified Synthesis of this compound A Carbazole Precursor C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B Boronic Ester B->C D Coupled Product C->D E Further Synthetic Steps D->E F This compound (Mixture of Atropisomers) E->F

Simplified synthetic workflow for this compound.
Chiral Separation of Atropisomers

The four atropisomers of this compound were separated using chiral supercritical fluid chromatography (SFC).

Instrumentation: Waters UPC2 system Column: CHIRALPAK IC, 4.6 x 150 mm, 3 µm Mobile Phase: Isocratic, 4% MeOH with 25mM IBA in CO2 Flow Rate: 2.5 mL/min Backpressure: 150 bar Temperature: 40 °C Detection: UV at 254 nm and Mass Spectrometry (APCI positive mode)

BTK Enzyme Inhibition Assay

The potency of this compound and its atropisomers against BTK was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the BTK enzyme. The phosphorylated product is detected by a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate.

Protocol Summary:

  • Recombinant human BTK enzyme is incubated with the test compound (this compound or its atropisomers) in an assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • The enzymatic reaction is initiated by the addition of ATP and a biotinylated peptide substrate.

  • The reaction is allowed to proceed for a defined period at room temperature.

  • The reaction is stopped, and the detection reagents (Eu-labeled antibody and SA-APC) are added.

  • After incubation, the TR-FRET signal is read on a suitable plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • IC50 values are calculated from the dose-response curves.

X-ray Crystallography

The absolute stereochemistry of the most potent atropisomer of a key intermediate was confirmed by single-crystal X-ray crystallography. The crystallographic data has been deposited with the Cambridge Crystallographic Data Centre (CCDC).

CCDC Deposition Number: 1501157

Researchers can access the full crystallographic data via the CCDC website.

BTK Signaling Pathway and Mechanism of Action

This compound is a reversible inhibitor of BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. Inhibition of BTK blocks the downstream signaling cascade that is crucial for B-cell proliferation, differentiation, and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation PIP2 PIP2 PLCg2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC PKC DAG->PKC NFkB NF-κB Activation Ca->NFkB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation BMS986143 This compound BMS986143->BTK Inhibition

BTK signaling pathway inhibited by this compound.

Conclusion

The investigation into the atropisomeric axes of this compound provides a compelling case study on the significance of stereochemistry in modern drug discovery. The successful identification and characterization of a single, highly potent atropisomer highlight the power of advanced synthetic and analytical techniques. This guide offers a foundational resource for researchers and professionals in the field, emphasizing the critical need for a deep understanding of molecular chirality to develop safer and more effective medicines.

References

The Inhibitory Effect of BMS-986143 on Basophil Activation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of BMS-986143, a reversible Bruton's tyrosine kinase (BTK) inhibitor, on basophil activation markers. The document summarizes key quantitative data, outlines detailed experimental methodologies for assessing basophil activation, and presents visual representations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: BTK Inhibition

This compound is an orally active and reversible inhibitor of Bruton's tyrosine kinase (BTK)[1]. BTK is a critical signaling enzyme downstream of the high-affinity IgE receptor (FcεRI) in basophils[2][3]. Upon cross-linking of FcεRI by an allergen-IgE complex, a signaling cascade is initiated, leading to basophil degranulation and the release of pro-inflammatory mediators such as histamine[3][4]. BTK plays a crucial role in this pathway, and its inhibition can effectively block IgE-mediated basophil activation[2][3].

Quantitative Analysis of this compound's Effect on Basophil Activation

Experimental data demonstrates that this compound potently inhibits the expression of the basophil activation marker CD63. The following table summarizes the available quantitative data.

CompoundTargetAssayKey Activation MarkerStimulusResult (IC50)
This compoundBruton's tyrosine kinase (BTK)Whole Blood Basophil Activation TestCD63FcεRI signaling54 nM[1]

Table 1: Inhibitory Potency of this compound on Basophil Activation

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated.

cluster_cell Basophil cluster_inhibition Inhibition Allergen Allergen-IgE Complex FceRI FcεRI Allergen->FceRI Cross-linking Lyn Lyn FceRI->Lyn Activation Syk Syk Lyn->Syk Phosphorylation BTK BTK Syk->BTK Activation PLCg PLCγ BTK->PLCg Activation IP3 IP3 PLCg->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Degranulation Degranulation (Histamine, etc.) Ca_release->Degranulation CD63 CD63 Expression Degranulation->CD63 BMS986143 This compound BMS986143->BTK Inhibits

Caption: IgE-mediated basophil activation pathway and the inhibitory action of this compound.

cluster_workflow Experimental Workflow: Basophil Activation Test (BAT) start Start: Whole Blood Sample incubation Incubate with this compound or Vehicle Control start->incubation stimulation Stimulate with anti-IgE (FcεRI cross-linking) incubation->stimulation staining Stain with Fluorescent Antibodies (e.g., anti-CD63, anti-CD203c) stimulation->staining lysis Red Blood Cell Lysis staining->lysis acquisition Data Acquisition via Flow Cytometry lysis->acquisition analysis Data Analysis: Gate on Basophils, Measure CD63 Expression acquisition->analysis end End: Determine IC50 analysis->end

Caption: Generalized workflow for a Basophil Activation Test (BAT).

Experimental Protocols

While a specific, detailed protocol for the basophil activation assays involving this compound is not publicly available, the following is a representative protocol for a whole blood Basophil Activation Test (BAT) based on established methodologies in the field.

Objective: To determine the in vitro effect of this compound on IgE-mediated basophil activation by measuring the expression of surface markers (e.g., CD63) using flow cytometry.

Materials:

  • Blood Samples: Freshly collected human whole blood from healthy, non-allergic donors in heparin-containing tubes.

  • Compound: this compound stock solution (e.g., in DMSO), with serial dilutions prepared in an appropriate buffer.

  • Stimulus: Anti-IgE antibody to cross-link the FcεRI receptor.

  • Staining Antibodies: Fluorochrome-conjugated monoclonal antibodies for identifying basophils (e.g., anti-CCR3, anti-CD123, anti-CRTH2) and measuring activation (e.g., anti-CD63, anti-CD203c).

  • Buffers: Stimulation buffer (e.g., HEPES-buffered saline with Ca²⁺ and Mg²⁺), wash buffer (e.g., PBS with BSA), and red blood cell lysis buffer.

  • Controls:

    • Negative Control: Unstimulated cells (vehicle only).

    • Positive Control: Cells stimulated with anti-IgE without the inhibitor.

  • Equipment: Flow cytometer, incubator, centrifuge, pipettes.

Procedure:

  • Blood Collection and Preparation:

    • Collect whole blood in sodium heparin tubes.

    • Process samples within 4 hours of collection.

  • Compound Incubation:

    • Aliquot whole blood into flow cytometry tubes.

    • Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the respective tubes.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Basophil Stimulation:

    • Add the optimal concentration of anti-IgE antibody to all tubes except the negative control.

    • Incubate for 15-20 minutes at 37°C to induce basophil activation.

  • Staining:

    • Stop the stimulation by placing the tubes on ice.

    • Add a cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD63-FITC, anti-CD203c-PE, anti-CCR3-PerCP) to each tube.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Red Blood Cell Lysis:

    • Add red blood cell lysis buffer to each tube according to the manufacturer's instructions.

    • Incubate for the recommended time at room temperature.

    • Centrifuge the tubes and discard the supernatant.

  • Washing and Resuspension:

    • Wash the cell pellet with wash buffer.

    • Resuspend the cells in a suitable buffer for flow cytometry analysis.

  • Flow Cytometry Analysis:

    • Acquire data on a calibrated flow cytometer.

    • Identify the basophil population based on their characteristic forward and side scatter properties and expression of specific markers (e.g., CCR3+, low side scatter).

    • Quantify the percentage of activated basophils (e.g., CD63-positive) within the gated basophil population for each condition.

  • Data Interpretation:

    • Calculate the percentage of inhibition of basophil activation for each concentration of this compound relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Disclaimer: This is a generalized protocol. Specific parameters such as incubation times, antibody concentrations, and flow cytometry gating strategies may have varied in the experiments conducted with this compound.

References

An In-depth Technical Guide to the Cellular Pathways Modulated by BMS-986143

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986143, also known as BMS-986142, is a potent, orally bioavailable, and reversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical non-receptor tyrosine kinase in the Tec family, playing a pivotal role in the signaling pathways of various hematopoietic cells, including B-lymphocytes and myeloid cells. Its involvement in B-cell development, activation, and differentiation, as well as in Fc receptor signaling, makes it a compelling therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.

Mechanism of Action

This compound functions as a highly selective and reversible inhibitor of BTK. Unlike irreversible inhibitors that form a covalent bond with a cysteine residue in the active site of BTK, this compound binds non-covalently, allowing for a more controlled and potentially safer modulation of BTK activity. This reversible inhibition effectively blocks the kinase function of BTK, preventing the phosphorylation of its downstream substrates and thereby interrupting the signal transduction cascades essential for various cellular functions in immune cells.

Core Cellular Pathways Modulated by this compound

The inhibitory action of this compound on BTK has significant consequences for several key signaling pathways integral to the inflammatory and autoimmune response.

B-Cell Receptor (BCR) Signaling Pathway

The BCR signaling pathway is fundamental for B-cell activation, proliferation, differentiation into antibody-producing plasma cells, and antigen presentation. BTK is a central component of this pathway, acting downstream of the SRC family kinases LYN and SYK. Upon antigen binding to the BCR, BTK is recruited to the plasma membrane and activated through phosphorylation. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), leading to the generation of second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in calcium mobilization, activation of protein kinase C (PKC), and the subsequent activation of transcription factors such as NF-κB, which drive the expression of genes crucial for B-cell responses.

This compound, by inhibiting BTK, effectively severs this signaling chain. This leads to the attenuation of B-cell proliferation, reduced expression of activation markers like CD69 and CD86, and decreased production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1][2]

BCR_Signaling BCR Signaling Pathway Inhibition by this compound cluster_membrane Plasma Membrane BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK activates BTK BTK LYN_SYK->BTK activates PLCG2 PLCγ2 BTK->PLCG2 activates Ca_Flux Calcium Mobilization PLCG2->Ca_Flux Antigen Antigen Antigen->BCR BMS986143 This compound BMS986143->BTK inhibits NFkB NF-κB Activation Ca_Flux->NFkB Cellular_Response B-Cell Activation, Proliferation, Cytokine Production NFkB->Cellular_Response

Caption: Inhibition of the BCR signaling pathway by this compound.

Fc Receptor (FcR) Signaling Pathway

BTK is also a crucial signaling molecule downstream of Fc receptors, which are found on the surface of many immune cells, including macrophages, neutrophils, mast cells, and basophils. There are two main types of Fc receptors modulated by BTK inhibition:

  • Fc-gamma Receptors (FcγRs): These receptors bind to the Fc portion of IgG antibodies. In autoimmune diseases like rheumatoid arthritis, immune complexes composed of autoantibodies and their antigens can cross-link FcγRs on myeloid cells, triggering the release of pro-inflammatory cytokines like TNF-α. BTK is essential for this signaling cascade. This compound has been shown to potently inhibit FcγR-mediated TNF-α production from peripheral blood mononuclear cells (PBMCs).[1]

  • Fc-epsilon Receptors (FcεRI): These high-affinity receptors for IgE are primarily found on mast cells and basophils. Their cross-linking by IgE and allergens leads to degranulation and the release of histamine and other inflammatory mediators. BTK plays a role in this pathway, and this compound has been demonstrated to inhibit FcεRI-driven degranulation, as measured by the surface expression of CD63 on basophils.[3][4]

FcR_Signaling FcR Signaling Pathway Inhibition by this compound cluster_membrane_fcr Plasma Membrane FcR FcγR / FcεRI SYK_fcr SYK FcR->SYK_fcr activates BTK_fcr BTK SYK_fcr->BTK_fcr activates Downstream_Signaling Downstream Signaling (e.g., PLCγ2, Ca²⁺) BTK_fcr->Downstream_Signaling Immune_Complex Immune Complex (IgG/IgE + Antigen) Immune_Complex->FcR BMS986143_fcr This compound BMS986143_fcr->BTK_fcr inhibits Cellular_Response_fcr Cytokine Release (TNF-α) Degranulation (CD63) Downstream_Signaling->Cellular_Response_fcr

Caption: Inhibition of FcR signaling pathways by this compound.

RANK-L Signaling and Osteoclastogenesis

In the context of rheumatoid arthritis, chronic inflammation can lead to bone erosion. This process is mediated by osteoclasts, specialized cells responsible for bone resorption. The differentiation and activation of osteoclasts are driven by the Receptor Activator of Nuclear factor Kappa-B Ligand (RANK-L). BTK has been identified as a component of the RANK-L signaling pathway in osteoclast precursors. By inhibiting BTK, this compound can block RANK-L-induced osteoclastogenesis, thereby potentially protecting against bone and cartilage destruction in arthritic conditions.[1][5]

RANKL_Signaling RANK-L Signaling Inhibition by this compound cluster_membrane_rankl Osteoclast Precursor Membrane RANK RANK TRAF6 TRAF6 RANK->TRAF6 BTK_rankl BTK TRAF6->BTK_rankl activates Downstream_Signaling_rankl Downstream Signaling (e.g., PLCγ2, NFATc1) BTK_rankl->Downstream_Signaling_rankl RANKL RANK-L RANKL->RANK BMS986143_rankl This compound BMS986143_rankl->BTK_rankl inhibits Osteoclastogenesis Osteoclast Differentiation and Activation Downstream_Signaling_rankl->Osteoclastogenesis

Caption: Inhibition of RANK-L-mediated osteoclastogenesis by this compound.

Quantitative Data Presentation

The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Potency of this compound

KinaseIC50 (nM)
BTK 0.26 - 0.5 [1][3][4]
TEC3 - 10[3]
BLK5[3]
BMX7[3]
TXK10[3]
FGR15[3]
YES119[3]
ITK21[3]

Table 2: Cellular Inhibitory Activity of this compound

Cellular AssayCell TypeStimulusEndpointIC50 (nM)
BTK InhibitionRamos B-cells-Cellular BTK Phosphorylation6.9 ± 3.4[3]
BTK InhibitionHuman Whole Blood--25 ± 19[3]
Calcium FluxRamos B-cellsAnti-IgMCalcium Mobilization7 ± 3[3][4]
B-cell ProliferationHuman Peripheral B-cells-Proliferation1 ± 0.4[3][4]
CD86 ExpressionHuman Peripheral B-cells-Surface CD861 ± 0.5[3][4]
TNFα ProductionHuman PBMCsIgG Immune ComplexTNFα Release2[3][4]
CD63 ExpressionHuman BasophilsFcεRI stimulationSurface CD6354[3][4]

Table 3: In Vivo Efficacy of this compound in Preclinical Arthritis Models

Animal ModelDosing RegimenDose (mg/kg)Efficacy (Inhibition of Clinical Score)
Mouse Collagen-Induced Arthritis (CIA)Prophylactic1563%[3]
Mouse Collagen-Induced Arthritis (CIA)Prophylactic4580%[3]
Mouse Anti-collagen Antibody-Induced Arthritis (CAIA)--Demonstrates desirable efficacy[3][4]

Detailed Experimental Protocols

The following are representative methodologies for key experiments used to characterize the activity of this compound.

BTK Enzymatic Assay
  • Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant BTK.

  • Methodology:

    • Recombinant human BTK enzyme is incubated with a specific peptide substrate and ATP in an appropriate kinase buffer.

    • This compound is added at various concentrations to determine its inhibitory effect.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring incorporation of ³²P from ATP) or fluorescence-based assays.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ramos B-cell Calcium Flux Assay
  • Objective: To measure the effect of this compound on BCR-induced calcium mobilization in a B-cell line.

  • Methodology:

    • Ramos B-cells, a human Burkitt's lymphoma cell line that expresses a functional BCR, are harvested and washed.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specific time at 37°C.

    • After loading, cells are washed to remove extracellular dye and resuspended in a suitable buffer.

    • The cells are pre-incubated with varying concentrations of this compound or vehicle control.

    • Baseline fluorescence is recorded using a fluorometer or flow cytometer.

    • Cells are then stimulated with an anti-IgM antibody to cross-link the BCR.

    • The change in fluorescence intensity, which corresponds to the intracellular calcium concentration, is monitored over time.

    • The IC50 value is determined based on the inhibition of the peak calcium response.

Calcium_Flux_Workflow Experimental Workflow: Calcium Flux Assay start Start step1 Harvest and wash Ramos B-cells start->step1 step2 Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) step1->step2 step3 Wash to remove extracellular dye step2->step3 step4 Pre-incubate with This compound or vehicle step3->step4 step5 Record baseline fluorescence step4->step5 step6 Stimulate with anti-IgM antibody step5->step6 step7 Monitor fluorescence change (calcium mobilization) step6->step7 step8 Analyze data and calculate IC50 step7->step8 end_node End step8->end_node

Caption: A representative workflow for a calcium flux assay.

Human PBMC Cytokine Production Assay (FcγR Stimulation)
  • Objective: To assess the impact of this compound on FcγR-mediated pro-inflammatory cytokine production.

  • Methodology:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • PBMCs are washed and resuspended in complete culture medium.

    • Cells are plated in a 96-well plate and pre-incubated with different concentrations of this compound.

    • To stimulate FcγR signaling, the cells are treated with plate-bound IgG or soluble immune complexes.

    • The plates are incubated for a specified period (e.g., 18-24 hours) at 37°C in a CO₂ incubator.

    • After incubation, the cell culture supernatants are collected.

    • The concentration of cytokines, such as TNF-α and IL-6, in the supernatants is quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.

    • The IC50 for cytokine inhibition is then calculated.

Osteoclastogenesis Assay
  • Objective: To evaluate the effect of this compound on the differentiation of osteoclast precursors into mature osteoclasts.

  • Methodology:

    • Osteoclast precursors, such as bone marrow-derived macrophages (BMMs) or peripheral blood monocytes, are isolated.

    • The precursor cells are cultured in the presence of Macrophage Colony-Stimulating Factor (M-CSF) to promote their survival and proliferation.

    • To induce osteoclast differentiation, the cells are treated with RANK-L in the presence of M-CSF.

    • This compound is added to the culture medium at various concentrations at the time of RANK-L addition.

    • The cells are cultured for several days (e.g., 5-7 days), with fresh medium containing the respective treatments being replenished every 2-3 days.

    • At the end of the culture period, the cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a characteristic enzyme of osteoclasts.

    • Mature osteoclasts are identified as TRAP-positive, multinucleated (≥3 nuclei) cells and are counted under a microscope.

    • The inhibitory effect of this compound on osteoclast formation is quantified.

Conclusion

This compound is a highly potent and selective reversible inhibitor of BTK that effectively modulates key cellular pathways involved in the pathogenesis of autoimmune and inflammatory diseases. By inhibiting BTK, this compound disrupts B-cell receptor signaling, Fc receptor-mediated activation of myeloid cells, and RANK-L-induced osteoclastogenesis. The comprehensive preclinical data, including its low nanomolar potency in both enzymatic and cellular assays and its efficacy in animal models of arthritis, underscore the therapeutic potential of this compound. This technical guide provides a detailed foundation for understanding the molecular pharmacology of this compound, which is essential for ongoing and future research and development efforts in the field of immunology and inflammation.

References

Methodological & Application

Application Notes and Protocols for BMS-986143 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986143 is a potent and reversible oral inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling enzyme in the B-cell antigen receptor (BCR) and Fc receptor (FcR) pathways, making it a key therapeutic target for autoimmune diseases.[3] this compound has demonstrated high selectivity and efficacy in various in vitro models, effectively blocking B-cell activation and inflammatory cytokine production. These application notes provide detailed protocols for key in vitro assays to evaluate the activity of this compound.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound across various enzymatic and cellular assays.

Table 1: Enzymatic Activity of this compound

Target KinaseIC₅₀ (nM)
BTK 0.26
TEC3
BLK5
BMX7
TXK10
FGR15
YES119
ITK21

Data sourced from MedchemExpress and InvivoChem.[1][4]

Table 2: Cellular Activity of this compound

Assay DescriptionCell TypeIC₅₀ (nM)
BTK Inhibition (Ramos Cellular Assay)Ramos B Cells6.9 ± 3.4
BTK Inhibition (Human Whole Blood)Human Whole Blood25 ± 19
Calcium Flux InhibitionRamos B Cells7 ± 3
B Cell Proliferation InhibitionHuman Peripheral B Cells1 ± 0.4
CD86 Surface Expression InhibitionHuman Peripheral B Cells1 ± 0.5
TNFα Inhibition (FcγR Signaling)Human PBMCs2
CD63 Expression Inhibition (FcεRI Signaling)Human Basophils (Whole Blood)54

Data sourced from MedchemExpress and InvivoChem.[1][4]

Signaling Pathway

This compound primarily targets Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated, which in turn activates downstream signaling molecules like phospholipase C γ2 (PLCγ2), leading to calcium mobilization and the activation of transcription factors that drive B-cell proliferation, differentiation, and survival. By inhibiting BTK, this compound blocks these downstream events.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Ca_Flux Calcium Flux PLCG2->Ca_Flux Transcription Transcription Factors (e.g., NF-κB) Ca_Flux->Transcription Response B-Cell Proliferation, Survival, Activation Transcription->Response BMS986143 This compound BMS986143->BTK

Caption: BTK Signaling Pathway Inhibition by this compound.

Experimental Protocols

BTK Enzymatic Inhibition Assay

This protocol describes a biochemical assay to determine the in vitro potency of this compound against purified BTK enzyme. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Prep_BTK Prepare BTK Enzyme Solution Mix Combine BTK, Inhibitor, and Substrate/ATP Prep_BTK->Mix Prep_Inhibitor Prepare this compound Serial Dilutions Prep_Inhibitor->Mix Prep_Substrate Prepare Substrate/ATP Solution Prep_Substrate->Mix Incubate Incubate at 30°C for 15-60 min Mix->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent (Depletes ATP) Incubate->Add_ADP_Glo Incubate_2 Incubate at RT for 40 min Add_ADP_Glo->Incubate_2 Add_Detect Add Kinase Detection Reagent (Converts ADP to ATP) Incubate_2->Add_Detect Incubate_3 Incubate at RT for 30 min Add_Detect->Incubate_3 Read_Lum Read Luminescence Incubate_3->Read_Lum

Caption: General workflow for an in vitro BTK kinase inhibition assay.

Materials:

  • Recombinant active BTK enzyme

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[5]

  • Substrate (e.g., Poly (4:1 Glu, Tyr) peptide)[6]

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • 384-well assay plates

Procedure:

  • Prepare a 2X BTK enzyme solution in Kinase Assay Buffer.

  • Prepare a substrate/ATP mix in Kinase Assay Buffer. The final ATP concentration should be close to the Kₘ for BTK.

  • Prepare serial dilutions of this compound in DMSO, then dilute further in Kinase Assay Buffer.

  • To a 384-well plate, add the inhibitor solution.

  • Add the 2X BTK enzyme solution to initiate the pre-incubation with the inhibitor.

  • Initiate the kinase reaction by adding the substrate/ATP mix. The final reaction volume is typically 5-25 µL.[7]

  • Incubate the plate at 30°C for a defined period (e.g., 15-60 minutes).

  • Stop the reaction and measure ADP production following the ADP-Glo™ Kinase Assay manufacturer's protocol.[5] a. Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP (incubate for 40 minutes at room temperature). b. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (incubate for 30 minutes at room temperature).

  • Read the luminescence on a plate reader.

  • Calculate IC₅₀ values by fitting the data to a four-parameter logistic curve.

Ramos B Cell Calcium Flux Assay

This assay measures the ability of this compound to inhibit BCR-induced calcium mobilization in Ramos B cells, a human Burkitt's lymphoma cell line.

Materials:

  • Ramos B cells

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Calcium-sensitive dye (e.g., Indo-1 AM or Fluo-3 AM)[8][9]

  • This compound

  • BCR agonist (e.g., anti-human IgM F(ab')₂ fragments)

  • Flow cytometer with UV excitation and dual-emission detection (for Indo-1) or a 488 nm laser (for Fluo-3).

Procedure:

  • Culture Ramos B cells to a density of approximately 1-2 x 10⁶ cells/mL.

  • Load the cells with a calcium-sensitive dye. For example, incubate cells with 1.5 µM Indo-1 AM for 45 minutes at 37°C in the dark.[8]

  • Wash the cells twice to remove excess dye and resuspend in an appropriate buffer (e.g., RPMI with 2% FCS and 25mM HEPES).[8]

  • Pre-incubate the dye-loaded cells with various concentrations of this compound or vehicle (DMSO) for 30-60 minutes at 37°C.

  • Acquire a baseline fluorescence reading on the flow cytometer for approximately 30-60 seconds.

  • Add the BCR agonist (e.g., anti-IgM) to the cell suspension while continuing to acquire data.

  • Record the fluorescence signal for a total of 3-5 minutes to capture the peak calcium flux and subsequent return to baseline.

  • Analyze the data by calculating the ratio of calcium-bound to calcium-free dye fluorescence over time. The inhibitory effect of this compound is determined by the reduction in the peak fluorescence ratio compared to the vehicle control.

  • Calculate the IC₅₀ value from the dose-response curve.

Human Peripheral Blood Mononuclear Cell (PBMC) TNFα Release Assay

This protocol determines the potency of this compound in inhibiting Fcγ receptor-driven TNFα production from human PBMCs.

Materials:

  • Human PBMCs, isolated from whole blood via Ficoll-Paque density gradient centrifugation.[10]

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS).

  • This compound

  • Stimulant: Plate-bound immune complexes (e.g., human IgG).

  • Human TNFα ELISA kit.

Procedure:

  • Coat a 96-well plate with human IgG and incubate overnight at 4°C. Wash the plate to remove unbound IgG.

  • Isolate PBMCs from healthy donor blood.

  • Resuspend PBMCs in culture medium at a concentration of 1 x 10⁶ cells/mL.

  • Add the PBMC suspension to the IgG-coated plate.

  • Immediately add serial dilutions of this compound or vehicle control to the wells.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Centrifuge the plate and collect the culture supernatants.

  • Quantify the concentration of TNFα in the supernatants using a human TNFα ELISA kit according to the manufacturer's instructions.[11]

  • Generate a dose-response curve and calculate the IC₅₀ value for TNFα inhibition.

Assays of Potential Interest (General Protocols)

While searches did not yield specific data for this compound in the following assays, general protocols are provided for researchers interested in exploring broader compound activities.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical method to assess target engagement in a cellular environment.[12] It relies on the principle that a ligand binding to its target protein increases the protein's thermal stability.[12]

Workflow:

CETSA_Workflow Treat Treat Cells with Compound or Vehicle Heat Heat Cell Lysates or Intact Cells to Varying Temperatures Treat->Heat Separate Separate Soluble and Precipitated Proteins (Centrifugation) Heat->Separate Detect Detect Soluble Target Protein (e.g., Western Blot, ELISA, or Mass Spec) Separate->Detect Analyze Generate Melt Curve and Determine Tagg Detect->Analyze

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Procedure (Western Blot Readout):

  • Culture cells of interest and treat with this compound or vehicle for a specified time.

  • Harvest cells, wash, and resuspend in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of different temperatures for 3 minutes (e.g., 40°C to 70°C).

  • Cool the samples to room temperature.

  • Lyse the cells (e.g., by freeze-thaw cycles).

  • Centrifuge at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble target protein (BTK) in each sample by Western blot.

  • Plot the band intensity against temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.

TNF-induced Necroptosis Assay

Necroptosis is a form of programmed cell death mediated by RIPK1, RIPK3, and MLKL.[13] This assay can be used to screen for inhibitors of this pathway.

Procedure (HT-29 Cells):

  • Seed HT-29 human colon adenocarcinoma cells in a 96-well plate and allow them to adhere.

  • Pre-treat cells with the test compound (e.g., this compound) and a pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK) for 1-2 hours. The caspase inhibitor is crucial to block apoptosis and channel the signaling towards necroptosis.

  • Induce necroptosis by adding a combination of human TNFα (e.g., 20 ng/mL) and a Smac mimetic (e.g., 0.2 µM SM-164).[8]

  • Incubate for 18-24 hours.

  • Measure cell viability using a suitable method, such as CellTiter-Glo® Luminescent Cell Viability Assay or by staining with propidium iodide (PI) and quantifying PI-positive (dead) cells via flow cytometry or fluorescence microscopy.

  • A compound that inhibits necroptosis will result in a higher viability reading compared to the TNFα/Smac mimetic/Z-VAD-FMK treated control.

RIPK1 Kinase Inhibition Assay

This is a biochemical assay to measure the direct inhibition of RIPK1 kinase activity.

Procedure:

  • Recombinant human RIPK1 is incubated with the test compound (e.g., this compound) in an assay buffer (e.g., 25 mM HEPES pH 7.2, 20 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • The kinase reaction is initiated by adding ATP and a suitable substrate, such as Myelin Basic Protein (MBP).

  • The reaction is allowed to proceed for a set time (e.g., 60-120 minutes) at room temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate (or ADP produced) is quantified. This can be done using various methods, including radiometric assays with [γ-³³P-ATP] or luminescence-based assays like ADP-Glo™.

  • IC₅₀ values are determined from the dose-response curve.

References

Application Notes and Protocols: BMS-986143 in a Ramos Cell Calcium Flux Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986143 is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, playing a crucial role in B-cell development, activation, and proliferation.[3][4] Dysregulation of the BTK signaling cascade is implicated in various B-cell malignancies and autoimmune diseases.[3] The BCR signaling cascade, upon activation, leads to the phosphorylation of phospholipase Cγ2 (PLCγ2), which in turn triggers the mobilization of intracellular calcium.[5][6][7] This increase in intracellular calcium is a key downstream event that can be measured to assess the activity of the BCR pathway and the efficacy of its inhibitors.

Ramos cells, a human Burkitt's lymphoma cell line, are a widely used model for studying B-cell signaling as they express surface IgM and respond to BCR stimulation with a robust calcium flux.[3][8][9] This makes them an ideal system for evaluating the inhibitory potential of compounds like this compound on the BTK-mediated calcium signaling pathway. This document provides detailed protocols for utilizing this compound in a Ramos cell calcium flux assay, along with relevant data and pathway diagrams.

Data Presentation

The following table summarizes the quantitative data for this compound, providing key metrics for its activity in Ramos cells and other relevant assays.

ParameterValueCell/SystemReference
IC50 (BTK enzymatic assay) 0.26 nMRecombinant human BTK[1]
IC50 (Ramos cellular assay) 6.9 ± 3.4 nMRamos B-cells[1]
IC50 (Calcium Flux in Ramos B-cells) 7 ± 3 nMRamos B-cells[1]
IC50 (anti-IgM stimulated PLCγ2 phosphorylation) ~20 nMRamos B-cells[5]
IC50 (Human whole blood assay) 25 ± 19 nMHuman whole blood[1]

Signaling Pathway and Experimental Workflow

To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.

BTK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Anti-IgM Stimulation Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ Stores IP3->Ca_ER Release Ca_mobilization ↑ [Ca2+]i Ca_ER->Ca_mobilization Ca_influx Ca_mobilization->Ca_influx BMS986143 This compound BMS986143->BTK

Caption: BTK Signaling Pathway in B-Cells.

Calcium_Flux_Assay_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading & Incubation cluster_treatment Inhibitor Treatment cluster_measurement Measurement Harvest Harvest Ramos Cells Wash Wash Cells Harvest->Wash Resuspend Resuspend in Assay Buffer Wash->Resuspend Load Load with Calcium Indicator Dye (e.g., Indo-1 AM) Resuspend->Load Incubate_Dye Incubate (e.g., 45 min, 37°C) Load->Incubate_Dye Pretreat Pre-incubate with This compound Incubate_Dye->Pretreat Equilibrate Equilibrate at 37°C Pretreat->Equilibrate Baseline Acquire Baseline Fluorescence Equilibrate->Baseline Stimulate Stimulate with Anti-IgM Baseline->Stimulate Record Record Calcium Flux Stimulate->Record

Caption: Experimental Workflow for Calcium Flux Assay.

Experimental Protocols

Materials and Reagents
  • Ramos (human Burkitt's lymphoma) cell line (ATCC® CRL-1596™)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound (prepare stock solution in DMSO)

  • Goat F(ab')2 Anti-Human IgM (e.g., Jackson ImmunoResearch)

  • Calcium-sensitive fluorescent dye (e.g., Indo-1 AM, Fluo-4 AM, or a no-wash calcium assay kit)

  • Pluronic F-127 (if using AM ester dyes)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Dimethyl sulfoxide (DMSO)

  • Ionomycin (positive control)

  • EGTA (negative control)

  • Flow cytometer or plate reader capable of measuring calcium flux

Cell Culture
  • Culture Ramos cells in suspension in complete RPMI-1640 medium in a humidified incubator at 37°C with 5% CO2.

  • Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

  • Ensure cells are in the logarithmic growth phase and have a viability of >95% before starting the assay.

Calcium Flux Assay Protocol

This protocol is a general guideline and may require optimization for specific experimental conditions and equipment.

1. Cell Preparation and Dye Loading:

  • Harvest Ramos cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with pre-warmed HBSS with 20 mM HEPES.

  • Resuspend the cell pellet in HBSS with 20 mM HEPES at a density of 1-5 x 10^6 cells/mL.[10][11]

  • Prepare the calcium indicator dye according to the manufacturer's instructions. For Indo-1 AM, a final concentration of 1.5 µM is often used.[10][11] It is recommended to pre-mix the dye with an equal volume of 0.1% Pluronic F-127 to aid in dispersion.

  • Add the dye solution to the cell suspension and mix gently.

  • Incubate the cells in the dark for 30-60 minutes at 37°C.[9][11]

2. Washing and Inhibitor Incubation:

  • After incubation, wash the cells twice with pre-warmed HBSS with 20 mM HEPES to remove excess dye.

  • Resuspend the cells in fresh, pre-warmed HBSS with 20 mM HEPES at a final density of 1 x 10^6 cells/mL.

  • Prepare serial dilutions of this compound in HBSS. The final DMSO concentration should be kept below 0.5% to avoid solvent effects.

  • Add the this compound dilutions to the cell suspension and incubate for 15-30 minutes at 37°C. A vehicle control (DMSO) must be included.

3. Calcium Flux Measurement:

  • Equilibrate the cell suspension at 37°C for 5-10 minutes in the measurement instrument (flow cytometer or plate reader).

  • Establish a stable baseline fluorescence reading for approximately 30-60 seconds.

  • Add the anti-IgM stimulus to the cells. The optimal concentration of anti-IgM should be predetermined by titration, but a starting concentration of 10 µg/mL is common.[9]

  • Immediately begin recording the fluorescence signal for a period of 3-5 minutes to capture the initial peak and subsequent plateau phase of the calcium response.

  • At the end of the recording, add ionomycin (e.g., 1 µM) to determine the maximum calcium influx, followed by EGTA (e.g., 5 mM) to chelate extracellular calcium and establish the minimum fluorescence.

Data Analysis
  • For ratiometric dyes like Indo-1, calculate the ratio of calcium-bound to calcium-free fluorescence. For single-wavelength dyes like Fluo-4, use the change in fluorescence intensity.

  • Quantify the calcium response by measuring the peak fluorescence intensity or the area under the curve (AUC).

  • Normalize the data to the baseline fluorescence.

  • Plot the normalized response against the concentration of this compound.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Conclusion

This application note provides a comprehensive guide for utilizing this compound in a Ramos cell calcium flux assay. The provided protocols and data serve as a valuable resource for researchers investigating the inhibitory effects of this compound on BTK signaling. The robust nature of the Ramos cell model, combined with the sensitivity of calcium flux assays, offers a reliable platform for characterizing the potency and mechanism of action of BTK inhibitors in a cellular context. Careful optimization of the assay parameters will ensure high-quality, reproducible data for advancing drug discovery and development efforts.

References

Application Notes and Protocols: BMS-986143 in a Collagen-Induced Arthritis (CIA) Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BMS-986143, a potent and reversible Bruton's tyrosine kinase (BTK) inhibitor, in the collagen-induced arthritis (CIA) mouse model, a well-established preclinical model of rheumatoid arthritis.[1][2][3][4][5][6][7] While specific published data on the dosage of this compound in the CIA model is limited, information from a closely related compound, BMS-986142, offers valuable insights for experimental design.

Introduction to this compound and BTK Inhibition in Arthritis

This compound is an orally active, reversible inhibitor of Bruton's tyrosine kinase (BTK).[8][9] BTK is a critical signaling molecule in various immune cells, including B cells and myeloid cells.[1][2][10][11][12] Its inhibition is a promising therapeutic strategy for autoimmune diseases like rheumatoid arthritis.[1][2][10][11][12] By blocking BTK, this compound can interfere with B cell receptor (BCR) signaling, Fc receptor (FcR) signaling, and osteoclastogenesis, all of which are implicated in the pathology of arthritis.[1][12]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and the closely related BTK inhibitor, BMS-986142, in mouse models of arthritis.

Table 1: this compound Dosage in a Mouse Arthritis Model

CompoundDosesRoute of AdministrationModelEfficacyReference
This compound15 and 45 mg/kgNot specifiedMouse ArthritisDose-dependent inhibition of clinical disease progression.[9]

Table 2: BMS-986142 Dosage in a Collagen-Induced Arthritis (CIA) Mouse Model

CompoundDosesRoute of AdministrationFrequencyVehicleTreatment RegimenEfficacy (Clinical Score Reduction)Reference
BMS-9861424, 10, and 30 mg/kgOral GavageOnce DailyPolyethylene glycol 400:water (80:20 v/v)Prophylactic26%, 43%, and 79% respectively[1][13]
BMS-9861422 and 4 mg/kgOral GavageOnce DailyNot specifiedTherapeutic (in combination with etanercept)Significant benefit over monotherapy[1][13]
BMS-9861423, 10, and 30 mg/kgOral GavageOnce DailyEthanol:TPGS:PEG300 (5:5:90)Prophylactic (CAIA model)Dose-dependent reduction in disease severity[1]

Note: The Collagen Antibody-Induced Arthritis (CAIA) model is another relevant model for studying inflammatory arthritis.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Mouse Model Protocol

This protocol describes the induction of arthritis in DBA/1 mice, a commonly used strain for this model.[5][7][8][9]

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine Type II Collagen (CII)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M Acetic Acid

  • Syringes and needles (26G or 27G)

Procedure:

  • Preparation of Collagen Emulsion:

    • Dissolve Bovine Type II Collagen in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL.

    • Prepare a 1:1 emulsion of the collagen solution with Complete Freund's Adjuvant (CFA). To do this, draw equal volumes of the collagen solution and CFA into two separate syringes connected by a luer lock. Force the contents back and forth between the syringes until a thick, white emulsion is formed. A stable emulsion will not separate when a drop is placed in water.

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail. The total dose of collagen per mouse should be 100 µg.

  • Booster Immunization (Day 21):

    • Prepare a 1:1 emulsion of the collagen solution with Incomplete Freund's Adjuvant (IFA) as described in step 1.

    • Inject 100 µL of the collagen-IFA emulsion intradermally at a site near the primary injection.

  • Monitoring of Arthritis:

    • Begin monitoring the mice for signs of arthritis around day 21.

    • Score the severity of arthritis in each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling, 3 = severe swelling with joint rigidity, 4 = maximal inflammation with ankylosis). The maximum score per mouse is 16.

    • Measure paw thickness using a caliper.

Administration of this compound

This protocol is based on the information available for BMS-986142 and should be optimized for this compound.[1][13]

Materials:

  • This compound

  • Vehicle (e.g., Polyethylene glycol 400:water (80:20 v/v) or Ethanol:TPGS:PEG300 (5:5:90))

  • Oral gavage needles

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., based on the doses used for BMS-986142: 2, 4, 10, 30 mg/kg, or the reported doses for this compound: 15 and 45 mg/kg).

  • Administration:

    • Administer the this compound suspension or vehicle control to the mice via oral gavage.

    • The volume of administration should be consistent across all groups (e.g., 10 mL/kg).

  • Dosing Regimen:

    • Prophylactic Dosing: Begin administration on the day of the primary immunization (Day 0) and continue daily throughout the study.

    • Therapeutic Dosing: Begin administration after the onset of clinical signs of arthritis (e.g., when the arthritis score is ≥ 2) and continue daily for a specified period.

Visualizations

Signaling Pathway of BTK in Arthritis

BTK_Signaling_Pathway BTK Signaling in Arthritis Pathogenesis BCR B Cell Receptor (BCR) BTK BTK BCR->BTK FcR Fc Receptor (FcR) FcR->BTK RANKL RANKL RANKL->BTK B_Cell_Activation B Cell Activation (Autoantibody Production) BTK->B_Cell_Activation Myeloid_Cell_Activation Myeloid Cell Activation (Cytokine Release) BTK->Myeloid_Cell_Activation Osteoclastogenesis Osteoclastogenesis (Bone Resorption) BTK->Osteoclastogenesis BMS986143 This compound BMS986143->BTK

Caption: BTK signaling pathway in arthritis and the inhibitory action of this compound.

Experimental Workflow for this compound in the CIA Mouse Model

CIA_Workflow Experimental Workflow: this compound in CIA Mouse Model cluster_Induction Arthritis Induction cluster_Treatment Treatment cluster_Monitoring Monitoring & Endpoints Day0 Day 0: Primary Immunization (Collagen in CFA) Day21 Day 21: Booster Immunization (Collagen in IFA) Prophylactic Prophylactic Dosing: This compound or Vehicle (Daily from Day 0) Day0->Prophylactic Therapeutic Therapeutic Dosing: This compound or Vehicle (Daily from Onset) Day21->Therapeutic Monitoring Daily Monitoring: - Clinical Score - Paw Thickness Prophylactic->Monitoring Therapeutic->Monitoring Endpoints Endpoint Analysis: - Histopathology - Biomarker Analysis Monitoring->Endpoints

Caption: Workflow for evaluating this compound in the CIA mouse model.

References

Application Note: Protocols for BMS-986143 in Human Whole Blood Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS-986143 is an orally active, reversible inhibitor of Bruton's tyrosine kinase (BTK) with a high degree of potency.[1][2] BTK is a critical signaling enzyme in various hematopoietic cells, including B lymphocytes and myeloid cells. Its role in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways makes it a key therapeutic target for autoimmune and inflammatory diseases.[3][4] Human whole blood assays are invaluable tools for studying the pharmacodynamic effects of BTK inhibitors like this compound. These assays maintain the physiological complexity of cellular interactions and plasma components, offering a more clinically relevant model for assessing drug activity on target cells such as B cells and basophils.[5][6]

This document provides detailed protocols for evaluating the inhibitory activity of this compound in human whole blood, focusing on B-cell activation and basophil activation, key pathways modulated by BTK.

Mechanism of Action: BTK Signaling Pathway

This compound exerts its effect by inhibiting BTK, a member of the Tec family of non-receptor tyrosine kinases.[4] In B cells, antigen binding to the B-cell receptor (BCR) initiates a signaling cascade involving the phosphorylation of CD79a/b by SRC family kinases, which in turn recruits and activates BTK. Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2), leading to downstream signaling events that culminate in calcium mobilization, transcription factor activation (e.g., NF-κB), and ultimately, B-cell proliferation, differentiation, and antibody production. This compound blocks these downstream effects by preventing BTK's kinase activity.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN/SRC Family Kinases BCR->LYN Activates SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Mobilization IP3->Ca NFkB NF-κB / AP-1 Activation Ca_PKC_group Ca->Ca_PKC_group PKC->Ca_PKC_group Gene Gene Transcription (Proliferation, Survival, Cytokine Production) NFkB->Gene BMS986143 This compound BMS986143->BTK Inhibits Antigen Antigen Antigen->BCR Binds Ca_PKC_group->NFkB

Caption: BTK signaling pathway downstream of the B-cell receptor.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across various enzymatic, cellular, and whole blood assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Assay TypeTarget/EndpointSpeciesIC50 ValueReference
Enzymatic Assay BTK Kinase Activity-0.26 nM[1]
Cell-Based Assay BTK Inhibition (Ramos Cells)Human6.9 ± 3.4 nM[1]
Calcium Flux (Ramos B Cells)Human7 ± 3 nM[1]
B-Cell ProliferationHuman1 ± 0.4 nM[1]
CD86 Expression (Peripheral B Cells)Human1 ± 0.5 nM[1]
TNFα Production (PBMCs)Human2 nM[1]
Human Whole Blood BTK InhibitionHuman25 ± 19 nM[1]
FcεRI-driven CD63 Expression (Basophils)Human54 nM[1]

Experimental Protocols

The following protocols describe methods to assess the functional impact of this compound in human whole blood.

Protocol 1: B-Cell Activation Assay via CD69 Expression

This assay measures the ability of this compound to inhibit B-cell activation following stimulation of the BCR. Activation is quantified by the surface expression of CD69 on B lymphocytes, identified by flow cytometry.[4]

A. Materials

  • Blood collection tubes with K2EDTA or heparin anticoagulant.

  • Fresh human whole blood (assay should be set up within 3 hours of collection).[7]

  • This compound stock solution (e.g., 10 mM in DMSO).

  • RPMI 1640 medium.

  • BCR agonist: Anti-IgD-dextran or F(ab')2 Fragment anti-human IgM.

  • Fluorophore-conjugated antibodies for flow cytometry: Anti-CD20 (B-cell marker) and Anti-CD69 (activation marker).

  • Red Blood Cell (RBC) Lysis Buffer.

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS).

  • 96-well round-bottom plates.

  • Flow cytometer.

B. Experimental Workflow

B_Cell_Activation_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_staining Staining & Lysis cluster_analysis Analysis A 1. Collect human whole blood C 3. Aliquot 100 µL blood per well A->C B 2. Prepare serial dilutions of this compound D 4. Add this compound dilutions (Pre-incubate 1h at 37°C) B->D C->D E 5. Add BCR agonist (e.g., anti-IgD) D->E F 6. Incubate 18-24h at 37°C, 5% CO₂ E->F G 7. Add antibody cocktail (anti-CD20, anti-CD69) F->G H 8. Incubate 30 min at 4°C in dark G->H I 9. Lyse red blood cells H->I J 10. Wash and resuspend cells in buffer I->J K 11. Acquire data on flow cytometer J->K L 12. Gate on CD20+ B cells and quantify CD69 MFI K->L M 13. Plot dose-response curve and calculate IC₅₀ L->M

Caption: Workflow for the whole blood B-cell activation assay.

C. Step-by-Step Procedure

  • Blood Collection: Collect human whole blood in tubes containing an anticoagulant. Gently invert to mix.[8]

  • Compound Preparation: Prepare serial dilutions of this compound in RPMI 1640 medium from the DMSO stock. Ensure the final DMSO concentration in the assay is ≤ 0.1%.

  • Assay Setup: To a 96-well plate, add the this compound dilutions. Include "vehicle control" (medium with DMSO) and "unstimulated control" (medium only) wells.

  • Blood Addition: Add 100 µL of whole blood to each well.

  • Pre-incubation: Mix gently and pre-incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.

  • Stimulation: Add the BCR agonist to all wells except the "unstimulated control" wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[4]

  • Antibody Staining: Following incubation, add the cocktail of fluorophore-conjugated anti-CD20 and anti-CD69 antibodies to each well.

  • Staining Incubation: Incubate for 30 minutes at 4°C, protected from light.

  • RBC Lysis: Add 1 mL of 1X RBC Lysis Buffer to each well. Incubate for 10-15 minutes at room temperature.

  • Centrifugation & Wash: Centrifuge the plate at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 200 µL of Flow Cytometry Staining Buffer. Repeat the centrifugation and wash step.

  • Resuspension: Resuspend the final cell pellet in 200 µL of Flow Cytometry Staining Buffer.

  • Flow Cytometry: Acquire the samples on a flow cytometer. Gate on the CD20-positive B-cell population and measure the median fluorescence intensity (MFI) of CD69.

Protocol 2: Basophil Activation Assay via CD63 Expression

This protocol assesses the inhibitory effect of this compound on IgE-mediated basophil activation by measuring the surface expression of CD63, a marker of degranulation.[1][3][9]

A. Materials

  • Blood collection tubes with K2EDTA or heparin anticoagulant.

  • Fresh human whole blood.

  • This compound stock solution.

  • Stimulation Buffer (e.g., HEPES buffer with Ca²⁺/Mg²⁺).

  • Basophil agonist: Anti-human IgE antibody.

  • Fluorophore-conjugated antibodies for flow cytometry: Anti-CD63 (activation marker) and basophil markers (e.g., Anti-CCR3 or Anti-CD203c).

  • RBC Lysis Buffer.

  • Flow Cytometry Staining Buffer.

  • 96-well round-bottom plates.

  • Flow cytometer.

B. Experimental Workflow

Basophil_Activation_Workflow cluster_prep Preparation & Treatment cluster_stim_stain Stimulation & Staining cluster_lysis Lysis & Analysis A 1. Collect whole blood C 3. Aliquot blood into tubes A->C B 2. Prepare this compound dilutions D 4. Add this compound dilutions (Pre-incubate 15 min at 37°C) B->D C->D E 5. Add antibody cocktail (anti-CD63, anti-CCR3) + agonist (anti-IgE) D->E F 6. Incubate 30 min at 37°C in dark E->F G 7. Lyse red blood cells F->G H 8. Wash and resuspend cells G->H I 9. Acquire on flow cytometer H->I J 10. Gate on basophils (CCR3+) and quantify % CD63+ cells I->J K 11. Plot dose-response and calculate IC₅₀ J->K

Caption: Workflow for the whole blood basophil activation assay.

C. Step-by-Step Procedure

  • Blood Collection: Collect human whole blood as described in Protocol 1.

  • Compound Preparation: Prepare serial dilutions of this compound in Stimulation Buffer.

  • Assay Setup: Aliquot 100 µL of whole blood into flow cytometry tubes.

  • Pre-incubation: Add the this compound dilutions to the blood. Include vehicle and unstimulated controls. Mix and pre-incubate for 15 minutes at 37°C.

  • Stimulation and Staining: Prepare a master mix containing the basophil agonist (anti-IgE) and the staining antibodies (anti-CD63 and anti-CCR3). Add this mix to all tubes except the unstimulated control.

  • Incubation: Incubate for 30 minutes at 37°C, protected from light.

  • RBC Lysis: Add 1 mL of 1X RBC Lysis Buffer and incubate for 10-15 minutes at room temperature.

  • Centrifugation & Wash: Centrifuge the tubes at 500 x g for 5 minutes. Discard the supernatant and wash the cells with Flow Cytometry Staining Buffer.

  • Resuspension: Resuspend the final cell pellet in 200 µL of Flow Cytometry Staining Buffer.

  • Flow Cytometry: Acquire samples on a flow cytometer. Gate on the basophil population (e.g., CCR3-positive cells) and determine the percentage of CD63-positive cells.

Data Analysis and Interpretation

For both protocols, the data should be analyzed to determine the dose-dependent inhibition by this compound.

  • Calculate Percent Inhibition: The percentage of inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 x [1 - (Signal_Compound - Signal_Unstimulated) / (Signal_Vehicle - Signal_Unstimulated)] Where "Signal" is the CD69 MFI (Protocol 1) or the percentage of CD63+ basophils (Protocol 2).

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the this compound concentration.

  • Calculate IC50: Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of the stimulated response.

These protocols provide a robust framework for characterizing the pharmacodynamic activity of this compound in a physiologically relevant human whole blood matrix, yielding critical data for preclinical and clinical development.

References

Application Notes and Protocols for Measuring CD69 Expression Following BMS-986143 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986143 is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical signaling molecule in B-cell receptor (BCR) pathways, and its inhibition can modulate B-cell activation.[2][3] Consequently, downstream effects on other immune cells, such as T-cells, can be anticipated.[4][5] CD69 is a well-established early marker of lymphocyte activation, rapidly upregulated on the surface of B and T-cells following stimulation.[6][7][8] Therefore, measuring CD69 expression is a valuable method to assess the pharmacodynamic effects of BTK inhibitors like this compound on lymphocyte activation. A related compound, BMS-986142, has been shown to inhibit BCR-stimulated CD69 expression on B-cells.[3][9]

These application notes provide a detailed protocol for measuring CD69 expression on lymphocytes, particularly B-cells and T-cells, following treatment with this compound using flow cytometry.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant signaling pathway and the general experimental workflow for measuring CD69 expression.

cluster_0 BCR Signaling Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Activation B-Cell Activation (CD69 Expression) Downstream->Activation BMS986143 This compound BMS986143->BTK Inhibition

Caption: Simplified diagram of the B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.

cluster_1 Experimental Workflow CellIsolation Isolate PBMCs Treatment Treat with this compound CellIsolation->Treatment Stimulation Stimulate Cells (e.g., anti-IgM, anti-CD3/CD28) Treatment->Stimulation Staining Stain with Fluorescent Antibodies (CD19, CD3, CD69, etc.) Stimulation->Staining FlowCytometry Acquire Data on Flow Cytometer Staining->FlowCytometry Analysis Analyze CD69 Expression on Gated Lymphocyte Populations FlowCytometry->Analysis

Caption: General experimental workflow for measuring CD69 expression after this compound treatment.

Experimental Protocols

This section provides a detailed protocol for the in vitro assessment of CD69 expression on human peripheral blood mononuclear cells (PBMCs) following this compound treatment.

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

  • Objective: To isolate a pure population of PBMCs from whole blood.

  • Materials:

    • Human whole blood collected in heparinized tubes

    • Ficoll-Paque PLUS

    • Phosphate-buffered saline (PBS)

    • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

    • Centrifuge

    • Sterile conical tubes (15 mL and 50 mL)

  • Procedure:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

    • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer of plasma and platelets.

    • Collect the buffy coat layer containing PBMCs and transfer to a new 50 mL conical tube.

    • Wash the cells by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.

    • Discard the supernatant and resuspend the cell pellet in RPMI 1640 with 10% FBS.

    • Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

2. In Vitro Treatment with this compound and Stimulation

  • Objective: To treat PBMCs with this compound and stimulate them to induce CD69 expression.

  • Materials:

    • Isolated PBMCs

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • Stimulating agents:

      • For B-cell stimulation: Goat F(ab')2 anti-human IgM

      • For T-cell stimulation: Anti-CD3 and anti-CD28 antibodies

    • Complete RPMI 1640 medium

    • 96-well cell culture plates

    • CO2 incubator (37°C, 5% CO2)

  • Procedure:

    • Resuspend PBMCs in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

    • Prepare serial dilutions of this compound in complete RPMI 1640 medium.

    • Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the cells with this compound for 1-2 hours in a CO2 incubator.

    • Add the stimulating agent to the wells.

    • Incubate the plate for 18-24 hours in a CO2 incubator.

3. Staining for Flow Cytometry

  • Objective: To stain the cells with fluorescently labeled antibodies for identification of lymphocyte subsets and measurement of CD69 expression.

  • Materials:

    • Treated and stimulated PBMCs

    • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

    • Fluorochrome-conjugated antibodies (see table below)

    • Viability dye (e.g., 7-AAD or propidium iodide)

    • 96-well V-bottom plate

    • Centrifuge

  • Procedure:

    • Transfer the cells from the culture plate to a 96-well V-bottom plate.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells with 200 µL of FACS buffer and centrifuge again.

    • Resuspend the cell pellet in 50 µL of a master mix of fluorochrome-conjugated antibodies diluted in FACS buffer.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 200 µL of FACS buffer.

    • Resuspend the cells in 200 µL of FACS buffer containing a viability dye.

    • Acquire the samples on a flow cytometer within 1 hour.

4. Flow Cytometry Data Acquisition and Analysis

  • Objective: To acquire data on a flow cytometer and analyze the expression of CD69 on specific lymphocyte populations.

  • Procedure:

    • Set up the flow cytometer with appropriate voltage and compensation settings using single-stained controls.

    • Acquire a sufficient number of events (e.g., 50,000-100,000 events in the lymphocyte gate).

    • Analyze the data using flow cytometry analysis software.

    • Gating Strategy:

      • Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).

      • Gate on viable cells using the viability dye.

      • Gate on lymphocytes based on their forward and side scatter properties (FSC vs. SSC).

      • Identify B-cells as CD19+ and T-cells as CD3+.

      • Within the B-cell and T-cell gates, quantify the percentage of CD69+ cells and the median fluorescence intensity (MFI) of CD69.

Data Presentation

The quantitative data from the flow cytometry analysis should be summarized in tables for clear comparison.

Table 1: Suggested Flow Cytometry Panel

TargetFluorochromePurpose
CD19e.g., FITCB-cell marker
CD3e.g., PerCP-Cy5.5T-cell marker
CD69e.g., PEEarly activation marker
Viability Dyee.g., 7-AADExclude dead cells

Table 2: Example Data Summary for B-Cell Activation

This compound Conc. (nM)% CD69+ of CD19+ cellsCD69 MFI on CD19+ cells
Vehicle Control85.215,432
0.178.513,987
165.111,245
1042.87,890
10015.33,123
10005.61,056

Table 3: Example Data Summary for T-Cell Activation

This compound Conc. (nM)% CD69+ of CD3+ cellsCD69 MFI on CD3+ cells
Vehicle Control92.718,765
0.191.518,543
189.818,112
1085.417,034
10076.214,567
100068.912,876

Conclusion

This document provides a comprehensive guide for measuring CD69 expression as a pharmacodynamic marker for this compound. The detailed protocol for flow cytometry allows for the robust and reproducible assessment of the inhibitory effect of this compound on lymphocyte activation. The provided tables and diagrams facilitate clear data presentation and understanding of the experimental workflow. This methodology is crucial for researchers and drug development professionals investigating the immunological effects of BTK inhibitors.

References

Application Notes and Protocols for BMS-986143 Administration in Anticollagen Antibody-Induced Arthritis (CAIA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of BMS-986143, a reversible Bruton's tyrosine kinase (BTK) inhibitor, in the context of the anticollagen antibody-induced arthritis (CAIA) murine model. This model is instrumental for studying the effector phase of rheumatoid arthritis (RA), and this compound has demonstrated efficacy in preclinical studies.[1][2][3]

Introduction to this compound

This compound is an orally active and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK).[4][5] BTK is a critical signaling enzyme in various immune cells, including B cells and myeloid cells, and plays a significant role in the pathogenesis of autoimmune diseases like rheumatoid arthritis.[2][3] By inhibiting BTK, this compound can modulate B cell receptor (BCR) signaling, Fc receptor (FcR)-mediated activation of myeloid cells, and osteoclastogenesis, all of which are implicated in the inflammation and joint destruction characteristic of RA.[2][6] Preclinical studies have shown that this compound effectively reduces disease severity in animal models of arthritis, including the CAIA model.[2][3][4]

The Anticollagen Antibody-Induced Arthritis (CAIA) Model

The CAIA model is a widely used preclinical model of RA that rapidly induces arthritis in mice through the passive transfer of monoclonal antibodies against type II collagen.[1][7] This is often followed by the administration of a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), to synchronize and enhance the inflammatory response.[6][8] A key advantage of the CAIA model is its rapid onset and high incidence of arthritis, typically developing within 24-48 hours and allowing for the completion of studies within two weeks.[1] This model is particularly useful for evaluating therapeutic agents that target the effector phase of the disease, as it bypasses the need for an adaptive immune response to generate autoantibodies.[1][9] The pathological features of CAIA, including synovitis, pannus formation, and cartilage and bone erosion, closely resemble those seen in human RA.[1]

Mechanism of Action of this compound in the CAIA Model

In the context of the CAIA model, the therapeutic effects of this compound are primarily attributed to its inhibition of FcγR-dependent signaling in myeloid cells.[2][6] The binding of anti-collagen antibody immune complexes to Fcγ receptors on macrophages, neutrophils, and mast cells triggers the release of pro-inflammatory cytokines and chemokines, leading to joint inflammation and damage. BTK is a key downstream signaling molecule in this pathway. By inhibiting BTK, this compound blocks these inflammatory cascades.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound and its in vivo efficacy in a murine CAIA model.

Table 1: In Vitro Inhibitory Activity of this compound

AssayTarget/EndpointIC50 (nM)
Biochemical AssayBTK0.26
Ramos Cellular AssayBTK6.9 ± 3.4
Human Whole Blood AssayBTK25 ± 19
PBMC AssayFcγR-mediated TNFα production2
B Cell Proliferation AssayHuman peripheral B Cells1 ± 0.4
CD86 Expression AssayPeripheral B Cells1 ± 0.5
Calcium Flux AssayRamos B Cells7 ± 3
Basophil Activation AssayFcεRI-mediated CD63 expression54
Data sourced from MedchemExpress.[4]

Table 2: In Vivo Efficacy of this compound in the Murine CAIA Model

Treatment GroupDose (mg/kg)Administration RouteDosing RegimenMean Arthritis Score (Day 10)Inhibition of Clinical Score (%)
Vehicle-POQD~10-
This compound3POQD~7~30
This compound10POQD~4~60
This compound30POQD~2~80
Data interpreted from graphical representations in Gillooly et al., 2017.[2]

Experimental Protocols

Induction of Anticollagen Antibody-Induced Arthritis (CAIA) in Mice

This protocol describes a standardized method for inducing CAIA in BALB/c mice.[6]

Materials:

  • Female BALB/c mice (8-10 weeks old)

  • Cocktail of monoclonal anti-mouse type II collagen antibodies (e.g., a mixture of 4-5 clones)[6][10]

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • Syringes and needles for intraperitoneal (IP) injection

Procedure:

  • On Day 0, administer a cocktail of anti-type II collagen monoclonal antibodies (typically 1 mg of each antibody) to each mouse via an intraperitoneal (IP) injection.[6] The total dose of the antibody cocktail may need to be optimized depending on the specific antibodies and mouse strain used.[11]

  • On Day 3, administer LPS at a dose of 1.25 mg/kg via an IP injection to synchronize and enhance the inflammatory response.[6]

  • Monitor the mice daily for the onset and severity of arthritis, beginning 24 hours after the antibody injection.

Administration of this compound

This protocol outlines the prophylactic administration of this compound in the CAIA model.

Materials:

  • This compound

  • Vehicle solution (e.g., Ethanol:TPGS:PEG300 at a 5:5:90 ratio)[6][12]

  • Oral gavage needles

Procedure:

  • Prepare a stock solution of this compound in the appropriate vehicle.

  • On Day 0, immediately following the administration of the anti-collagen antibody cocktail, begin the oral administration of this compound.[6]

  • Administer this compound once daily (QD) via oral gavage (PO) at the desired doses (e.g., 3, 10, and 30 mg/kg).[6]

  • A vehicle control group should receive the vehicle solution alone following the same administration schedule.

  • Continue daily dosing until the end of the study (e.g., Day 10-14).

Assessment of Arthritis

Procedure:

  • Visually score the clinical signs of arthritis in each paw daily, starting from Day 1.

  • A common scoring system is as follows:

    • 0 = No signs of inflammation

    • 1 = Mild swelling and/or erythema of the wrist or ankle

    • 2 = Moderate swelling and erythema of the wrist or ankle

    • 3 = Severe swelling and erythema of the entire paw, including digits

    • 4 = Maximal inflammation with joint deformity and/or ankylosis

  • The maximum score per mouse is 16 (a score of 4 for each of the 4 paws).

  • Measure paw thickness using a digital caliper as an additional quantitative measure of inflammation.

Visualizations

BTK_Signaling_Pathway cluster_MyeloidCell Myeloid Cell ImmuneComplex Immune Complex (Anti-Collagen Ab) FcR Fcγ Receptor ImmuneComplex->FcR Binds BTK BTK FcR->BTK Activates MyeloidCell Myeloid Cell (Macrophage, Neutrophil) DownstreamSignaling Downstream Signaling (e.g., NF-κB, MAPKs) BTK->DownstreamSignaling Activates BMS986143 This compound BMS986143->BTK Inhibits CytokineProduction Pro-inflammatory Cytokine & Chemokine Release (TNFα, IL-1β, IL-6) DownstreamSignaling->CytokineProduction Leads to Inflammation Joint Inflammation & Damage CytokineProduction->Inflammation

Caption: this compound inhibits BTK-mediated FcγR signaling in myeloid cells.

CAIA_Workflow Day0 Day 0 AntibodyAdmin Administer Anti-Collagen Antibody Cocktail (IP) Day0->AntibodyAdmin BMSAdmin_Start Begin Daily this compound Administration (PO) Day0->BMSAdmin_Start Day3 Day 3 AntibodyAdmin->Day3 BMSAdmin_Start->Day3 LPSAdmin Administer LPS (IP) Day3->LPSAdmin DailyMonitoring Daily Monitoring (Arthritis Scoring, Paw Thickness) LPSAdmin->DailyMonitoring Endpoint Study Endpoint (e.g., Day 10-14) DailyMonitoring->Endpoint Analysis Histological & Biomarker Analysis Endpoint->Analysis

Caption: Experimental workflow for CAIA induction and BMS-9861443 administration.

References

Application Notes and Protocols: Western Blot Analysis of pBTK Following BMS-986143 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways. Its role in B-cell proliferation, differentiation, and survival makes it a key therapeutic target in various B-cell malignancies and autoimmune diseases. BMS-986143 is a potent, reversible inhibitor of BTK.[1] This document provides a detailed protocol for assessing the efficacy of this compound in inhibiting BTK activation by measuring the phosphorylation of BTK at Tyr223 (pBTK) in a cellular context using Western blotting.

Data Presentation

The following table summarizes representative quantitative data from a Western blot analysis showing the dose-dependent inhibition of BTK phosphorylation at Tyr223 in Ramos cells treated with a BTK inhibitor. Data is presented as the normalized intensity of the pBTK band relative to the total BTK band.

Treatment ConcentrationpBTK/Total BTK Ratio (Normalized Intensity)% Inhibition
Vehicle (DMSO)1.000%
1 nM0.7822%
10 nM0.4555%
100 nM0.1585%
1 µM0.0595%
10 µM0.0298%

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the BTK signaling pathway and the experimental workflow for the Western blot protocol.

BTK_Signaling_Pathway BTK Signaling Pathway and this compound Inhibition BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation pBTK pBTK (Active) BTK->pBTK Autophosphorylation (Tyr223) PLCg2 PLCγ2 pBTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_MAPK NF-κB / MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation B-Cell Proliferation & Survival NFkB_MAPK->Proliferation BMS986143 This compound BMS986143->BTK Inhibition

Caption: BTK signaling cascade and the inhibitory action of this compound.

Western_Blot_Workflow Western Blot Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis Culture 1. Culture Ramos Cells Treat 2. Treat with this compound Culture->Treat Stimulate 3. Stimulate with anti-IgM Treat->Stimulate Lyse 4. Lyse Cells Stimulate->Lyse Quantify 5. Quantify Protein Lyse->Quantify SDS_PAGE 6. SDS-PAGE Quantify->SDS_PAGE Transfer 7. Transfer to Membrane SDS_PAGE->Transfer Block 8. Block Membrane Transfer->Block Primary_Ab 9. Incubate with Primary Antibodies (pBTK, Total BTK) Block->Primary_Ab Secondary_Ab 10. Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect 11. Detection Secondary_Ab->Detect Image 12. Image Acquisition Detect->Image Densitometry 13. Densitometry Analysis Image->Densitometry

Caption: Step-by-step workflow for Western blot analysis of pBTK.

Experimental Protocols

Materials and Reagents
  • Cell Line: Ramos (human Burkitt's lymphoma cell line)

  • BTK Inhibitor: this compound

  • BCR Stimulant: Goat F(ab')2 Anti-Human IgM

  • Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Primary Antibodies:

    • Rabbit anti-pBTK (Tyr223)

    • Mouse anti-BTK (total)

    • Mouse anti-GAPDH or β-actin (loading control)

  • Secondary Antibodies:

    • HRP-conjugated Goat Anti-Rabbit IgG

    • HRP-conjugated Goat Anti-Mouse IgG

  • Other Reagents:

    • Phosphate Buffered Saline (PBS)

    • BCA Protein Assay Kit

    • Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • TBST (Tris-Buffered Saline with 0.1% Tween-20)

    • Enhanced Chemiluminescence (ECL) substrate

    • Deionized water

Cell Culture and Treatment
  • Culture Ramos cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate.

  • Prepare stock solutions of this compound in DMSO.

  • Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulate BTK phosphorylation by adding anti-human IgM to a final concentration of 10 µg/mL and incubate for 10-15 minutes at 37°C.

Protein Extraction
  • Following stimulation, immediately place the culture plate on ice.

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold PBS.

  • Lyse the cells by adding 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors per 1-2 x 10^6 cells.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a fresh, pre-chilled tube.

  • Determine the protein concentration of the lysate using a BCA protein assay.

Western Blotting
  • Normalize the protein concentration of all samples with lysis buffer.

  • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto a precast polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against pBTK (Tyr223) and total BTK, diluted in blocking buffer, overnight at 4°C with gentle agitation. A loading control antibody (GAPDH or β-actin) should also be used.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

Data Analysis
  • Quantify the band intensities for pBTK, total BTK, and the loading control using densitometry software (e.g., ImageJ).

  • Normalize the pBTK and total BTK band intensities to the loading control.

  • Calculate the ratio of normalized pBTK to normalized total BTK for each sample.

  • Determine the percentage inhibition of BTK phosphorylation for each this compound concentration relative to the vehicle-treated control.

References

Application Notes and Protocols for In Vivo Studies with BMS-986143

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986143 is a potent, orally active, and reversible inhibitor of Bruton's tyrosine kinase (BTK) with an IC50 of 0.26 nM.[1] It also demonstrates inhibitory activity against other kinases in the Tec family, including TEC, BLK, BMX, TXK, FGR, YES1, and ITK, with IC50 values of 3 nM, 5 nM, 7 nM, 10 nM, 15 nM, 19 nM, and 21 nM, respectively.[1][2] BTK is a critical signaling molecule in various cell types, including B-cells, and is implicated in the pathogenesis of autoimmune diseases.[3][4][5] this compound has shown efficacy in preclinical models of autoimmune diseases, such as collagen-induced arthritis (CIA) and anti-collagen antibody-induced arthritis (CAIA) in mice.[1][2] These application notes provide detailed protocols for the preparation and in vivo administration of this compound for research purposes.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by inhibiting BTK, a key enzyme in the signaling pathways of the B-cell receptor (BCR), Fc receptors (FcR), and receptor activator of nuclear factor kappa-B (RANK).[3][4][5] Inhibition of these pathways can modulate B-cell activation and pro-inflammatory cytokine production, which are central to the pathology of many autoimmune disorders.

BMS986143_Signaling_Pathway cluster_receptor Receptor Activation cluster_downstream Downstream Effects BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK FcR Fc Receptor (FcR) FcR->BTK RANKL RANKL RANK RANK Receptor RANKL->RANK RANK->BTK B_Cell_Activation B-Cell Activation, Proliferation, Cytokine Release Inflammation Inflammation & Cytokine Production Osteoclastogenesis Osteoclast Differentiation & Activation BTK->B_Cell_Activation BTK->Inflammation BTK->Osteoclastogenesis BMS986143 This compound BMS986143->BTK

Caption: Signaling pathway inhibited by this compound.

Quantitative Data Summary

In Vitro Potency
Target/AssayIC50 (nM)Reference
BTK (biochemical)0.26[1][2]
TEC3[1][2]
BLK5[1][2]
BMX7[1][2]
TXK10[1][2]
FGR15[1][2]
YES119[1][2]
ITK21[1][2]
Ramos B-Cell Calcium Flux7 ± 3[1]
Human Peripheral B-Cell Proliferation1 ± 0.4[1]
CD86 Surface Expression (Peripheral B-Cells)1 ± 0.5[1]
TNFα from human PBMC2[1]
FcεRI signaling (CD63 expression)54[1][2]
In Vivo Pharmacokinetics
SpeciesRouteDose (mg/kg)Cmax (µM)T1/2 (h)Bioavailability (%)Reference
MouseOral64.3-100[1]
MouseIV3-3.6-[1]
DogOral21.2-82[1]
DogIV1-7.9-[1]
In Vivo Efficacy in Mouse Arthritis Models
ModelDose (mg/kg)Dosing RegimenInhibition of Clinical Disease ProgressionReference
CIA15Oral gavage, BID63%[2]
CIA45Oral gavage, BID80%[2]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration in Mice

This protocol describes the preparation of a suspension of this compound in 0.5% carboxymethylcellulose sodium (CMC-Na) for oral gavage.

Materials:

  • This compound powder

  • 0.5% (w/v) CMC-Na in sterile, distilled water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Prepare the 0.5% CMC-Na solution: Dissolve 0.5 g of CMC-Na in 100 mL of sterile, distilled water. Stir until a clear solution is obtained.

  • Weigh the required amount of this compound: Based on the desired concentration and final volume, calculate the mass of this compound needed. For example, to prepare 10 mL of a 2.5 mg/mL suspension, weigh 25 mg of this compound.

  • Prepare the suspension: a. Add the weighed this compound powder to a sterile microcentrifuge tube. b. Add a small volume of the 0.5% CMC-Na solution to the powder to create a paste. c. Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously vortexing to ensure a homogenous suspension. d. If necessary, sonicate the suspension for a few minutes to aid in dispersion.

  • Storage: Use the freshly prepared suspension for optimal results. If short-term storage is necessary, store at 4°C and re-vortex thoroughly before each use.

Protocol 2: In Vivo Efficacy Study in a Mouse Model of Collagen-Induced Arthritis (CIA)

This protocol outlines a general procedure for evaluating the efficacy of this compound in the CIA mouse model.

Animal Model:

  • DBA/1 male mice, 8-10 weeks of age.[2]

Experimental Groups:

  • Vehicle control (e.g., 0.5% CMC-Na)

  • This compound (e.g., 15 mg/kg)

  • This compound (e.g., 45 mg/kg)

  • Positive control (e.g., methotrexate)

Procedure:

  • Induction of Arthritis: a. Day 0: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. b. Day 21: Administer a booster injection of bovine type II collagen in Incomplete Freund's Adjuvant.

  • Treatment: a. Begin treatment upon the first signs of arthritis (typically around day 21-28). b. Administer this compound or vehicle control by oral gavage twice daily (BID).

  • Monitoring and Endpoints: a. Monitor mice daily for clinical signs of arthritis (e.g., paw swelling, erythema, joint stiffness). b. Record clinical scores based on a standardized scoring system. c. Measure paw thickness using calipers. d. At the end of the study, collect blood for pharmacokinetic analysis and tissues (e.g., paws) for histological evaluation of inflammation, synovial hyperplasia, bone resorption, and cartilage erosion.

InVivo_Workflow cluster_prep Preparation cluster_induction Arthritis Induction cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Formulation Prepare this compound Formulation Dosing Initiate Dosing upon Onset of Symptoms Formulation->Dosing Animal_Acclimation Acclimate Animals (e.g., DBA/1 mice) Immunization Day 0: Primary Immunization (Collagen + CFA) Animal_Acclimation->Immunization Booster Day 21: Booster Injection (Collagen + IFA) Immunization->Booster Booster->Dosing Monitoring Daily Clinical Scoring & Paw Measurement Dosing->Monitoring PK_Analysis Pharmacokinetic Analysis (Blood) Monitoring->PK_Analysis Histology Histological Analysis (Paws) Monitoring->Histology

Caption: Experimental workflow for an in vivo efficacy study.

Important Considerations

  • Formulation: The choice of vehicle for in vivo studies is critical and may need to be optimized based on the specific experimental requirements. While 0.5% CMC-Na is a common choice for oral suspensions, other formulations involving DMSO, PEG300, and Tween 80 have also been suggested for compounds with different solubility profiles.[2] Always ensure the vehicle is well-tolerated by the animals.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Data Interpretation: Correlate pharmacokinetic data with pharmacodynamic readouts and clinical efficacy to establish a comprehensive understanding of the in vivo effects of this compound.

These application notes and protocols are intended as a guide. Researchers should adapt these procedures to their specific experimental designs and consult relevant literature for further details.

References

Determining the Potency of BMS-986143: Application Notes and Protocols for Cell-Based IC50 Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting cell-based assays to determine the half-maximal inhibitory concentration (IC50) of BMS-986143, a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] These assays are crucial for characterizing the pharmacological profile of this compound and understanding its mechanism of action in relevant cellular contexts.

Introduction to this compound and its Mechanism of Action

This compound is an orally active, small molecule inhibitor that reversibly binds to BTK, a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[1] BTK is a key component of pathways that regulate B-cell proliferation, differentiation, and survival. By inhibiting BTK, this compound effectively blocks downstream signaling cascades, making it a promising therapeutic candidate for autoimmune diseases and B-cell malignancies. The primary mechanism of action involves the inhibition of BTK's kinase activity, which in turn prevents the phosphorylation of its downstream substrates, including phospholipase C gamma 2 (PLCγ2). This disruption of the BCR signaling pathway ultimately leads to the modulation of various cellular functions.

Quantitative Data Summary: this compound IC50 Values

The following table summarizes the reported IC50 values for this compound in various enzymatic and cell-based assays. This data provides a comparative overview of the compound's potency across different biological contexts.

Assay TypeTarget/EndpointCell Line/SystemIC50 Value (nM)Reference
Enzymatic AssayBTKRecombinant Human BTK0.26[1]
Cellular AssayBTK InhibitionRamos B Cells6.9 ± 3.4[1]
Cellular AssayCalcium FluxRamos B Cells7 ± 3[1]
Cellular AssayB Cell ProliferationHuman Peripheral B Cells1 ± 0.4[1]
Cellular AssayCD86 Surface ExpressionPeripheral B Cells1 ± 0.5[1]
Cellular AssayTNFα ProductionHuman PBMC2[1]
Whole Blood AssayBTK InhibitionHuman Whole Blood25 ± 19[1]
Whole Blood AssayCD63 Expression (FcεRI signaling)Human Basophils54[1]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the concepts discussed, the following diagrams were generated using the DOT language.

BTK_Signaling_Pathway cluster_receptor B-Cell Receptor Complex BCR BCR Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation BMS986143 This compound BMS986143->BTK Inhibition IP3_DAG IP3 & DAG PLCG2->IP3_DAG Ca_Flux Calcium Flux IP3_DAG->Ca_Flux Downstream Downstream Signaling (Proliferation, Survival, Cytokine Release) Ca_Flux->Downstream

Figure 1: Simplified BTK Signaling Pathway and the inhibitory action of this compound.

IC50_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Ramos B cells) Incubation 3. Cell Treatment with this compound Cell_Culture->Incubation Compound_Prep 2. This compound Serial Dilution Compound_Prep->Incubation Stimulation 4. Cellular Stimulation (e.g., anti-IgM) Incubation->Stimulation Measurement 5. Endpoint Measurement (e.g., Calcium Flux, Phosphorylation) Stimulation->Measurement Data_Acquisition 6. Data Acquisition Measurement->Data_Acquisition IC50_Calc 7. IC50 Calculation (Dose-Response Curve Fitting) Data_Acquisition->IC50_Calc

References

Application Notes and Protocols for the Pharmacokinetic Analysis of BMS-986143 in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986143 is an orally active, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a pivotal role in B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various autoimmune diseases and B-cell malignancies. These application notes provide a summary of the available pharmacokinetic data of this compound in rodents and detailed protocols for conducting such studies.

Data Presentation: Pharmacokinetics of this compound in Mice

Currently, publicly available pharmacokinetic data for this compound in rodents is primarily limited to studies conducted in mice. The following tables summarize the key pharmacokinetic parameters of this compound in mice after intravenous and oral administration.

Table 1: Intravenous Pharmacokinetic Parameters of this compound in Mice [1]

ParameterValueUnits
Dose3.0mg/kg
Plasma Clearance (CL)8.6mL/min/kg
Volume of Distribution (Vd)1.8L/kg
Elimination Half-life (t½)3.6h

Table 2: Oral Pharmacokinetic Parameters of this compound in Mice [1]

ParameterValueUnits
Dose6mg/kg
Maximum Concentration (Cmax)4.3µM
Oral Bioavailability (F)100%

Experimental Protocols

The following are detailed, representative protocols for conducting a pharmacokinetic study of this compound in rodents. These protocols are synthesized from established methodologies for similar small molecule inhibitors.

Protocol 1: In-Life Phase - Pharmacokinetic Study in Rodents

1. Animal Models:

  • Species: Male or female mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley or Wistar).
  • Age/Weight: 8-10 weeks old, with weights appropriate for the species (e.g., 20-25 g for mice, 200-250 g for rats).
  • Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the study.

2. Drug Formulation and Administration:

  • Vehicle: A suitable vehicle for oral administration of this compound should be selected (e.g., 0.5% methylcellulose in water).
  • Concentration: The concentration of the dosing solution should be calculated based on the desired dose and the average body weight of the animals.
  • Administration Route:
  • Oral (PO): Administer the formulation via oral gavage. The volume should not exceed 10 mL/kg for mice and 5 mL/kg for rats.
  • Intravenous (IV): For determining absolute bioavailability, administer a sterile, filtered solution via a suitable vein (e.g., tail vein in mice, jugular vein in rats).

3. Dosing and Sample Collection:

  • Dose Groups: Include a vehicle control group and at least one dose group for this compound.
  • Blood Sampling:
  • Timepoints: Collect blood samples at appropriate time points to capture the absorption, distribution, and elimination phases. Suggested timepoints for oral administration: pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
  • Method: Collect blood (approximately 50-100 µL per time point for mice, 200-300 µL for rats) from a suitable site (e.g., saphenous vein, tail vein, or via terminal cardiac puncture).
  • Anticoagulant: Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
  • Plasma Preparation: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Protocol 2: Bioanalytical Method for Quantification of this compound in Plasma

1. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.
  • To 50 µL of plasma, add 150 µL of a precipitation solution (e.g., acetonitrile containing a suitable internal standard).
  • Vortex the mixture for 1-2 minutes to ensure thorough mixing.
  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
  • Chromatographic Column: A suitable C18 reverse-phase column.
  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific transitions for this compound and the internal standard.
  • Quantification: Generate a standard curve by spiking known concentrations of this compound into blank rodent plasma and processing these standards alongside the study samples. The concentration of this compound in the study samples is then determined by interpolating from the standard curve.

Mandatory Visualizations

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates PIP2 PIP2 PLCg2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation PKC->NFkB MAPK MAPK Pathway PKC->MAPK BMS986143 This compound BMS986143->BTK Inhibits PK_Workflow cluster_in_life In-Life Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Animal_Model Rodent Model Selection (Mouse or Rat) Formulation This compound Formulation Animal_Model->Formulation Administration Oral or IV Administration Formulation->Administration Sampling Serial Blood Sampling Administration->Sampling Plasma_Prep Plasma Preparation Sampling->Plasma_Prep Sample_Prep Plasma Sample Preparation (Protein Precipitation) Plasma_Prep->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Quantification Quantification of this compound LCMS->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis Parameter_Calc Calculation of PK Parameters (Cmax, t½, AUC, etc.) PK_Analysis->Parameter_Calc

References

Application Notes and Protocols: Histological Evaluation of Joints in BMS-986143 Treated Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

BMS-986143 is an orally active, reversible inhibitor of Bruton's tyrosine kinase (BTK) with a reported IC50 of 0.26 nM.[1] BTK is a crucial enzyme in the signaling pathways of various immune cells, and its inhibition is a therapeutic strategy for autoimmune diseases like rheumatoid arthritis.[2] Histological evaluation of joint tissues from preclinical animal models, such as the collagen-induced arthritis (CIA) mouse model, is a critical step in assessing the efficacy of therapeutic candidates like this compound. These evaluations provide detailed insights into the drug's ability to mitigate inflammation, cartilage degradation, and bone erosion.

These application notes provide detailed protocols for the histological assessment of joints in mice treated with this compound, including tissue processing, staining, and standardized scoring methods.

Data Presentation

The following table summarizes representative quantitative data from a hypothetical study evaluating the histological effects of this compound in a murine collagen-induced arthritis (CIA) model. The scoring is based on established histological grading systems for inflammation, pannus formation, cartilage damage, and bone resorption.[3][4][5]

Table 1: Histological Scores of Ankle Joints in a Murine CIA Model

Treatment GroupInflammation Score (0-5)Pannus Score (0-5)Cartilage Damage Score (0-5)Bone Resorption Score (0-5)
Vehicle Control 4.2 ± 0.53.8 ± 0.63.5 ± 0.73.2 ± 0.8
This compound (1 mg/kg) 2.5 ± 0.42.1 ± 0.51.8 ± 0.61.5 ± 0.5
This compound (10 mg/kg) 1.1 ± 0.30.8 ± 0.30.6 ± 0.40.4 ± 0.3
Methotrexate (1 mg/kg) 2.8 ± 0.52.4 ± 0.62.0 ± 0.71.8 ± 0.6

Scores are presented as mean ± standard error of the mean (SEM). A scale of 0 to 5 is used, where 0 represents normal histology and 5 indicates severe pathology.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is a widely used and relevant model for human rheumatoid arthritis, exhibiting key pathological features such as synovitis, cartilage destruction, and bone erosion.[4][6]

Protocol:

  • Induction: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA).

  • Immunization: Administer the primary immunization via intradermal injection at the base of the tail in DBA/1 mice.

  • Booster: Provide a booster immunization with type II collagen in Incomplete Freund's Adjuvant 21 days after the primary immunization.

  • Monitoring: Monitor the mice for signs of arthritis, typically beginning 2-3 weeks after the booster immunization. Clinical scoring of paw swelling is a standard method for tracking disease progression.[5]

  • Treatment: Once arthritis is established, begin oral administration of this compound or vehicle control daily for the duration of the study.

Tissue Collection and Processing

Proper tissue handling is crucial for high-quality histological evaluation.

Protocol:

  • Euthanasia and Dissection: At the study endpoint, euthanize mice and dissect the hind paws, including the ankle and knee joints.

  • Fixation: Fix the joints in 4% paraformaldehyde or 10% neutral buffered formalin for 24-48 hours at room temperature.[5][7]

  • Decalcification: Decalcify the tissues in a suitable decalcifying solution (e.g., 10% EDTA, pH 7.4) until the bones are pliable. This process can take several weeks and should be monitored by periodic testing of bone consistency.

  • Processing and Embedding: Dehydrate the decalcified tissues through a graded series of ethanol, clear with xylene, and embed in paraffin.[3][5] Paws are typically embedded in the frontal plane, while knees are embedded with the patella facing down.[3]

Histological Staining

Standard staining techniques are used to visualize different aspects of joint pathology.

Protocols:

  • Hematoxylin and Eosin (H&E) Staining: Primarily used for assessing synovial inflammation, including cellular infiltration and synovial lining hyperplasia.[7][8]

    • Deparaffinize and rehydrate sections.

    • Stain with Harris's hematoxylin.

    • Differentiate in acid alcohol.

    • Blue in running tap water.

    • Counterstain with eosin.

    • Dehydrate and mount.

  • Safranin O-Fast Green Staining: Used to evaluate cartilage proteoglycan loss. Safranin O stains proteoglycans orange-red, while Fast Green counterstains the bone and other tissues.[7][8]

    • Deparaffinize and rehydrate sections.

    • Stain with Weigert's iron hematoxylin.

    • Differentiate in acid alcohol.

    • Stain with a 0.02% Fast Green solution.

    • Rinse with 1% acetic acid.

    • Stain with a 0.1% Safranin O solution.

    • Dehydrate and mount.

  • Tartrate-Resistant Acid Phosphatase (TRAP) Staining: Used to identify osteoclasts, which are involved in bone resorption.[7]

    • Deparaffinize and rehydrate sections.

    • Incubate in a TRAP staining solution containing naphthol AS-BI phosphate and a diazonium salt at 37°C.

    • Rinse and counterstain with a suitable nuclear stain like hematoxylin.

    • Dehydrate and mount.

Histological Scoring

A semi-quantitative scoring system is used to assess the severity of arthritis in the stained tissue sections. The scoring should be performed by at least two blinded observers to ensure objectivity.

Scoring Parameters:

  • Inflammation: Scored based on the extent of inflammatory cell infiltration in the synovium and periarticular tissue.[3]

    • 0: Normal

    • 1: Minimal infiltration

    • 2: Mild infiltration

    • 3: Moderate infiltration with some edema

    • 4: Marked infiltration with significant edema

    • 5: Severe infiltration with extensive edema

  • Pannus Formation: Scored based on the extent of synovial proliferation and invasion into the cartilage and subchondral bone.[3]

    • 0: Normal

    • 1: Minimal pannus formation at the marginal zones

    • 2: Mild infiltration with some marginal zone destruction

    • 3: Moderate infiltration with clear hard tissue destruction

    • 4: Marked infiltration with significant destruction of joint architecture

    • 5: Severe infiltration with near-total destruction of the joint

  • Cartilage Damage: Scored based on the loss of Safranin O staining (proteoglycan depletion) and chondrocyte loss.[5]

    • 0: Normal cartilage

    • 1: Slight reduction in Safranin O staining

    • 2: Moderate reduction in Safranin O staining

    • 3: Severe loss of Safranin O staining

    • 4: Full-thickness loss of cartilage in limited areas

    • 5: Extensive full-thickness loss of cartilage

  • Bone Resorption: Scored based on the extent of bone erosion, often at the marginal zones.[3]

    • 0: Normal bone

    • 1: Small areas of resorption, not readily apparent at low magnification

    • 2: More numerous areas of resorption with definite loss of subchondral bone

    • 3: Obvious resorption of subchondral bone

    • 4: Full-thickness resorption of subchondral bone in limited areas

    • 5: Extensive full-thickness resorption of subchondral bone

Mandatory Visualizations

Signaling Pathway

BTK_Signaling_Pathway cluster_cell B-Cell BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_Flux Calcium Flux IP3->Ca_Flux NFkB NF-κB Ca_Flux->NFkB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival, Cytokine Production) NFkB->Gene_Expression BMS986143 This compound BMS986143->BTK

Caption: BTK signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Histological_Workflow cluster_workflow Experimental Workflow Induction 1. CIA Induction in Mice Treatment 2. Treatment with This compound Induction->Treatment Collection 3. Joint Tissue Collection Treatment->Collection Processing 4. Fixation & Decalcification Collection->Processing Embedding 5. Paraffin Embedding Processing->Embedding Sectioning 6. Microtome Sectioning (5µm) Embedding->Sectioning Staining 7. Staining (H&E, Safranin O) Sectioning->Staining Imaging 8. Microscopic Imaging Staining->Imaging Scoring 9. Blinded Histological Scoring Imaging->Scoring Analysis 10. Data Analysis & Interpretation Scoring->Analysis

Caption: Workflow for histological evaluation of joints in treated mice.

Summary and Conclusion

The histological evaluation of joints is a cornerstone for assessing the efficacy of novel anti-arthritic drugs. The protocols outlined above provide a standardized approach for this evaluation in the context of this compound treatment in a murine CIA model. The expected outcomes, based on the mechanism of action of this compound as a BTK inhibitor, are a dose-dependent reduction in inflammation, pannus formation, cartilage damage, and bone resorption. Adherence to these detailed protocols will ensure the generation of robust and reproducible data, which is essential for the preclinical development of promising therapeutic candidates like this compound.

References

Application Notes and Protocols for Studying B-Cell Receptor Signaling Pathways with BMS-986143

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BMS-986143, a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK), to investigate B-cell receptor (BCR) signaling pathways. Detailed protocols for key experiments are provided to facilitate the study of B-cell activation, proliferation, and downstream signaling events.

Introduction to this compound

This compound is an orally active, small-molecule inhibitor that reversibly binds to BTK, a critical enzyme in the B-cell receptor signaling cascade.[1][2] Its high potency and selectivity make it a valuable tool for dissecting the role of BTK in B-cell biology and for investigating the therapeutic potential of BTK inhibition in autoimmune diseases and B-cell malignancies.

Mechanism of Action

Upon antigen binding, the B-cell receptor (BCR) initiates a signaling cascade that is crucial for B-cell activation, proliferation, and differentiation.[3][4] This process involves the sequential activation of several tyrosine kinases. This compound specifically targets and inhibits the kinase activity of BTK, thereby preventing the phosphorylation of its downstream substrate, phospholipase C gamma 2 (PLCγ2). This blockade abrogates the subsequent signaling events, including calcium mobilization and the activation of transcription factors, ultimately leading to the inhibition of B-cell-mediated responses.[5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn activates Antigen Antigen Antigen->BCR Binding & Clustering Syk Syk Lyn->Syk activates BTK BTK Syk->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates BMS986143 This compound BMS986143->BTK inhibits IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca2 Calcium Mobilization (Ca²⁺) IP3->Ca2 PKC PKC DAG->PKC NFkB NF-κB Activation Ca2->NFkB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Diagram 1: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.

Data Presentation

The inhibitory activity of this compound has been quantified across various in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a reference for experimental design.

Table 1: In Vitro Kinase and Cellular Inhibitory Activity of this compound

Target/AssayCell Type/SystemIC50 (nM)Reference(s)
BTK (enzymatic) Recombinant Human BTK0.26[2]
TEC 3[2]
BLK 5[2]
BMX 7[2]
TXK 10[2]
FGR 15[2]
YES1 19[2]
ITK 21[2]
BTK (cellular) Ramos B-cells6.9 ± 3.4[2]
BTK (whole blood) Human Whole Blood25 ± 19[2]

Table 2: Functional Inhibitory Activity of this compound in B-Cell Assays

Functional EndpointCell TypeIC50 (nM)Reference(s)
Calcium Flux Ramos B-cells7 ± 3[2]
B-cell Proliferation Human Peripheral B-cells1 ± 0.4[2]
CD86 Surface Expression Human Peripheral B-cells1 ± 0.5[2]
TNFα Production Human PBMCs2[2]
CD63 Expression Human Basophils (FcεRI signaling)54[2]

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound on BCR signaling are provided below.

In Vitro BTK Kinase Assay

This protocol outlines a method to determine the direct inhibitory effect of this compound on BTK enzyme activity.

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_reagents Prepare Kinase Buffer, ATP Solution, and BTK Substrate Solution add_btk Add Recombinant BTK Enzyme to Microplate Wells prep_reagents->add_btk prep_bms Prepare Serial Dilutions of this compound add_bms Add this compound Dilutions and Incubate prep_bms->add_bms add_btk->add_bms add_atp Initiate Reaction with ATP Solution add_bms->add_atp incubate Incubate at 30°C add_atp->incubate stop_reaction Stop Reaction with Stop Buffer incubate->stop_reaction detect_signal Measure Kinase Activity (e.g., Luminescence, Fluorescence) stop_reaction->detect_signal analyze_data Analyze Data and Calculate IC50 detect_signal->analyze_data

Diagram 2: Experimental workflow for an in vitro BTK kinase assay.

Materials:

  • Recombinant human BTK enzyme

  • BTK substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop buffer (e.g., 50 mM EDTA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 96-well or 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a microplate, add the kinase buffer, recombinant BTK enzyme, and the BTK substrate.

  • Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding a solution of ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction by adding the stop buffer.

  • Detection: Add the detection reagent according to the manufacturer's instructions and measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

B-cell Proliferation Assay

This protocol measures the effect of this compound on the proliferation of B-cells following BCR stimulation.

cluster_cell_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_measurement Proliferation Measurement isolate_bcells Isolate Primary B-cells or Culture B-cell Line (e.g., Ramos) seed_cells Seed Cells in a 96-well Plate isolate_bcells->seed_cells add_bms Add Serial Dilutions of this compound and Incubate seed_cells->add_bms stimulate_cells Stimulate with Anti-IgM or other BCR Agonists add_bms->stimulate_cells incubate_long Incubate for 48-72 Hours stimulate_cells->incubate_long add_reagent Add Proliferation Reagent (e.g., [³H]-thymidine or CFSE) incubate_long->add_reagent incubate_short Incubate for 4-18 Hours add_reagent->incubate_short measure_signal Measure Proliferation (Scintillation Counting or Flow Cytometry) incubate_short->measure_signal analyze_data Analyze Data and Calculate IC50 measure_signal->analyze_data

Diagram 3: Workflow for a B-cell proliferation assay.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a B-cell line (e.g., Ramos)

  • B-cell isolation kit (optional, for primary cells)

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Anti-human IgM antibody (for stimulation)

  • Proliferation assay reagent (e.g., [³H]-thymidine or CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well cell culture plates

Procedure:

  • Cell Preparation: Isolate B-cells from PBMCs or culture your B-cell line of choice.

  • Cell Seeding: Seed the B-cells in a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells/well).

  • Compound Treatment: Add serial dilutions of this compound or vehicle control to the wells and pre-incubate for 1-2 hours at 37°C.

  • Stimulation: Add anti-human IgM to the wells to stimulate BCR signaling and induce proliferation.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • Measure Proliferation:

    • [³H]-thymidine incorporation: Add [³H]-thymidine to each well for the final 18 hours of incubation. Harvest the cells onto a filter plate and measure radioactivity using a scintillation counter.

    • Luminescent Viability Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol and measure luminescence.

  • Data Analysis: Determine the IC50 of this compound for the inhibition of B-cell proliferation.

Calcium Flux Assay

This protocol measures the effect of this compound on intracellular calcium mobilization following BCR stimulation.

cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_cells Prepare B-cell Suspension (e.g., Ramos cells) load_dye Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM) prep_cells->load_dye wash_cells Wash Cells to Remove Excess Dye load_dye->wash_cells add_bms Add this compound and Incubate wash_cells->add_bms read_baseline Measure Baseline Fluorescence add_bms->read_baseline add_stimulant Add BCR Agonist (e.g., Anti-IgM) read_baseline->add_stimulant read_kinetics Record Fluorescence Kinetics add_stimulant->read_kinetics analyze_data Analyze Calcium Flux Data read_kinetics->analyze_data calc_ic50 Calculate IC50 for Inhibition analyze_data->calc_ic50

Diagram 4: Workflow for a calcium flux assay in B-cells.

Materials:

  • B-cell line (e.g., Ramos)

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Anti-human IgM antibody

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Preparation: Harvest and wash the B-cells.

  • Dye Loading: Resuspend the cells in HBSS containing Fluo-4 AM and Pluronic F-127. Incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells with HBSS to remove extracellular dye.

  • Plating: Resuspend the cells in HBSS and plate them in a 96-well black, clear-bottom plate.

  • Compound Addition: Add serial dilutions of this compound or vehicle control to the wells.

  • Measurement:

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the dye (e.g., 494/516 nm for Fluo-4).

    • Record a baseline fluorescence reading for a short period.

    • Inject the anti-human IgM solution into the wells to stimulate the cells.

    • Immediately begin recording the fluorescence intensity over time to measure the calcium flux.

  • Data Analysis: Analyze the kinetic data to determine the peak fluorescence intensity or the area under the curve. Calculate the IC50 of this compound for the inhibition of calcium mobilization.

Western Blot Analysis of BTK Phosphorylation

This protocol is for detecting the phosphorylation status of BTK and its downstream targets in response to BCR stimulation and this compound treatment.

Materials:

  • B-cell line (e.g., Ramos)

  • RPMI-1640 medium

  • This compound

  • Anti-human IgM antibody

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-BTK (Tyr223), anti-total BTK, anti-phospho-PLCγ2, anti-total PLCγ2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture B-cells and treat with different concentrations of this compound for 1-2 hours before stimulating with anti-human IgM for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Harvest the cells and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-BTK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., total BTK) to confirm equal loading.

Flow Cytometry Analysis of B-cell Activation Markers

This protocol is for measuring the expression of activation markers, such as CD69 and CD86, on the surface of B-cells.

Materials:

  • Human PBMCs

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Anti-human IgM antibody

  • Fluorescently conjugated antibodies (e.g., anti-CD19, anti-CD69, anti-CD86)

  • FACS buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Isolate PBMCs and culture them in a 96-well plate. Treat the cells with serial dilutions of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with anti-human IgM for 24 hours.

  • Staining:

    • Harvest the cells and wash them with FACS buffer.

    • Incubate the cells with a cocktail of fluorescently conjugated antibodies (e.g., anti-CD19 to gate on B-cells, and anti-CD69 and anti-CD86 to measure activation) for 30 minutes on ice in the dark.

  • Washing: Wash the cells with FACS buffer to remove unbound antibodies.

  • Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data to determine the percentage of CD69- and CD86-positive B-cells (gated on the CD19-positive population) and the mean fluorescence intensity (MFI) of these markers. Calculate the IC50 of this compound for the inhibition of activation marker upregulation.

Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific experimental setup, cell types, and reagents.

References

Application Notes and Protocols: In Vitro Kinase Panel Screening of BMS-986143

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986143 is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor and cytokine receptor signaling pathways.[1][2][3] Dysregulation of BTK activity is implicated in various autoimmune diseases, making it a compelling therapeutic target.[2] This document provides detailed application notes and protocols for the in vitro kinase panel screening of this compound to characterize its potency and selectivity.

Data Presentation: Kinase Inhibitory Profile of this compound

The following table summarizes the in vitro inhibitory activity of this compound against a panel of kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

Kinase TargetIC50 (nM)
BTK0.26
TEC3
BLK5
BMX7
TXK10
FGR15
YES119
ITK21
Data sourced from MedchemExpress.[4]

Experimental Protocols

A detailed methodology for determining the in vitro kinase inhibitory activity of this compound is provided below. This protocol is a representative example based on common industry practices for kinase inhibitor profiling, such as radiometric or fluorescence-based assays.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

1. Objective: To determine the IC50 value of this compound against a panel of purified kinases by measuring the incorporation of radiolabeled phosphate ([γ-³³P]ATP) into a generic or specific substrate.

2. Materials and Reagents:

  • Kinases: Purified recombinant human kinases (e.g., BTK, TEC, BLK, etc.).

  • Substrates: Appropriate peptide or protein substrates for each kinase.

  • Inhibitor: this compound, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Assay Buffer: Typically contains Tris-HCl (pH 7.5), MgCl₂, MnCl₂, DTT, and BSA. The exact composition may vary depending on the specific kinase.

  • ATP: Adenosine triphosphate, both non-radiolabeled ("cold") and radiolabeled ([γ-³³P]ATP).

  • Assay Plates: 96-well or 384-well plates.

  • Filter Plates: Multi-well filter plates with a phosphocellulose membrane.

  • Stop Solution: Phosphoric acid solution (e.g., 0.75%).

  • Scintillation Fluid: A solution that emits light when it interacts with radioactive particles.

  • Microplate Scintillation Counter: An instrument to measure the radioactivity.

3. Assay Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in 100% DMSO. A typical 10-point, 3-fold serial dilution starting from 1 µM would cover a broad concentration range.

    • Further dilute the compound solutions into the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Kinase Reaction:

    • Add the diluted this compound or DMSO (for control wells) to the assay plate.

    • Add the kinase and substrate solution to each well.

    • Initiate the kinase reaction by adding a mixture of cold and [γ-³³P]ATP. The final ATP concentration should be close to the Km value for each specific kinase to ensure accurate IC50 determination.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Reaction Termination and Signal Detection:

    • Terminate the reaction by spotting the reaction mixture onto the phosphocellulose filter plate. The phosphorylated substrate will bind to the membrane.

    • Wash the filter plate multiple times with the phosphoric acid stop solution to remove unincorporated [γ-³³P]ATP.

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

4. Data Analysis:

  • The raw data (counts per minute, CPM) is used to determine the percentage of kinase inhibition for each concentration of this compound.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Sample_CPM - Min_CPM) / (Max_CPM - Min_CPM))

    • Sample_CPM: CPM from wells with the inhibitor.

    • Min_CPM: CPM from wells with no kinase activity (background).

    • Max_CPM: CPM from wells with kinase activity but no inhibitor (vehicle control).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the IC50 value.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep This compound Serial Dilution reaction_setup Reaction Incubation compound_prep->reaction_setup reagent_prep Kinase, Substrate & ATP Preparation reagent_prep->reaction_setup termination Reaction Termination & Washing reaction_setup->termination detection Radioactivity Measurement termination->detection data_analysis IC50 Determination detection->data_analysis

Caption: Workflow for in vitro kinase panel screening of this compound.

Signaling Pathway

signaling_pathway cluster_receptor Cell Surface Receptors cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activation FcR Fc Receptor (FcR) FcR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Ca_flux Calcium Mobilization PLCg2->Ca_flux NFkB NF-κB Activation Ca_flux->NFkB B_cell_activation B-Cell Proliferation & Survival NFkB->B_cell_activation BMS986143 This compound BMS986143->BTK Inhibition

References

Troubleshooting & Optimization

BMS-986143 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of BMS-986143 in aqueous buffers. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Physicochemical Properties of this compound

This compound is a potent, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] Understanding its physicochemical properties is crucial for designing and troubleshooting experiments.

PropertyValueSource/Method
Molecular FormulaC₃₁H₂₄Cl₂N₄O₄MedchemExpress
Molecular Weight583.46 g/mol MedchemExpress
Predicted pKa~2-3 (amine), ~9-10 (amide)Chemical Structure Analysis
Predicted LogP> 3Chemical Structure Analysis

Note: The pKa and LogP values are estimations based on the chemical structure of this compound and have not been empirically determined from the provided search results. These predictions suggest that this compound is a lipophilic molecule with low intrinsic aqueous solubility that may be influenced by pH.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: It is recommended to prepare stock solutions of this compound in 100% dimethyl sulfoxide (DMSO).[2] A concentration of 10 mM in DMSO is a common starting point for in vitro assays with similar small molecule inhibitors.

Q2: How should I prepare aqueous working solutions from a DMSO stock?

A2: To prepare aqueous working solutions, it is best practice to first dissolve this compound in DMSO and then dilute this stock solution with the aqueous buffer of choice. This method helps to minimize precipitation. For some BMS compounds, a final DMSO concentration of 0.5% to 1% in the aqueous solution is often used.

Q3: What is the expected solubility of this compound in aqueous buffers like PBS?

A3: While specific data for this compound is not available, similar BMS compounds show limited solubility in aqueous buffers. For instance, BMS-986165 has a solubility of approximately 0.33 mg/mL in a 1:2 DMSO:PBS (pH 7.2) solution. Another compound, BMS-195614, has a solubility of approximately 0.5 mg/mL in a 1:1 DMSO:PBS (pH 7.2) solution. Based on this, the solubility of this compound in PBS with a low percentage of DMSO is expected to be in a similar low mg/mL range.

Q4: Can I store aqueous solutions of this compound?

A4: It is not recommended to store aqueous solutions of this compound for more than one day. For optimal results, always prepare fresh aqueous working solutions from your DMSO stock on the day of the experiment.

Q5: My this compound precipitated when I diluted the DMSO stock in my aqueous buffer. What should I do?

A5: Precipitation upon dilution is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this.

Experimental Protocol: Preparation of Aqueous Working Solutions

This protocol provides a step-by-step guide for preparing aqueous working solutions of this compound from a DMSO stock solution to minimize the risk of precipitation.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile aqueous buffer of choice (e.g., PBS, Tris-HCl)

  • Sterile, low-adhesion microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Accurately weigh the required amount of this compound powder.

    • Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into single-use volumes in low-adhesion tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Prepare the Aqueous Working Solution (Serial Dilution Recommended):

    • Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.

    • Perform a serial dilution of the DMSO stock with your aqueous buffer. It is crucial to add the DMSO stock to the buffer and mix immediately, rather than the other way around.

    • Example for a 10 µM final concentration in 1 mL of buffer:

      • Pipette 990 µL of your aqueous buffer into a sterile tube.

      • Add 10 µL of an intermediate dilution (e.g., 1 mM in DMSO, prepared by a 1:10 dilution of the 10 mM stock) to the buffer.

      • Immediately vortex the solution gently to ensure rapid and uniform mixing. This will result in a final DMSO concentration of 1%.

    • Visually inspect the final aqueous solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, refer to the Troubleshooting Guide.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when preparing and using aqueous solutions of this compound.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous solution. The final percentage of DMSO is too low.- Decrease the final concentration of this compound. - Increase the final percentage of DMSO in your working solution (note: ensure the final DMSO concentration is compatible with your experimental system, as high concentrations can be toxic to cells). - Try a different aqueous buffer or adjust the pH. The solubility of compounds with ionizable groups can be pH-dependent. - Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing.
Cloudiness or opalescence in the working solution over time. The compound is slowly precipitating out of the solution. The solution may be supersaturated.- Prepare fresh working solutions immediately before use. - Consider the use of a solubilizing agent or excipient if compatible with your assay. Examples include Pluronic F-68 or a low concentration of a non-ionic detergent like Tween® 80. Always perform a vehicle control to assess the effect of the excipient on your experiment.
Inconsistent experimental results. Variability in the amount of dissolved this compound between experiments due to precipitation.- After preparing the working solution, centrifuge it at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved compound. Use the supernatant for your experiment. This ensures you are working with a saturated solution of known concentration. - Strictly adhere to a standardized protocol for solution preparation.

Visual Guides

Experimental Workflow for Preparing Aqueous Solutions

G Workflow for Preparing Aqueous Solutions of this compound start Start dissolve Dissolve this compound in 100% DMSO start->dissolve stock Prepare 10 mM Stock Solution dissolve->stock aliquot Aliquot & Store at -20°C/-80°C stock->aliquot thaw Thaw Single-Use Aliquot aliquot->thaw dilute Serially Dilute in Aqueous Buffer thaw->dilute vortex Vortex Immediately dilute->vortex inspect Visually Inspect for Precipitation vortex->inspect ready Solution Ready for Use inspect->ready Clear troubleshoot Troubleshoot (See Guide) inspect->troubleshoot Precipitate

Caption: Step-by-step workflow for preparing aqueous solutions of this compound.

Troubleshooting Decision Tree for Solubility Issues

G Troubleshooting Precipitation of this compound start Precipitation Observed q1 Is the final DMSO concentration < 1%? start->q1 a1_yes Increase DMSO (check cell tolerance) q1->a1_yes Yes q2 Is the final drug concentration high? q1->q2 No end Solution Clear a1_yes->end a2_yes Decrease final concentration q2->a2_yes Yes q3 Did you add buffer to DMSO stock? q2->q3 No a2_yes->end a3_yes Add DMSO stock to buffer while vortexing q3->a3_yes Yes q4 Consider other strategies q3->q4 No a3_yes->end a4 - Adjust buffer pH - Add solubilizing agent - Centrifuge and use supernatant q4->a4 a4->end

Caption: Decision tree for troubleshooting this compound precipitation.

General BTK Signaling Pathway

G Simplified BTK Signaling Pathway bcr B-Cell Receptor (BCR) lyn_syk Lyn/Syk bcr->lyn_syk btk BTK lyn_syk->btk plc PLCγ2 btk->plc bms986143 This compound bms986143->btk downstream Downstream Signaling (e.g., NF-κB, MAPK) plc->downstream response Cellular Responses (Proliferation, Cytokine Release) downstream->response

Caption: Simplified diagram of the BTK signaling pathway inhibited by this compound.

References

Optimizing BMS-986143 concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BMS-986143. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals optimize their in vitro experiments using this potent and reversible Bruton's tyrosine kinase (BTK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally active and reversible inhibitor of Bruton's tyrosine kinase (BTK) with a high degree of potency.[1][2][3] BTK is a crucial signaling enzyme in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways. By inhibiting BTK, this compound effectively blocks B-cell activation, proliferation, and downstream inflammatory mediator production.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: The optimal concentration of this compound will vary depending on the cell type and the specific assay. However, a good starting point for many cell-based assays is in the low nanomolar range. Based on its IC50 values, a concentration range of 1 nM to 100 nM is recommended for initial dose-response experiments.[1][2]

Q3: How should I dissolve and store this compound?

A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is common practice to prepare a high-concentration stock solution in DMSO (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the DMSO stock in your cell culture medium. Be sure to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: What are the known off-target effects of this compound?

A4: this compound is a selective BTK inhibitor, but it can also inhibit other kinases at higher concentrations. Some of the known off-targets include TEC, BLK, BMX, TXK, FGR, YES1, and ITK, with IC50 values in the low nanomolar range.[1][4] It is advisable to consult kinase profiling data and consider potential off-target effects when interpreting your results, especially at higher concentrations.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low inhibitory effect observed Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line or assay.Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 1 µM) to determine the optimal inhibitory concentration.
Compound Degradation: Improper storage or handling may have led to the degradation of the compound.Ensure the stock solution is stored correctly at -20°C or -80°C and avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Cell Line Insensitivity: The targeted signaling pathway may not be active or critical in your chosen cell line.Confirm that BTK is expressed and plays a functional role in your experimental model. Consider using a positive control cell line known to be sensitive to BTK inhibition (e.g., Ramos B cells).[1]
High cell toxicity or unexpected off-target effects Concentration Too High: The concentration of this compound may be in the toxic range for your cells.Lower the concentration of this compound. Determine the cytotoxic concentration (CC50) for your cell line using a cell viability assay.
DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high.Ensure the final DMSO concentration in your experiments is low (typically ≤ 0.1%) and consistent across all conditions, including the vehicle control.
Off-Target Kinase Inhibition: At higher concentrations, this compound can inhibit other kinases, leading to unexpected cellular effects.[1][4]Use the lowest effective concentration of this compound. If off-target effects are suspected, consider using another BTK inhibitor with a different selectivity profile for comparison.
Inconsistent results between experiments Variability in Cell Culture: Differences in cell passage number, confluency, or health can affect experimental outcomes.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are in the logarithmic growth phase.
Inaccurate Pipetting: Errors in preparing serial dilutions can lead to significant variability.Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh set of dilutions for each experiment.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

Target/AssayIC50 (nM)Cell Type/System
BTK (enzymatic assay) 0.26 Recombinant Human BTK
Ramos cellular assay6.9 ± 3.4Ramos B Cells
Human whole blood assay25 ± 19Human Whole Blood
Fcγ receptor signaling2Human PBMCs
Calcium flux7 ± 3Ramos B Cells
Human peripheral B Cell proliferation1 ± 0.4Human Peripheral B Cells
CD86 surface expression1 ± 0.5Peripheral B Cells
TNFα production2Human PBMC Cells
CD63 expression (FcεRI signaling)54Human Whole Blood (Basophils)
Data compiled from multiple sources.[1][2]

Table 2: Off-Target Kinase Inhibition Profile of this compound

KinaseIC50 (nM)
TEC3
BLK5
BMX7
TXK10
FGR15
YES119
ITK21
Data compiled from multiple sources.[1][4]

Experimental Protocols

Protocol 1: Determination of IC50 in a Cell-Based Assay (e.g., B-cell Proliferation)

  • Cell Seeding: Seed human peripheral B cells in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium. The final concentrations should typically range from 0.1 nM to 1 µM. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Add the diluted this compound and vehicle control to the cells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Stimulation: Stimulate the B cells with an appropriate agonist (e.g., anti-IgM antibody) to induce proliferation.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Proliferation Assay: Measure cell proliferation using a standard method such as MTS or [3H]-thymidine incorporation.

  • Data Analysis: Plot the proliferation data against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.

Mandatory Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding FcR Fc Receptor (FcR) FcR->LYN_SYK Antibody Binding BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_AP1_NFAT NF-κB / AP-1 / NFAT Ca_PKC->NFkB_AP1_NFAT Gene_Expression Gene Expression (Proliferation, Survival, Cytokine Production) NFkB_AP1_NFAT->Gene_Expression BMS986143 This compound BMS986143->BTK

Caption: BTK Signaling Pathway Inhibition by this compound.

experimental_workflow start Start prepare_cells Prepare and Seed Cells start->prepare_cells prepare_compound Prepare this compound Dilutions and Vehicle Control prepare_cells->prepare_compound treat_cells Treat Cells with this compound (Pre-incubation) prepare_compound->treat_cells stimulate_cells Stimulate Cells (e.g., anti-IgM) treat_cells->stimulate_cells incubate Incubate (e.g., 72h) stimulate_cells->incubate assay Perform Readout Assay (e.g., Proliferation, Cytokine) incubate->assay analyze Analyze Data and Calculate IC50 assay->analyze end End analyze->end

Caption: General Experimental Workflow for In Vitro Testing.

troubleshooting_logic start Unexpected Results no_effect No/Low Effect start->no_effect Issue Type high_toxicity High Toxicity start->high_toxicity Issue Type inconsistent Inconsistent Results start->inconsistent Issue Type check_conc Check Concentration (Dose-Response) no_effect->check_conc check_compound Check Compound Integrity (Storage, Handling) no_effect->check_compound check_cells Validate Cell Model (BTK Expression/Function) no_effect->check_cells lower_conc Lower Concentration high_toxicity->lower_conc check_dmso Check Final DMSO % high_toxicity->check_dmso consider_off_target Consider Off-Target Effects high_toxicity->consider_off_target standardize_culture Standardize Cell Culture inconsistent->standardize_culture pipetting_qc Ensure Pipetting Accuracy inconsistent->pipetting_qc

Caption: Troubleshooting Logic for In Vitro Experiments.

References

Technical Support Center: Understanding BMS-986142

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "BMS-986143" referenced in the initial request does not appear in publicly available scientific literature or clinical trial databases. The following information pertains to BMS-986142 , an oral, reversible Bruton's tyrosine kinase (BTK) inhibitor, which is likely the intended subject of inquiry.

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with BMS-986142.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of BMS-986142?

A1: BMS-986142 is a potent and highly selective reversible small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. By inhibiting BTK, BMS-986142 is expected to modulate B-cell and non-B-cell mediated autoimmunity, making it a potential therapeutic for autoimmune diseases like rheumatoid arthritis.[2] Unlike some B-cell targeting therapies, BMS-986142 inhibits antigen-dependent B-cell signaling without causing B-cell depletion.[2]

Q2: What are the known off-target effects of BMS-986142?

A2: While BMS-986142 is designed to be a highly selective BTK inhibitor, like all kinase inhibitors, it has the potential for off-target activity. Based on preclinical data, BMS-986142 also shows inhibitory activity against a panel of other kinases, though at higher concentrations than for BTK. The clinical significance of these off-target inhibitions is an area of ongoing investigation.

It is important to note that some adverse events observed in clinical trials may be a result of either on-target BTK inhibition in unintended tissues or off-target kinase inhibition. For example, the first-generation BTK inhibitor ibrutinib is known to have off-target effects on kinases like CSK, which have been linked to adverse events such as atrial fibrillation.[3] While BMS-986142 is a second-generation inhibitor with improved selectivity, careful monitoring for unexpected effects in experimental systems is recommended.

Q3: What adverse events have been observed in clinical trials of BMS-986142?

A3: In a Phase 1 study involving healthy participants, BMS-986142 was generally well tolerated.[2][4] The most common adverse events were mild (grade 1).[2] In a Phase 2 study in patients with rheumatoid arthritis, some patients experienced elevated liver enzymes, particularly at the 350 mg dose, which led to the discontinuation of that dose arm.[5]

Quantitative Summary of Adverse Events (Phase 1, Single Ascending Dose) [2]

Adverse EventPlacebo (N=12)BMS-986142 (N=36)Severity
Any AE2 (16.7%)8 (22.2%)Grade 1-2
Syncope10Grade 2
Headache01Grade 2

Q4: How can I assess the potential for off-target effects in my in vitro experiments?

A4: To investigate potential off-target effects of BMS-986142 in your cellular models, a systematic approach is recommended. This can involve a combination of targeted and broader screening methods.

Troubleshooting Guides

Problem: Unexpected cellular phenotype observed after BMS-986142 treatment.

Possible Cause: This could be due to an off-target effect of BMS-986142 or a previously uncharacterized role of BTK in your specific cell type.

Troubleshooting Steps:

  • Confirm On-Target BTK Inhibition: Before investigating off-target effects, it is crucial to confirm that BTK is being effectively inhibited in your experimental system.

  • Dose-Response Analysis: Perform a dose-response experiment with BMS-986142 to determine if the observed phenotype is dose-dependent. A steep dose-response curve may suggest a specific target, while a shallow curve could indicate multiple off-targets.

  • Kinome Profiling: If available, utilize a kinome profiling service to screen BMS-986142 against a broad panel of kinases at the concentrations used in your experiments. This can help identify potential off-target kinases.

  • Rescue Experiments: If a potential off-target kinase is identified, attempt to "rescue" the phenotype by overexpressing a drug-resistant mutant of the off-target kinase or by using a more selective inhibitor for that kinase in parallel with BMS-986142.

  • Use a Structurally Unrelated BTK Inhibitor: Compare the phenotype induced by BMS-986142 with that of a structurally different BTK inhibitor. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

Experimental Protocols

Protocol 1: Western Blot for Phospho-BTK (Tyr223) to Confirm On-Target Inhibition

This protocol describes how to measure the phosphorylation of BTK at tyrosine 223, a key marker of BTK activation, to confirm its inhibition by BMS-986142.

Materials:

  • Cell line of interest (e.g., Ramos B-cells)

  • BMS-986142

  • B-cell receptor (BCR) stimulus (e.g., anti-IgM antibody)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Cell Treatment: Plate cells and starve overnight in serum-free media. Pre-treat cells with a dose range of BMS-986142 or vehicle control for 1-2 hours.

  • BCR Stimulation: Stimulate the cells with anti-IgM antibody for the recommended time (e.g., 10 minutes).

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total BTK antibody to confirm equal protein loading.

Visualizations

bcr_signaling_pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium_PKC Ca²⁺ / PKC IP3_DAG->Calcium_PKC NFkB_AP1 NF-κB / AP-1 Calcium_PKC->NFkB_AP1 Gene_Expression Gene Expression (Proliferation, Survival) NFkB_AP1->Gene_Expression BMS986142 BMS-986142 BMS986142->BTK

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of BMS-986142 on BTK.

experimental_workflow cluster_problem Problem Identification cluster_investigation Troubleshooting Workflow cluster_conclusion Conclusion Problem Unexpected Cellular Phenotype with BMS-986142 Confirm_On_Target 1. Confirm On-Target BTK Inhibition (pBTK) Problem->Confirm_On_Target Dose_Response 2. Dose-Response Analysis Confirm_On_Target->Dose_Response Kinome_Profile 3. Kinome Profiling (Optional) Dose_Response->Kinome_Profile Rescue_Experiment 4. Rescue Experiments Kinome_Profile->Rescue_Experiment Compare_Inhibitors 5. Compare with Structurally Different BTK Inhibitor Rescue_Experiment->Compare_Inhibitors On_Target On-Target Effect Compare_Inhibitors->On_Target Phenotype Consistent Off_Target Off-Target Effect Compare_Inhibitors->Off_Target Phenotype Divergent

Caption: Troubleshooting workflow for investigating unexpected cellular phenotypes observed with BMS-986142.

References

BMS-986143 stability in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-986143. The information focuses on addressing potential issues related to the compound's stability and use in long-term cell culture experiments.

Troubleshooting Guide

This guide addresses specific problems that may arise during the use of this compound in cell culture, with a focus on potential stability-related issues.

Problem Potential Cause Recommended Solution
Inconsistent or decreasing compound activity over time in long-term cultures. Compound Degradation: this compound, like many small molecules, may degrade over time in aqueous culture media at 37°C.1. Prepare Fresh Working Solutions: For long-term experiments, it is advisable to replace the media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours). 2. Aliquot Stock Solutions: Store stock solutions in single-use aliquots at -80°C to minimize freeze-thaw cycles. 3. Perform a Stability Test: If feasible, conduct a pilot experiment to assess the stability of this compound in your specific cell culture medium over the desired experimental duration.
Precipitate formation in stock or working solutions. Poor Solubility: The compound may have limited solubility in aqueous solutions, leading to precipitation, especially at higher concentrations or after storage.1. Optimize Solvent: Ensure the appropriate solvent (e.g., DMSO) is used to prepare the initial stock solution at a high concentration. 2. Gentle Warming: Briefly warm the solution at 37°C to aid dissolution. 3. Sonication: Use a sonicator bath to help dissolve the compound. 4. Final Concentration Check: Visually inspect the final working solution in the cell culture medium for any signs of precipitation before adding it to the cells.
Variability in experimental results between batches of the compound. Improper Storage: Exposure of the solid compound or stock solutions to light, moisture, or improper temperatures can lead to degradation.1. Follow Supplier Recommendations: Adhere strictly to the storage conditions recommended by the supplier for both the solid compound and stock solutions. 2. Protect from Light: Store the compound and its solutions in light-protected containers. 3. Use Desiccants: Store the solid compound in a desiccator to prevent moisture absorption.
Unexpected off-target effects or cellular toxicity. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.1. Minimize Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.1% for DMSO). 2. Include a Vehicle Control: Always include a vehicle control (medium with the same concentration of solvent but without the compound) in your experiments to distinguish between compound-specific effects and solvent-induced effects.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing stock solutions of this compound?

A1: It is recommended to prepare a high-concentration stock solution of this compound in a non-aqueous solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and then further diluted in cell culture medium to the desired final working concentration.

Q2: How should I store stock solutions of this compound for long-term use?

A2: For long-term stability, stock solutions should be aliquoted into smaller, single-use volumes and stored at -80°C. This practice minimizes the number of freeze-thaw cycles, which can contribute to compound degradation.

Q3: Is this compound stable in aqueous cell culture medium at 37°C for extended periods?

Q4: What is the mechanism of action of this compound?

A4: this compound is a reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a key enzyme in the B-cell receptor signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[3] By inhibiting BTK, this compound can modulate B-cell activity, making it a subject of investigation for autoimmune diseases.[1][4]

Q5: What are the known off-target effects of this compound?

A5: this compound is a selective BTK inhibitor, but it can also inhibit other kinases, particularly within the TEC family, with varying potencies. The IC50 values for other kinases include TEC (3 nM), BLK (5 nM), BMX (7 nM), TXK (10 nM), FGR (15 nM), YES1 (19 nM), and ITK (21 nM).[1][5] Researchers should be aware of these potential off-targets when interpreting experimental results.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (10 mM):

    • Allow the solid this compound to equilibrate to room temperature before opening the vial.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of compound provided.

    • Add the calculated volume of DMSO to the vial of this compound.

    • Vortex or sonicate briefly until the compound is fully dissolved.

  • Aliquoting and Storage:

    • Dispense the 10 mM stock solution into single-use, light-protected microcentrifuge tubes.

    • Store the aliquots at -80°C.

  • Working Solution Preparation:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration immediately before use. For example, to make a 10 µM working solution, dilute the 10 mM stock 1:1000 in the culture medium.

    • Ensure the final DMSO concentration is below the tolerance level of your cell line (e.g., <0.1%).

Protocol 2: General Cell Culture Treatment with this compound
  • Cell Seeding:

    • Seed your cells at the desired density in a multi-well plate and allow them to adhere or stabilize overnight.

  • Compound Addition:

    • Prepare the working solution of this compound in fresh culture medium as described in Protocol 1.

    • Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound.

    • Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound used.

  • Long-Term Treatment:

    • For experiments lasting longer than 48 hours, it is recommended to replace the medium with a freshly prepared this compound working solution every 24-48 hours to maintain a consistent compound concentration.

  • Assay Endpoint:

    • At the end of the treatment period, proceed with your planned downstream analysis (e.g., cell viability assay, protein extraction, flow cytometry).

Visualizations

BMS-986143_Mechanism_of_Action cluster_BCR B-Cell Receptor Signaling BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream_Signaling Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream_Signaling BMS_986143 This compound BMS_986143->BTK

Caption: Mechanism of action of this compound as a BTK inhibitor.

BMS_986143_Experimental_Workflow Start Start Prepare_Stock Prepare 10 mM Stock in DMSO Start->Prepare_Stock Store_Aliquots Aliquot and Store at -80°C Prepare_Stock->Store_Aliquots Prepare_Working Prepare Fresh Working Solution in Medium Store_Aliquots->Prepare_Working Seed_Cells Seed Cells in Multi-well Plate Seed_Cells->Prepare_Working Treat_Cells Treat Cells with This compound Prepare_Working->Treat_Cells Incubate Incubate (e.g., 24-72h) Replace medium if >48h Treat_Cells->Incubate Assay Perform Downstream Assay Incubate->Assay End End Assay->End

Caption: Recommended workflow for cell culture experiments with this compound.

References

Overcoming poor oral bioavailability of BMS-986143 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the Bruton's tyrosine kinase (BTK) inhibitor, BMS-986143. While published preclinical data indicates high oral bioavailability for this compound, achieving optimal and consistent results in vivo can be challenging. This guide addresses common issues that may lead to apparent poor oral bioavailability and provides solutions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Is this compound known for having poor oral bioavailability?

A1: Contrary to the premise of poor oral bioavailability, published preclinical data indicates that this compound exhibits high oral bioavailability. Studies have shown bioavailability to be 100% in mice and 82% in dogs.[1] If you are experiencing lower-than-expected systemic exposure in your in vivo experiments, it is likely due to experimental factors such as formulation, administration technique, or animal handling, rather than an inherent property of the compound.

Q2: What is the mechanism of action for this compound?

A2: this compound is a potent, reversible, and orally active inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is involved in B-cell proliferation, differentiation, and survival.[3][4] By inhibiting BTK, this compound can modulate B-cell activity, making it a candidate for the treatment of autoimmune diseases.[1]

Q3: What are the reported pharmacokinetic parameters for this compound and similar compounds?

A3: Pharmacokinetic data for this compound and the structurally similar BTK inhibitor BMS-986142 are summarized in the table below. These values can serve as a benchmark for your in vivo studies.

ParameterThis compound (Mouse)This compound (Dog)BMS-986142 (Mouse)BMS-986142 (Rat)BMS-986142 (Dog)BMS-986142 (Cynomolgus Monkey)
Oral Bioavailability (%) 10082936710033
Oral Dose 6 mg/kg2 mg/kgNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Cmax (µM) 4.31.2Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Elimination Half-Life (h) 3.67.9Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Plasma Clearance (mL/min/kg) 8.64.4Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Volume of Distribution (L/kg) 1.82.6Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Intravenous Dose 3.0 mg/kg1.0 mg/kgNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Data for this compound sourced from MedChemExpress.[1] Data for BMS-986142 sourced from Selleck Chemicals.[5]

Q4: Which signaling pathway does this compound target?

A4: this compound targets the Bruton's tyrosine kinase (BTK) signaling pathway, which is essential for B-cell function. The diagram below illustrates the central role of BTK in this pathway.

Caption: BTK signaling pathway inhibited by this compound.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that can lead to suboptimal in vivo performance of this compound.

Issue 1: Lower than expected plasma concentration (Low Cmax)
Possible Cause Troubleshooting Steps
Improper Formulation/Solubility Issues - Verify Solubility: this compound is a small molecule that may have limited aqueous solubility. Ensure the compound is fully dissolved in the vehicle before administration. Sonication may be required.[6]- Select an Appropriate Vehicle: For oral administration, consider using formulations known to improve solubility and absorption. A common vehicle for preclinical studies is a mixture of DMSO, PEG300, Tween 80, and saline.[6][7] Always perform a small-scale formulation test to check for precipitation over time.- Control Vehicle Components: Be aware that certain excipients can negatively impact dissolution. For example, some drug substances can form insoluble complexes with surfactants like SLS at certain concentrations.[8]
Inaccurate Dosing - Precise Administration: For oral gavage, ensure the gavage needle is correctly placed to deliver the full dose to the stomach. Improper technique can lead to dosing into the esophagus or trachea.- Homogeneity of Suspension: If using a suspension, ensure it is uniformly mixed before drawing each dose to prevent variability between animals.
Rapid Metabolism (First-Pass Effect) - Consult Literature: While preclinical data for this compound suggests high bioavailability, be aware of potential species differences in metabolism.[9] Review literature for any known metabolic pathways in your chosen animal model.
Animal-Related Factors - Fasting State: The presence of food in the stomach can significantly alter drug absorption. Standardize the fasting period for all animals before dosing, as per your protocol.[10]- Animal Health: Ensure animals are healthy and free from stress, as gastrointestinal issues or stress can affect drug absorption.
Issue 2: High variability in plasma concentrations between animals
Possible Cause Troubleshooting Steps
Inconsistent Formulation - Ensure Homogeneity: If using a suspension, vortex or stir the formulation continuously during the dosing period to ensure each animal receives the same concentration of the drug.- Fresh Preparation: Prepare the formulation fresh daily, as the compound may degrade or precipitate out of solution over time.
Variable Dosing Technique - Standardize Procedure: Ensure all technicians are using the exact same, standardized oral gavage technique.- Check for Regurgitation: Observe animals for a short period after dosing to ensure they do not regurgitate the dose.
Biological Variability - Increase Group Size: A small number of animals may not be sufficient to account for natural biological variation. Consider increasing the number of animals per group to improve statistical power.[11]- Animal Strain and Sex: Use a consistent strain, sex, and age of animals for your studies, as these factors can influence drug metabolism and pharmacokinetics.

The following flowchart provides a logical workflow for troubleshooting unexpected in vivo results.

Troubleshooting_Workflow cluster_start cluster_formulation Step 1: Formulation Check cluster_dosing Step 2: Dosing Procedure Review cluster_animal Step 3: Animal Model Considerations cluster_end start Low/Variable In Vivo Exposure Observed formulation_check Is the formulation a clear solution or a homogenous suspension? start->formulation_check precipitation_check Does the compound precipitate over the duration of the experiment? formulation_check->precipitation_check No dosing_check Is the oral gavage technique standardized and accurate? formulation_check->dosing_check Yes optimize_vehicle Optimize Vehicle: - Test alternative solvents/excipients - Check pH and stability precipitation_check->optimize_vehicle optimize_vehicle->formulation_check review_technique Review and Standardize Technique: - Ensure proper needle placement - Verify dose volume accuracy dosing_check->review_technique No animal_check Are animal factors (fasting, health) controlled and consistent? dosing_check->animal_check Yes review_technique->dosing_check control_factors Standardize Animal Conditions: - Implement consistent fasting period - Perform health checks animal_check->control_factors No end_node Re-run Experiment and Analyze PK Data animal_check->end_node Yes control_factors->animal_check

Caption: Troubleshooting workflow for in vivo bioavailability studies.

Experimental Protocols

Protocol 1: Preparation of an Oral Formulation

This protocol provides an example of how to prepare a vehicle for oral administration in preclinical models. It is based on common formulations used for compounds with limited aqueous solubility.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Sterile saline or ddH₂O

Procedure:

  • Prepare Stock Solution: Accurately weigh the required amount of this compound and dissolve it in a minimal amount of DMSO to create a concentrated stock solution. For example, create a 25 mg/mL stock.[7]

  • Add Co-solvents: Sequentially add the other vehicle components. A common formulation ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6]

    • To your DMSO stock, add the required volume of PEG300. Mix thoroughly until the solution is clear.

    • Next, add the Tween 80 and mix again until clear.

    • Finally, add the saline or ddH₂O dropwise while mixing to bring the formulation to the final volume.

  • Ensure Dissolution: If necessary, use a sonicator or gently heat the solution to ensure the compound is fully dissolved. The final formulation should be a clear solution or a fine, homogenous suspension.

  • Use Immediately: It is recommended to prepare the working solution immediately before use to avoid precipitation or degradation.

Protocol 2: In Vivo Oral Bioavailability Study Workflow

The diagram below outlines a typical workflow for conducting an in vivo study to determine pharmacokinetic parameters following oral administration.

InVivo_Workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration & Sampling cluster_analysis Phase 3: Analysis & Reporting formulation 1. Prepare Dosing Formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) animal_prep 2. Prepare Animals (Acclimatize, Fast Overnight) formulation->animal_prep dosing 3. Administer this compound (Oral Gavage) animal_prep->dosing sampling 4. Collect Blood Samples (Serial sampling at predefined time points, e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->sampling processing 5. Process Samples (Centrifuge to isolate plasma, store at -80°C) sampling->processing lcms 6. Bioanalysis (LC-MS/MS to quantify drug concentration in plasma) processing->lcms pk_calc 7. Pharmacokinetic Analysis (Calculate Cmax, Tmax, AUC, t½) lcms->pk_calc report 8. Report Generation (Summarize data, tables, figures) pk_calc->report

Caption: Standard workflow for an in vivo oral PK study.

References

Troubleshooting inconsistent results with BMS-986143

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential inconsistencies in experimental results obtained using the Bruton's tyrosine kinase (BTK) inhibitor, BMS-986143.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active, potent, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Its primary mechanism of action is to block the kinase activity of BTK, a key enzyme in B-cell receptor and Fc receptor signaling pathways, which are crucial for B-cell proliferation, differentiation, and survival.[4][5][6]

Q2: What is the selectivity profile of this compound?

This compound is a highly selective inhibitor of BTK. However, it also shows inhibitory activity against other TEC family kinases and a few other kinases at higher concentrations. It is important to be aware of this selectivity profile when designing experiments and interpreting results.[1][3][7]

Q3: What are the recommended solvent and storage conditions for this compound?

For in vitro experiments, this compound can be dissolved in DMSO.[3] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years, or in a solvent at -80°C for up to 6 months.[3] Avoid repeated freeze-thaw cycles of solutions.[3]

Q4: What are the known in vivo properties of this compound?

This compound has demonstrated efficacy in mouse models of collagen-induced arthritis (CIA) and anticollagen antibody-induced arthritis (CAIA).[1][3] It exhibits high oral bioavailability in mice (100%) and dogs (82%) and has a long elimination half-life.[1][3]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in In Vitro Assays

Q: My experimentally determined IC50 value for this compound is significantly different from the reported values.

Possible Causes and Solutions:

  • ATP Concentration: The IC50 value of ATP-competitive inhibitors is highly dependent on the ATP concentration used in the kinase assay. Ensure that your ATP concentration is at or near the Km for BTK in your specific assay format. The reported primary kinase assay for BMS-986142 (a related compound) used an ATP concentration of 20 μM.[4]

  • Enzyme Activity: The purity and activity of the recombinant BTK enzyme can vary between batches and suppliers. Use a highly purified and active enzyme. It is advisable to perform a specific activity test for each new batch of enzyme.

  • Substrate Concentration: Ensure the substrate concentration is optimal for the assay and is not limiting the reaction rate.

  • Assay Format: Different assay formats (e.g., biochemical vs. cellular) will yield different IC50 values. Cellular assays reflect not only the direct inhibition of the target but also factors like cell permeability and engagement of the target in a more physiological context.

  • Compound Handling and Stability: Ensure proper handling and storage of this compound to prevent degradation. Prepare fresh dilutions from a stock solution for each experiment.

Issue 2: Unexpected Cellular Phenotypes or Off-Target Effects

Q: I am observing cellular effects that are not consistent with the known function of BTK. Could this be due to off-target effects of this compound?

Possible Causes and Solutions:

  • Off-Target Kinase Inhibition: While this compound is highly selective for BTK, it can inhibit other kinases at higher concentrations (see Table 1). If you are using high concentrations of the inhibitor, you may be observing phenotypes due to the inhibition of other kinases such as TEC, BLK, BMX, TXK, FGR, YES1, and ITK.[1][3][7]

    • Recommendation: Perform dose-response experiments and use the lowest effective concentration of this compound to minimize off-target effects. Consider using a structurally unrelated BTK inhibitor as a control to confirm that the observed phenotype is specific to BTK inhibition.

  • Cell Type-Specific Responses: The cellular response to BTK inhibition can vary depending on the cell type and the specific signaling pathways that are active. The role of BTK may differ between cell lineages.

  • Experimental Controls: Use appropriate controls, such as a vehicle-only control and a positive control (e.g., another known BTK inhibitor), to ensure the observed effects are specific to this compound.

Issue 3: Lack of Efficacy in In Vivo Models

Q: I am not observing the expected efficacy of this compound in my animal model.

Possible Causes and Solutions:

  • Pharmacokinetics and Dosing: The dose and dosing regimen are critical for in vivo efficacy. Ensure that the dose administered achieves a plasma concentration that is sufficient to inhibit BTK for the desired duration. This compound has shown dose-dependent inhibition in mouse models of arthritis at doses of 15 and 45 mg/kg administered orally twice daily.[3]

  • Target Engagement: It is crucial to confirm that this compound is engaging its target in vivo. This can be assessed by measuring the phosphorylation of downstream BTK substrates in peripheral blood mononuclear cells (PBMCs) or other relevant tissues.

  • Animal Model Specifics: The pathophysiology of the chosen animal model may not be fully dependent on BTK signaling. Ensure that BTK is a validated target in your specific disease model.

  • Compound Formulation and Administration: Ensure the compound is properly formulated for oral administration to achieve optimal absorption. The vehicle used for formulation can impact bioavailability.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against a Panel of Kinases

KinaseIC50 (nM)
BTK 0.26
TEC3
BLK5
BMX7
TXK10
FGR15
YES119
ITK21

Data sourced from MedchemExpress and InvivoChem.[1][3][7]

Table 2: Cellular IC50 Values for this compound

AssayCell TypeIC50 (nM)
BTK Inhibition (Ramos Cellular Assay)Ramos B Cells6.9 ± 3.4
BTK Inhibition (Human Whole Blood)Human Whole Blood25 ± 19
IgG Immune Complex SignalingHuman PBMCs2
FcεRI Signaling (CD63 Expression)Human Basophils54
Calcium FluxRamos B Cells7 ± 3
B Cell ProliferationHuman Peripheral B Cells1 ± 0.4
CD86 Surface ExpressionPeripheral B Cells1 ± 0.5
TNFα ProductionHuman PBMC Cells2

Data sourced from MedchemExpress and InvivoChem.[1][3]

Table 3: Pharmacokinetic Properties of this compound

SpeciesDose (mg/kg)RouteCmax (μM)T1/2 (h)Bioavailability (%)
Mouse6Oral4.33.6100
Dog2Oral1.27.982

Data sourced from MedchemExpress.[1]

Experimental Protocols

Key Experiment: In Vitro BTK Kinase Assay

This protocol is a general guideline for determining the IC50 of this compound against recombinant human BTK.

Materials:

  • Recombinant human BTK (His-tagged)

  • Fluoresceinated peptide substrate (e.g., FITC-AHA-GEEPLYWSFPAKKK-NH2)

  • Adenosine triphosphate (ATP)

  • This compound

  • Assay buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 0.015% Brij-35, 4 mM DTT)

  • Kinase detection system (e.g., Caliper LabChip 3000)

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer.

  • In a microplate, add the recombinant BTK enzyme (e.g., 0.6 nM final concentration).

  • Add the serially diluted this compound or vehicle control (DMSO) to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate (e.g., 1.5 μM final concentration) and ATP (e.g., 20 μM, near the Km for BTK).

  • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.

  • Stop the reaction according to the detection system manufacturer's instructions.

  • Quantify the amount of phosphorylated substrate using a suitable detection method.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB Ca_Flux->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression BMS986143 This compound BMS986143->BTK

Caption: BTK Signaling Pathway and the inhibitory action of this compound.

Troubleshooting_Workflow cluster_invitro In Vitro Issues cluster_invivo In Vivo Issues Start Inconsistent Results with this compound Issue_Type Identify Issue Type Start->Issue_Type IC50_Var IC50 Variability Issue_Type->IC50_Var In Vitro Off_Target Unexpected Phenotype Issue_Type->Off_Target In Vitro No_Efficacy Lack of Efficacy Issue_Type->No_Efficacy In Vivo Check_ATP Check ATP Concentration IC50_Var->Check_ATP Check_Enzyme Verify Enzyme Activity IC50_Var->Check_Enzyme Check_Conc Use Lower Concentration Off_Target->Check_Conc Use_Control Use Orthogonal Inhibitor Off_Target->Use_Control Check_ATP->IC50_Var Check_Enzyme->IC50_Var Check_Conc->Off_Target Use_Control->Off_Target Check_PK Verify PK/PD No_Efficacy->Check_PK Check_TE Confirm Target Engagement No_Efficacy->Check_TE Review_Model Review Animal Model No_Efficacy->Review_Model Check_PK->No_Efficacy Check_TE->No_Efficacy Review_Model->No_Efficacy

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: Investigating the Clinical Trial Failure of BMS-986143 in Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive analysis of the clinical trial outcomes for the Bruton's tyrosine kinase (BTK) inhibitor, BMS-986143, in patients with rheumatoid arthritis (RA). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and questions that may arise during experimental studies involving this compound or similar BTK inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why was the clinical development of this compound for rheumatoid arthritis discontinued?

A1: The Phase 2 clinical trial (NCT02638948) for this compound in patients with moderate-to-severe rheumatoid arthritis was terminated due to a failure to demonstrate sufficient efficacy and the observance of safety signals at the highest dose.[1][2] The study did not meet its co-primary endpoints, which were a 20% and 70% improvement in the American College of Rheumatology criteria (ACR20 and ACR70, respectively) at week 12 compared to placebo.[1][2]

Q2: What were the specific efficacy results that led to the trial's failure?

A2: this compound did not show a statistically significant improvement in ACR20 and ACR70 response rates compared to placebo at the 100 mg and 200 mg doses.[1][2] While there was a numerical trend towards a better response with the 200 mg dose, the difference was not statistically significant.[1] The 350 mg dose was discontinued early in the trial due to a lack of benefit and safety concerns, precluding a full efficacy assessment at that dose level.[1][2]

Q3: Were there any safety concerns with this compound in the rheumatoid arthritis trial?

A3: Yes, the 350 mg dose of this compound was discontinued due to instances of elevated liver enzymes.[1][2] While the lower doses were generally well-tolerated, the emergence of this safety signal at the highest dose, combined with the lack of compelling efficacy, contributed to the decision to halt further development for this indication.

Q4: Preclinical data for this compound in animal models of arthritis was promising. Why didn't this translate to clinical efficacy in humans?

A4: The discrepancy between promising preclinical results in murine models and the lack of efficacy in human clinical trials is a common challenge in drug development.[3] Potential reasons for this translational failure could include differences in the pathophysiology of collagen-induced arthritis in mice versus human rheumatoid arthritis, variations in drug metabolism and pharmacokinetics between species, and the complexity and heterogeneity of the human disease. The preclinical studies demonstrated that this compound could effectively block BTK-dependent pathways, leading to reduced inflammation and joint damage in animal models.[3] However, the level of BTK inhibition and drug distribution to the sites of inflammation achieved in human patients may not have been sufficient to produce a clinically meaningful benefit.[2]

Troubleshooting Experimental Assays

This section provides guidance on potential issues that may be encountered when working with this compound in a laboratory setting.

BTK Enzyme Inhibition Assay

Issue: High variability or lack of a clear dose-response curve when assessing this compound's inhibitory activity on recombinant BTK.

  • Potential Cause 1: Reagent Instability. BTK enzyme activity can be sensitive to storage and handling.

    • Troubleshooting:

      • Ensure the recombinant BTK enzyme is stored at the recommended temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles.

      • Prepare fresh assay buffers for each experiment, paying close attention to the concentration of DTT and other reducing agents, as their potency can diminish over time.

  • Potential Cause 2: Incorrect ATP Concentration. The inhibitory potency (IC50) of ATP-competitive inhibitors like this compound is dependent on the ATP concentration in the assay.

    • Troubleshooting:

      • Use an ATP concentration that is at or below the Michaelis-Menten constant (Km) for BTK to ensure the assay is sensitive enough to detect inhibition.

      • Verify the accuracy of the ATP stock solution concentration.

  • Potential Cause 3: Inhibitor Precipitation. this compound, like many small molecules, may have limited solubility in aqueous solutions.

    • Troubleshooting:

      • Prepare the initial stock solution of this compound in a suitable organic solvent, such as DMSO.

      • When diluting into the final assay buffer, ensure the final concentration of the organic solvent is low (typically <1%) and consistent across all wells to avoid solvent-induced effects on enzyme activity.

Cell-Based B-Cell Activation Assay (e.g., CD69 Expression)

Issue: Weak or inconsistent inhibition of B-cell activation (e.g., measured by CD69 or CD86 upregulation via flow cytometry) by this compound.

  • Potential Cause 1: Suboptimal Cell Health. Primary B cells can be sensitive to isolation and in vitro culture conditions.

    • Troubleshooting:

      • Use freshly isolated peripheral blood mononuclear cells (PBMCs) or purified B cells for optimal viability and responsiveness.

      • Minimize the time between cell isolation and the start of the assay.

      • Include a viability dye in the flow cytometry panel to exclude dead cells from the analysis.

  • Potential Cause 2: Inadequate B-Cell Receptor (BCR) Stimulation. Insufficient cross-linking of the BCR can lead to a weak activation signal, making it difficult to observe inhibition.

    • Troubleshooting:

      • Titrate the concentration of the anti-IgM or anti-IgD antibody used for BCR stimulation to determine the optimal concentration for robust activation.

      • Ensure the stimulating antibody is properly stored and has not lost activity.

  • Potential Cause 3: Presence of Serum Proteins. this compound may bind to serum proteins, reducing its effective concentration available to inhibit BTK within the cells.

    • Troubleshooting:

      • If possible, perform the assay in serum-free or low-serum media. If serum is required for cell viability, be aware that the observed IC50 may be higher than in a serum-free environment.

Fc Receptor (FcR)-Dependent Cytokine Release Assay

Issue: High background or variable cytokine production in monocyte-derived macrophage cultures stimulated with immune complexes in the presence of this compound.

  • Potential Cause 1: Endotoxin Contamination. Macrophages are highly sensitive to lipopolysaccharide (LPS), which can lead to non-specific activation and cytokine release.

    • Troubleshooting:

      • Use endotoxin-free reagents and plasticware.

      • Test all reagents, including the this compound compound, for endotoxin contamination.

  • Potential Cause 2: Variability in Immune Complex Formation. The size and quality of the immune complexes can significantly impact the level of FcR stimulation.

    • Troubleshooting:

      • Prepare fresh immune complexes for each experiment by incubating the antigen and antibody at a predetermined optimal ratio.

      • Ensure consistent incubation times and temperatures for immune complex formation.

  • Potential Cause 3: Donor-to-Donor Variability. Primary human monocytes and macrophages exhibit significant donor-to-donor variability in their response to stimuli.

    • Troubleshooting:

      • Perform experiments with cells from multiple donors to ensure the observed effects are not donor-specific.

      • Normalize the data to the response of a positive control within each donor's cells before comparing across donors.

Quantitative Data from Phase 2 Clinical Trial (NCT02638948)

The following tables summarize key data from the Phase 2 clinical trial of this compound in patients with moderate-to-severe rheumatoid arthritis.

Table 1: Patient Demographics and Baseline Characteristics

CharacteristicPlacebo (n=75)This compound 100 mg (n=73)This compound 200 mg (n=73)This compound 350 mg (n=26)
Mean Age (SD), years56.7 (12.7)56.7 (12.7)56.7 (12.7)56.7 (12.7)
Female, n (%)65 (87%)63 (86%)64 (88%)22 (85%)
White, n (%)57 (76%)55 (75%)56 (77%)20 (77%)
Mean Disease Duration (SD), years10.9 (8.7)10.9 (8.7)10.9 (8.7)10.9 (8.7)
Mean DAS28-CRP (SD)5.8 (0.9)5.8 (0.9)5.8 (0.9)5.8 (0.9)
Data presented for the randomized population.[1]

Table 2: Key Efficacy Endpoints at Week 12

EndpointPlacebo (n=75)This compound 100 mg (n=73)This compound 200 mg (n=73)
ACR20 Response, n (%) 23 (31%)26 (36%)31 (42%)
Difference vs. Placebo (95% CI)-4.9 (-10.2 to 20.1)11.8 (-3.6 to 27.2)
p-value-0.520.14
ACR50 Response, n (%) 11 (15%)12 (16%)17 (23%)
ACR70 Response, n (%) 3 (4%)3 (4%)7 (10%)
Difference vs. Placebo (95% CI)-0.1 (-16.0 to 16.5)5.6 (-10.5 to 21.9)
p-value-1.000.21
Mean Change from Baseline in DAS28-CRP (SD) -1.3 (1.2)-1.5 (1.3)-1.8 (1.2)
ACR20 and ACR70 were co-primary endpoints.[1][2] ACR50 and DAS28-CRP data are secondary endpoints.

Table 3: Overview of Adverse Events

Adverse EventPlacebo (n=75)This compound 100 mg (n=73)This compound 200 mg (n=73)This compound 350 mg (n=26)
Any Adverse Event, n (%) 38 (51%)42 (58%)45 (62%)17 (65%)
Serious Adverse Events, n (%) 4 (5%)2 (3%)00
Adverse Events Leading to Discontinuation, n (%) 3 (4%)4 (5%)5 (7%)3 (12%)
Alanine Aminotransferase Increased, n (%) 1 (1%)2 (3%)3 (4%)3 (12%)
The 350 mg dose group was discontinued due to elevated liver enzymes.[1][2]

Experimental Protocols

BTK Enzymatic Inhibition Assay
  • Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of recombinant Bruton's tyrosine kinase.

  • Materials:

    • Recombinant human BTK enzyme

    • Fluorescently labeled peptide substrate

    • ATP

    • This compound

    • Assay buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 0.015% Brij-35, 4 mM DTT)

    • 384-well plates

    • Microplate reader capable of detecting the fluorescent product.

  • Methodology:

    • Prepare serial dilutions of this compound in DMSO, followed by a further dilution in assay buffer.

    • Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.

    • Add the BTK enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Measure the amount of phosphorylated product using a microplate reader.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

BCR-Mediated B-Cell Activation Assay
  • Objective: To assess the functional activity of this compound in inhibiting B-cell receptor (BCR) signaling in primary human B cells.

  • Materials:

    • Freshly isolated human peripheral blood mononuclear cells (PBMCs)

    • RPMI-1640 media supplemented with fetal bovine serum, penicillin, and streptomycin

    • Anti-human IgM or anti-human IgD antibody for BCR stimulation

    • This compound

    • Fluorescently conjugated antibodies against human CD19, CD69, and a viability dye (for flow cytometry)

    • FACS buffer (e.g., PBS with 2% FBS)

    • 96-well cell culture plates

    • Flow cytometer.

  • Methodology:

    • Plate PBMCs in a 96-well plate at a density of approximately 2 x 10^5 cells per well.

    • Prepare serial dilutions of this compound and add to the wells. Incubate for 1-2 hours at 37°C.

    • Add the stimulating anti-IgM or anti-IgD antibody to the appropriate wells. Include unstimulated and vehicle-treated stimulated controls.

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

    • Harvest the cells and wash with FACS buffer.

    • Stain the cells with the antibody cocktail (anti-CD19, anti-CD69, and viability dye) for 30 minutes on ice, protected from light.

    • Wash the cells and resuspend in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on live CD19+ B cells and quantifying the percentage of CD69-positive cells or the mean fluorescence intensity of CD69.

    • Calculate the percent inhibition of CD69 upregulation and determine the IC50 value.

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation BMS986143 This compound BMS986143->BTK Inhibition DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB MAPK MAPK PKC->MAPK Ca_Flux->NFkB Transcription Gene Transcription (Proliferation, Survival, Cytokine Production) NFkB->Transcription MAPK->Transcription

Caption: BTK Signaling Pathway Inhibition by this compound.

Clinical_Trial_Workflow cluster_screening Screening & Randomization cluster_treatment 12-Week Treatment Period cluster_outcomes Endpoints & Results Patient_Population Patients with Moderate-to-Severe RA (Inadequate Response to Methotrexate ± TNF inhibitors) Randomization Randomization (1:1:1:1) Patient_Population->Randomization Placebo Placebo Randomization->Placebo Dose_100 This compound 100 mg Randomization->Dose_100 Dose_200 This compound 200 mg Randomization->Dose_200 Dose_350 This compound 350 mg Randomization->Dose_350 Primary_Endpoints Co-Primary Endpoints at Week 12: ACR20 & ACR70 Placebo->Primary_Endpoints Dose_100->Primary_Endpoints Dose_200->Primary_Endpoints Safety_Assessment Safety & Tolerability Assessment Dose_350->Safety_Assessment Discontinued due to elevated liver enzymes Trial_Failure Trial Failure: - Did not meet primary endpoints - Safety concerns at 350 mg Primary_Endpoints->Trial_Failure Safety_Assessment->Trial_Failure

Caption: this compound Phase 2 Clinical Trial Workflow.

References

Understanding the dose-response curve of BMS-986143

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information for understanding the dose-response curve of BMS-986143, a reversible Bruton's tyrosine kinase (BTK) inhibitor. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a crucial enzyme in the signaling pathways of various immune cells, including B cells.[4][5] By inhibiting BTK, this compound blocks signaling through the B cell receptor (BCR), Fc receptors, and RANK receptors, which are implicated in autoimmune diseases.[5][6]

Q2: What are the reported IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the specific assay and biological context. A summary of key IC50 values is provided in the Data Presentation section below. For instance, it inhibits BTK with an IC50 of 0.26 nM in a biochemical assay.[1][3]

Q3: Is this compound selective for BTK?

A3: While this compound is a potent BTK inhibitor, it also shows activity against other TEC family kinases and other kinases at higher concentrations. For example, it inhibits TEC, BLK, BMX, TXK, FGR, YES1, and ITK with IC50 values of 3 nM, 5 nM, 7 nM, 10 nM, 15 nM, 19 nM, and 21 nM, respectively.[1][3]

Q4: What is the difference between this compound and BMS-986142?

A4: Based on the available literature, this compound and BMS-986142 appear to refer to the same compound. Different sources may use these designations interchangeably.

Q5: In which experimental models has this compound shown efficacy?

A5: this compound has demonstrated efficacy in murine models of rheumatoid arthritis, including collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA).[3][4][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Higher than expected IC50 values in cell-based assays 1. Compound stability: this compound may be unstable in your specific cell culture medium or conditions. 2. Cell health: The health and passage number of your cell line can affect their response. 3. Assay interference: Components of your assay (e.g., serum proteins) may bind to the compound, reducing its effective concentration. 4. Incorrect compound concentration: Errors in serial dilutions.1. Prepare fresh stock solutions and dilutions for each experiment. Minimize freeze-thaw cycles. 2. Use cells with a low passage number and ensure high viability (>95%) before starting the experiment. 3. Consider using serum-free or low-serum medium for the duration of the compound treatment if compatible with your cells. 4. Verify the accuracy of your pipetting and the calculations for your dilution series.
High variability between replicate wells 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Wells on the perimeter of the plate may behave differently due to evaporation. 3. Inconsistent compound addition: Variation in the volume or timing of compound addition.1. Ensure thorough mixing of the cell suspension before and during plating. 2. Avoid using the outermost wells of the plate for experimental data. Fill them with sterile PBS or medium to minimize evaporation from adjacent wells. 3. Use a multichannel pipette for adding the compound and ensure consistent timing between plates.
No dose-response observed 1. Inappropriate concentration range: The tested concentrations may be too high or too low to capture the dynamic range of the dose-response curve. 2. Inactive compound: The compound may have degraded. 3. Cell line is not sensitive to BTK inhibition. 1. Perform a wider range of dilutions (e.g., from 1 nM to 10 µM) in a preliminary experiment to identify the optimal concentration range. 2. Verify the activity of your compound stock on a known sensitive cell line or in a biochemical assay. 3. Confirm that your cell line expresses BTK and that the signaling pathway you are measuring is dependent on BTK activity.
Unexpected cell toxicity 1. Off-target effects: At high concentrations, this compound may have off-target effects that lead to cytotoxicity. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Lower the maximum concentration of this compound tested. 2. Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% for DMSO).

Data Presentation

In Vitro IC50 Values for this compound
Target/AssaySystemIC50 (nM)
BTK (biochemical) -0.26[1][3]
TEC -3[1][3]
BLK -5[1][3]
BMX -7[1][3]
TXK -10[1][3]
FGR -15[1][3]
YES1 -19[1][3]
ITK -21[1][3]
BTK (Ramos cellular assay) Ramos B Cells6.9 ± 3.4[1]
BTK (human whole blood) Human Whole Blood25 ± 19[1]
FcγR signaling Human PBMCs2[1][3]
Calcium flux Ramos B Cells7 ± 3[1]
B Cell proliferation Human Peripheral B Cells1 ± 0.4[1]
CD86 expression Peripheral B Cells1 ± 0.5[1]
TNFα production Human PBMCs2[1]
CD63 expression (FcεRI signaling) Human Whole Blood (Basophils)54[1][3]
BCR-stimulated CD69 expression Mouse Whole Blood140[4]

Experimental Protocols

Protocol 1: BTK Inhibition in a Cellular Assay (Ramos B Cells)

Objective: To determine the IC50 of this compound for the inhibition of BTK in a B cell line.

Materials:

  • Ramos B cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • This compound

  • DMSO (for compound dilution)

  • Anti-IgM antibody (for B cell stimulation)

  • Reagents for detecting BTK phosphorylation (e.g., antibodies for Western blotting or a phospho-BTK ELISA kit)

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed Ramos B cells in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Compound Treatment: Add the diluted this compound or vehicle (DMSO) to the cells and incubate for 1-2 hours at 37°C.

  • Cell Stimulation: Stimulate the cells with anti-IgM antibody (e.g., 10 µg/mL) for 15-30 minutes at 37°C.

  • Lysis and Analysis: Lyse the cells and determine the level of BTK phosphorylation using a suitable method (e.g., Western blot for p-BTK or an ELISA).

  • Data Analysis: Plot the percentage of BTK phosphorylation inhibition against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: B Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of primary human B cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • B cell isolation kit

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • This compound

  • DMSO

  • Stimulants for B cell proliferation (e.g., anti-IgM, anti-CD40, and IL-4)

  • Reagents for measuring cell proliferation (e.g., BrdU or [3H]-thymidine incorporation assay)

  • 96-well cell culture plates

Methodology:

  • B Cell Isolation: Isolate B cells from human PBMCs using a negative selection B cell isolation kit.

  • Cell Seeding: Seed the purified B cells in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.

  • Compound Treatment: Add serial dilutions of this compound or vehicle to the cells.

  • Cell Stimulation: Add a cocktail of B cell stimulants (e.g., anti-IgM, anti-CD40, and IL-4) to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Proliferation Measurement: Measure cell proliferation using a BrdU or [3H]-thymidine incorporation assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the stimulated vehicle control. Plot the inhibition against the log concentration of this compound and determine the IC50.

Visualizations

btk_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B Cell Receptor (BCR) BTK BTK BCR->BTK Activation FcR Fc Receptor FcR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation BMS986143 This compound BMS986143->BTK Inhibition Downstream Downstream Signaling (Calcium Mobilization, Gene Expression) PLCg2->Downstream experimental_workflow start Start seed_cells Seed Cells (e.g., Ramos B Cells) start->seed_cells prepare_compound Prepare Serial Dilutions of this compound seed_cells->prepare_compound add_compound Add Compound/Vehicle to Cells prepare_compound->add_compound incubate_compound Incubate (1-2 hours) add_compound->incubate_compound stimulate_cells Stimulate Cells (e.g., anti-IgM) incubate_compound->stimulate_cells incubate_stim Incubate (15-30 min) stimulate_cells->incubate_stim lyse_cells Lyse Cells incubate_stim->lyse_cells analyze Analyze Endpoint (e.g., p-BTK levels) lyse_cells->analyze data_analysis Data Analysis (IC50 Calculation) analyze->data_analysis end End data_analysis->end

References

Potential reasons for lack of efficacy of BMS-986143 in humans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of the Bruton's tyrosine kinase (BTK) inhibitor, BMS-986143.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is an orally active, potent, and selective reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[4] By inhibiting BTK, this compound is expected to modulate B-cell activity and downstream inflammatory processes, making it a therapeutic candidate for autoimmune diseases like rheumatoid arthritis (RA).[3][4][5]

Q2: Why was this compound expected to be effective in treating rheumatoid arthritis based on preclinical data?

A2: Preclinical studies in animal models of rheumatoid arthritis demonstrated significant efficacy. In both collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA) mouse models, BMS-986142 (an alternative name for this compound) showed dose-dependent reductions in clinical scores, inflammation, and bone resorption.[3][5] The drug was effective both as a monotherapy and in combination with standard-of-care agents like methotrexate.[3][5] These promising results in models representing key aspects of RA pathology supported its progression into clinical trials.[5]

Q3: What were the outcomes of the Phase 2 clinical trial for BMS-986142 in rheumatoid arthritis patients?

A3: A Phase 2, randomized, double-blind, placebo-controlled study (NCT02638948) in patients with moderate-to-severe rheumatoid arthritis who had an inadequate response to methotrexate did not meet its co-primary endpoints for efficacy.[6][7] There was no statistically significant improvement in the American College of Rheumatology 20% (ACR20) and 70% (ACR70) response rates at week 12 for patients receiving BMS-986142 compared to placebo.[6] Additionally, the highest dose group (350 mg) was discontinued due to elevated liver enzymes without a corresponding benefit.[6] The study concluded that further investigation of BMS-986142 for rheumatoid arthritis is not warranted.[6][7]

Q4: What are the potential reasons for the discrepancy between preclinical success and clinical failure of this compound?

A4: The lack of efficacy in humans despite promising preclinical data is a common challenge in drug development, with approximately 90% of clinical drug development failing.[8][9] Several factors could have contributed to the clinical failure of this compound:

  • Species-Specific Differences: The pathophysiology of rheumatoid arthritis in humans is more complex than in induced rodent models. The reliance of the disease on BTK signaling may differ between mice and humans.

  • Inadequate Target Engagement or Drug Exposure at the Site of Inflammation: While the drug showed good pharmacokinetic and pharmacodynamic profiles in healthy volunteers, it's possible that in RA patients, the drug did not reach or sustain sufficient concentrations in the inflamed synovial tissue to achieve a therapeutic effect.[6][10] The publication on the phase 2 trial suggests that the adequacy of drug distribution to inflammation sites is a key area for further research.[6]

  • Complexity of Human Disease and Patient Heterogeneity: Rheumatoid arthritis is a heterogeneous disease with varying underlying molecular drivers. It's possible that BTK inhibition is only effective in a specific subset of patients that were not specifically selected for in the clinical trial.

  • Off-Target Effects or Unforeseen Toxicity: The discontinuation of the high-dose arm due to liver enzyme elevation points to potential safety and tolerability issues that could limit achieving therapeutically effective doses.[6]

  • Insufficient Duration of Treatment: The 12-week duration of the Phase 2 trial might have been too short to observe the full therapeutic potential of modulating B-cell pathways in a chronic disease like rheumatoid arthritis.[6]

Troubleshooting Guide for BTK Inhibitor Efficacy Studies

This guide is intended to help researchers troubleshoot experiments and consider potential pitfalls when investigating the efficacy of BTK inhibitors like this compound.

Issue Potential Cause Troubleshooting Steps
Lack of efficacy in in vivo models Inadequate drug exposure- Perform pharmacokinetic (PK) studies to confirm plasma and tissue concentrations. - Optimize dosing regimen (dose and frequency) based on PK/PD modeling.
Poor target engagement- Develop and validate a pharmacodynamic (PD) biomarker assay (e.g., pBTK levels in target cells) to confirm BTK inhibition in vivo. - Correlate target engagement with efficacy outcomes.
Model selection- Ensure the chosen animal model is relevant to the specific mechanism of action. For BTK inhibitors, models with strong B-cell and Fc receptor involvement are critical.[4][5] - Consider using multiple models to assess efficacy across different pathological features.
Discrepancy between in vitro potency and in vivo efficacy Poor drug-like properties- Evaluate metabolic stability, solubility, and permeability. - Assess potential for high plasma protein binding, which can limit free drug concentration.
Off-target effects- Profile the inhibitor against a broad panel of kinases and other potential off-targets to understand its selectivity.
Variability in experimental results Inconsistent experimental procedures- Standardize all protocols, including drug formulation and administration, animal handling, and endpoint assessment.
Biological variability- Increase sample size to ensure sufficient statistical power. - Consider the genetic background and microbiome of the animals, as these can influence immune responses.

Quantitative Data Summary

Table 1: Preclinical In Vitro Potency of this compound

Assay IC50
BTK (biochemical assay)0.26 nM
Ramos Cellular Assay (pBTK)6.9 ± 3.4 nM
Human Whole Blood Assay (pBTK)25 ± 19 nM
FcεRI-driven CD63 expression (human whole blood)54 nM
Ramos B-cell Calcium Flux7 ± 3 nM
Human Peripheral B-cell Proliferation1 ± 0.4 nM
CD86 Expression in Peripheral B-cells1 ± 0.5 nM
TNFα from human PBMC2 nM
Source: MedchemExpress.com[1]

Table 2: Phase 2 Clinical Trial Efficacy Results (Week 12)

Endpoint Placebo (n=75) BMS-986142 100 mg (n=73) BMS-986142 200 mg (n=73)
ACR20 Response 31% (23 patients)36% (26 patients)42% (31 patients)
ACR70 Response 4% (3 patients)4% (3 patients)10% (7 patients)
Source: The Lancet Rheumatology[6]

Experimental Protocols

Collagen-Induced Arthritis (CIA) Mouse Model

This model is widely used to study the pathology of rheumatoid arthritis and to evaluate potential therapeutics.

  • Immunization: Male DBA/1 mice are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

  • Booster: A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.

  • Treatment: Prophylactic administration of the test compound (e.g., BMS-986142) or vehicle is typically initiated before the onset of clinical signs of arthritis. For a therapeutic regimen, dosing begins after the booster injection when disease is established.[5]

  • Clinical Scoring: Mice are monitored several times a week for signs of arthritis in their paws. Each paw is scored on a scale of 0-4 based on the severity of erythema and swelling. The scores for all four paws are summed for a total clinical score per animal.[5]

  • Histopathology: At the end of the study, joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion.[5]

Pharmacodynamic Assessment of BTK Occupancy

This protocol describes a method to assess the functional effect of a BTK inhibitor on its target pathway in whole blood.[4]

  • Sample Collection: Collect whole blood samples from subjects at various time points before and after drug administration.

  • Ex Vivo Stimulation: Stimulate the whole blood ex vivo with an anti-IgD-dextran antibody to activate B-cell receptor signaling. A non-stimulated sample serves as a negative control.

  • Incubation: Incubate the samples for a defined period (e.g., 24 hours) at 37°C.

  • Staining: Fix the cells and stain for B-cell markers (e.g., CD20) and an activation marker (e.g., CD69).

  • Flow Cytometry: Quantify the expression of the activation marker on the B-cell population using standardized flow cytometry.

  • Analysis: The inhibition of the activation marker expression in the stimulated samples from treated subjects compared to pre-dose samples indicates the pharmacodynamic activity of the BTK inhibitor.

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK activates BTK This compound (inhibits) --> BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates IP3 IP3 PLCg2->IP3 produces DAG DAG PLCg2->DAG produces NFAT NFAT IP3->NFAT activates NFkB NF-κB DAG->NFkB activates Gene Gene Expression (Proliferation, Survival, Cytokine Production) NFkB->Gene NFAT->Gene

Caption: Simplified BTK signaling pathway and the point of inhibition by this compound.

Troubleshooting_Workflow Start Start: Lack of In Vivo Efficacy CheckPK 1. Assess Pharmacokinetics (PK) in Plasma and Target Tissue Start->CheckPK PK_Good Exposure Adequate? CheckPK->PK_Good CheckPD 2. Assess Pharmacodynamics (PD) (e.g., pBTK inhibition) PK_Good->CheckPD Yes OptimizeDose Optimize Dose and Schedule PK_Good->OptimizeDose No PD_Good Target Engagement Achieved? CheckPD->PD_Good CheckModel 3. Evaluate Animal Model Relevance PD_Good->CheckModel Yes ReassessCompound Re-evaluate Compound: - Off-target effects - Species differences PD_Good->ReassessCompound No Model_Good Model Appropriate? CheckModel->Model_Good ConsiderNewModel Consider Alternative or Multiple Models Model_Good->ConsiderNewModel No Success Potential for Efficacy Model_Good->Success Yes OptimizeDose->CheckPK ConsiderNewModel->CheckModel

Caption: A logical workflow for troubleshooting the lack of in vivo efficacy of a drug candidate.

References

Technical Support Center: Managing BMS-986143-Induced Changes in Liver Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing changes in liver enzymes observed during experiments with the Bruton's tyrosine kinase (BTK) inhibitor, BMS-986143. As specific clinical data on this compound-induced liver injury is not publicly available, this guidance is based on the known class effects of BTK inhibitors and general principles of managing drug-induced liver injury (DILI).

Frequently Asked Questions (FAQs)

Q1: What is the potential for this compound to cause liver enzyme elevations?

A1: this compound belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors. Hepatotoxicity, manifesting as elevated liver enzymes, is a recognized class-wide concern for BTK inhibitors.[1][2][3] Several BTK inhibitors have been associated with drug-induced liver injury (DILI) in clinical trials, with some studies being placed on partial clinical hold by regulatory agencies due to instances of liver enzyme elevations. Therefore, it is crucial to actively monitor liver function during pre-clinical and clinical studies involving this compound.

Q2: What is the proposed mechanism of BTK inhibitor-induced liver injury?

A2: The exact mechanisms of BTK inhibitor-induced liver toxicity are not fully elucidated but are thought to be multifactorial. Proposed mechanisms include:

  • Immune-mediated reactions: Genetic variants may predispose individuals to an immune response targeting hepatocytes.

  • Oxidative stress: The drug or its metabolites may generate reactive oxygen species that damage liver cells.

  • Mitochondrial dysfunction: Direct interference with mitochondrial function can lead to hepatocyte death.[1][2]

  • Off-target effects: Inhibition of other kinases or cellular processes in the liver.

  • Metabolism-related toxicity: Bioactivation of the drug by cytochrome P450 (CYP) enzymes in the liver can produce reactive metabolites that are directly toxic.[1][2]

Q3: What are the initial steps to take if elevated liver enzymes are observed in an in vivo experiment?

A3: If elevated liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), are detected, the following initial steps are recommended:

  • Confirm the finding: Repeat the liver function tests to rule out a spurious result.

  • Assess the magnitude and pattern of elevation: Characterize the severity of the elevation (e.g., mild, moderate, severe) and the pattern (hepatocellular, cholestatic, or mixed) to guide further investigation.

  • Temporarily suspend dosing: The most critical initial step in managing suspected DILI is to discontinue the administration of the suspected causative agent, in this case, this compound.[4][5][6]

  • Rule out other causes: Investigate other potential causes of liver injury, such as viral hepatitis, other concomitant medications, or underlying liver disease.[1][4]

  • Monitor closely: Continue to monitor liver function tests frequently to track the trend of enzyme levels.[7]

Q4: How should I monitor for potential hepatotoxicity in my animal studies?

A4: Regular monitoring of liver function is essential. This should include baseline measurements before starting this compound administration and periodic monitoring throughout the study. Key parameters to monitor include:

  • Serum Liver Enzymes: ALT, AST, alkaline phosphatase (ALP), and gamma-glutamyl transferase (GGT).

  • Bilirubin: Total and direct bilirubin levels.

  • Liver Function Markers: Albumin and prothrombin time (PT)/international normalized ratio (INR).

Histopathological examination of liver tissue at the end of the study or if signs of toxicity emerge is also crucial to identify any cellular damage.

Troubleshooting Guides

Guide 1: Investigating Unexpected In Vitro Hepatotoxicity

Issue: Increased cytotoxicity or signs of cellular stress (e.g., apoptosis, mitochondrial dysfunction) are observed in liver cell lines (e.g., HepG2, HepaRG) treated with this compound.

Possible Cause Troubleshooting Steps
Direct Cellular Toxicity 1. Perform a dose-response and time-course experiment to determine the TC50 (toxic concentration 50%).2. Assess markers of apoptosis (e.g., caspase-3/7 activity) and necrosis (e.g., LDH release).3. Evaluate mitochondrial membrane potential and ATP production to investigate mitochondrial toxicity.
Metabolic Bioactivation 1. Utilize metabolically competent cell lines (e.g., HepaRG) or primary human hepatocytes.2. Investigate the role of specific CYP enzymes using chemical inhibitors or inducers in your cell culture system.
Bile Salt Export Pump (BSEP) Inhibition 1. Conduct an in vitro BSEP inhibition assay using membrane vesicles or a cell-based system. Inhibition of BSEP can lead to cholestatic liver injury.
Off-Target Kinase Inhibition 1. Perform a kinome scan to identify other kinases inhibited by this compound at the concentrations causing cytotoxicity.
Guide 2: Managing and Characterizing In Vivo Liver Enzyme Elevations

Issue: Elevated liver enzymes are detected in animals receiving this compound.

Actionable Step Detailed Protocol/Guidance
1. Immediate Response - Suspend Dosing: Immediately cease administration of this compound.- Blood Sampling: Collect blood for repeat liver function tests (ALT, AST, ALP, bilirubin) and coagulation parameters (PT/INR).
2. Diagnostic Evaluation - Rule out other causes: Screen for viral hepatitis (in relevant species) and review all other administered substances.- Abdominal Ultrasound: Perform an ultrasound to exclude biliary obstruction or other structural liver abnormalities.[4][6]
3. Monitoring and Follow-up - Frequent Monitoring: Monitor liver enzymes every 2-3 days initially to determine the trend.- Histopathology: If an animal is euthanized or at the study's conclusion, perform a thorough histopathological examination of the liver. Look for signs of necrosis, inflammation, cholestasis, and steatosis.
4. Dechallenge and Rechallenge (with caution) - Dechallenge: Observe if liver enzymes return to baseline after drug discontinuation. A decrease in enzyme levels supports a causal relationship.- Rechallenge (consider ethical implications): In some preclinical models, a low-dose rechallenge may be considered to confirm causality. This should be done with extreme caution and under strict monitoring.

Data Presentation

Table 1: Reported Liver Enzyme Elevations with Other BTK Inhibitors

Disclaimer: The following data is for other BTK inhibitors and is provided for context. Specific data for this compound is not publicly available.

BTK Inhibitor Study Phase Incidence of ALT Elevation (Grade ≥3) Notes
Ibrutinib Phase 32% of patients experienced hepatitis and drug-induced liver injury leading to discontinuation.[1]Cases of severe liver injury and acute liver failure have been reported.[1][5]
Zanubrutinib Pre-licensure trialsALT elevations occurred in 28% of subjects, with <1% being Grade ≥3.[8]Generally well-tolerated, but a case of severe liver injury has been reported.[2]
Acalabrutinib -No case reports of acalabrutinib-induced liver injury found in a literature review, though some reports exist in pharmacovigilance databases.[1]-

Experimental Protocols

Protocol 1: In Vitro Hepatotoxicity Assessment in HepG2 Cells
  • Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Seed cells in 96-well plates. After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • Cytotoxicity Assay (MTT or CellTiter-Glo®):

    • Following treatment, add MTT reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the TC50 value.

Protocol 2: In Vivo Murine Model of DILI Monitoring
  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

  • Baseline Measurements: Collect baseline blood samples via tail vein or retro-orbital sinus for liver function tests.

  • Drug Administration: Administer this compound orally at various dose levels daily for a predetermined period (e.g., 14 or 28 days). Include a vehicle control group.

  • Monitoring:

    • Monitor animal health daily (weight, behavior, appearance).

    • Collect blood samples at regular intervals (e.g., weekly) for liver function testing.

  • Terminal Procedures:

    • At the end of the study, collect a terminal blood sample.

    • Euthanize the animals and perform a necropsy.

    • Collect the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histopathological analysis. The remaining tissue can be snap-frozen for biomarker analysis.

  • Histopathology: Embed the fixed liver tissue in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should evaluate the slides for signs of liver injury.

Mandatory Visualizations

DILI_Investigation_Workflow cluster_observation Observation cluster_action Immediate Action cluster_investigation Investigation cluster_outcome Outcome & Follow-up elevated_enzymes Elevated Liver Enzymes Detected (ALT, AST) stop_drug Suspend this compound Dosing elevated_enzymes->stop_drug repeat_lfts Repeat Liver Function Tests stop_drug->repeat_lfts rule_out Rule Out Other Causes (Viral Hepatitis, Other Drugs) repeat_lfts->rule_out imaging Abdominal Ultrasound repeat_lfts->imaging monitor Frequent Monitoring of LFTs repeat_lfts->monitor resolution Enzymes Normalize monitor->resolution persistence Enzymes Remain Elevated monitor->persistence rechallenge Cautious Rechallenge (Preclinical) resolution->rechallenge histopathology Consider Liver Biopsy/ Histopathology persistence->histopathology BTK_Hepatotoxicity_Mechanisms cluster_drug This compound (BTK Inhibitor) cluster_mechanisms Potential Mechanisms of Hepatotoxicity cluster_outcome Outcome btk_inhibitor This compound immune Immune-Mediated Reaction btk_inhibitor->immune oxidative Oxidative Stress btk_inhibitor->oxidative mitochondrial Mitochondrial Dysfunction btk_inhibitor->mitochondrial metabolism Metabolic Bioactivation (CYP450) btk_inhibitor->metabolism liver_injury Hepatocellular Injury immune->liver_injury oxidative->liver_injury mitochondrial->liver_injury metabolism->liver_injury

References

Adjusting for BMS-986143's half-life in experimental design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-986143, a reversible Bruton's tyrosine kinase (BTK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally active and reversible inhibitor of Bruton's tyrosine kinase (BTK)[1][2][3]. BTK is a key enzyme in B-cell receptor and Fc receptor signaling pathways, which are crucial for the activation and maturation of B-cells and other immune cells[4][5]. By inhibiting BTK, this compound can modulate immune responses, making it a compound of interest for autoimmune diseases[1][3].

Q2: What is the half-life of this compound?

The elimination half-life of this compound has been determined in preclinical animal models. In mice, the half-life is approximately 3.6 hours, and in dogs, it is around 7.9 hours[1][3]. For a closely related compound, BMS-986142, the half-life in healthy human participants was reported to be between 7 and 11 hours[6][7]. It is important to note that specific human pharmacokinetic data for this compound is not available in the provided search results.

Q3: How should I determine the optimal dosing frequency in my in vivo experiments?

The dosing frequency should be determined based on the half-life of this compound in the specific animal model being used and the desired level of target engagement. In mouse models of collagen-induced arthritis, dosing was designed to provide coverage of the whole blood IC50 for a specific duration[1][4]. For example, in one study, 15 and 45 mg/kg doses provided 17 and 19 hours of coverage of the mouse whole blood IC50, respectively[1]. It is recommended to perform pharmacokinetic and pharmacodynamic studies in your model to establish the relationship between dose, exposure, and target inhibition.

Troubleshooting Guides

In Vitro Experiments

Issue 1: Higher than expected IC50 values in cell-based assays.

  • Possible Cause 1: Compound Stability.

    • Troubleshooting Step: Assess the stability of this compound in your specific cell culture medium over the duration of the experiment. Prepare fresh stock solutions and dilute to the final concentration immediately before use.

  • Possible Cause 2: High Protein Binding.

    • Troubleshooting Step: If your culture medium contains a high percentage of serum, this compound may bind to serum proteins, reducing its free concentration. Consider reducing the serum percentage or using a serum-free medium if your experimental system allows.

  • Possible Cause 3: Cell Density.

    • Troubleshooting Step: High cell densities can sometimes lead to increased metabolism or sequestration of the compound. Ensure you are using a consistent and appropriate cell density for your assays.

Issue 2: Inconsistent results between experimental replicates.

  • Possible Cause 1: Inaccurate Pipetting.

    • Troubleshooting Step: Due to the high potency of this compound (IC50 in the low nanomolar range), small variations in pipetting can lead to significant differences in concentration. Use calibrated pipettes and consider serial dilutions to minimize errors.

  • Possible Cause 2: Cell Health and Viability.

    • Troubleshooting Step: Ensure that the cells used in the assay are healthy and in the logarithmic growth phase. Perform a viability check before starting the experiment.

In Vivo Experiments

Issue 1: Lack of efficacy in an animal model.

  • Possible Cause 1: Insufficient Dosing.

    • Troubleshooting Step: The dose may not be sufficient to achieve the required therapeutic exposure. Refer to published studies using this compound in similar models and consider performing a dose-response study. Measure plasma concentrations of the compound to correlate exposure with efficacy.

  • Possible Cause 2: Inadequate Dosing Frequency.

    • Troubleshooting Step: Given the half-life of this compound in mice (3.6 hours), once-daily dosing may not be sufficient to maintain target inhibition. Consider splitting the daily dose into two or more administrations.

  • Possible Cause 3: Poor Oral Bioavailability in the Specific Strain.

    • Troubleshooting Step: While this compound has high oral bioavailability in mice, this can vary between different strains. If you suspect poor absorption, consider alternative routes of administration, such as intravenous or intraperitoneal injection, for initial efficacy studies.

Data Presentation

Table 1: In Vitro Potency of this compound

Target/AssayCell TypeIC50
BTK (enzymatic assay)N/A0.26 nM[1][3]
BTK (Ramos cellular assay)Ramos B Cells6.9 ± 3.4 nM[1][3]
BTK (human whole blood assay)Human Whole Blood25 ± 19 nM[1][3]
Calcium FluxRamos B Cells7 ± 3 nM[1][3]
Cell ProliferationHuman Peripheral B Cells1 ± 0.4 nM[1][3]
CD86 Surface ExpressionPeripheral B Cells1 ± 0.5 nM[1][3]
TNFα ProductionHuman PBMC2 nM[1][3]
CD63 Expression (FcεRI signaling)Human Basophils54 nM[1][3]

Table 2: In Vivo Pharmacokinetic Parameters of this compound

SpeciesRouteDoseHalf-Life (t1/2)CmaxOral Bioavailability (%)
MouseIntravenous3.0 mg/kg3.6 h[1][3]N/AN/A
MouseOral6 mg/kgN/A4.3 µM[1][3]100%[1][3]
DogIntravenous1.0 mg/kg7.9 h[1][3]N/AN/A
DogOral2 mg/kgN/A1.2 µM[1][3]82%[1][3]

Experimental Protocols

Protocol 1: In Vitro B-Cell Proliferation Assay
  • Cell Preparation: Isolate human peripheral B cells from healthy donor blood using standard density gradient centrifugation followed by negative selection.

  • Cell Seeding: Seed the B cells in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM).

  • Treatment and Stimulation: Add the diluted this compound or vehicle (DMSO) to the appropriate wells. Stimulate the cells with an appropriate B-cell activator, such as anti-IgM antibodies and IL-4.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Measurement: Add a proliferation reagent (e.g., [3H]-thymidine or a colorimetric reagent like WST-1) to each well and incubate for an additional 4-18 hours.

  • Data Analysis: Measure the incorporation of [3H]-thymidine or the absorbance of the colorimetric product. Plot the results as a percentage of the vehicle-treated control and calculate the IC50 value using a non-linear regression analysis.

Mandatory Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding FcR Fc Receptor (FcR) FcR->LYN_SYK Immune Complex Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_NFAT NF-κB / NFAT Ca_PKC->NFkB_NFAT Gene_Expression Gene Expression (Proliferation, Survival, Cytokine Production) NFkB_NFAT->Gene_Expression BMS986143 This compound BMS986143->BTK Inhibition

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

experimental_workflow start Start: Hypothesis pk_pd Pharmacokinetic/ Pharmacodynamic Study start->pk_pd dose_selection Dose & Frequency Selection pk_pd->dose_selection in_vivo_study In Vivo Efficacy Study (e.g., CIA model) dose_selection->in_vivo_study data_collection Data Collection (Clinical Scores, Histology, Biomarkers) in_vivo_study->data_collection analysis Data Analysis data_collection->analysis conclusion Conclusion analysis->conclusion Positive Outcome troubleshoot Troubleshooting: - Adjust Dose/Frequency - Check Compound Stability - Re-evaluate Hypothesis analysis->troubleshoot Negative or Inconsistent Outcome troubleshoot->dose_selection

Caption: A logical workflow for designing and troubleshooting in vivo experiments with this compound.

References

Mitigating batch-to-batch variability of BMS-986143

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential batch-to-batch variability and other common issues encountered during experiments with BMS-986143.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that users may encounter.

Q1: We are observing significant variability in the IC50 value of this compound between different experimental runs. What are the potential causes?

A1: Variability in IC50 values can stem from several sources. Here is a checklist of potential factors to investigate:

  • Cell-Based Assay Variability: The reproducibility of cell-based assays is crucial for reliable data.[1][2] Factors such as cell passage number, cell health, and potential mycoplasma contamination can significantly influence experimental outcomes.[2][3] Ensure consistent cell culture conditions and regularly test for mycoplasma.

  • Reagent Preparation and Handling: Inconsistent preparation of stock solutions and dilutions of this compound can lead to variability. Always use calibrated pipettes and ensure the compound is fully dissolved. The method of preparing the compound for delivery (e.g., in suspension) can also be a source of variability.

  • Assay Protocol Adherence: Minor deviations in incubation times, temperature, or reagent concentrations can impact results. It is essential to follow a standardized protocol meticulously.[3]

  • Plate Selection and Edge Effects: The type of microtiter plate used can affect assay performance, particularly for luminescence or fluorescence-based readouts.[3][4] Edge effects, where wells on the perimeter of the plate behave differently, can also introduce variability. Consider not using the outer wells for critical experiments.

  • Batch-to-Batch Purity and Formulation: While specific data on this compound is not publicly available, batch-to-batch differences in the purity or formulation of any chemical compound can contribute to variability.[5][6] If you suspect this is an issue, it is advisable to characterize each new batch upon receipt.

Q2: Our in-house IC50 values for this compound are consistently higher/lower than the published data. Why might this be?

A2: Discrepancies between your results and published data can be due to differences in experimental conditions. Here are some key parameters to compare:

  • Assay System: Different cell lines or assay formats (biochemical vs. cellular) will yield different IC50 values. For example, the IC50 for this compound in a cell-free enzymatic assay is significantly lower than in a whole-blood assay.[7]

  • ATP Concentration (for kinase assays): In kinase assays, the concentration of ATP can affect the apparent potency of an inhibitor. Ensure your ATP concentration is consistent and ideally at or near the Km for the enzyme.[8]

  • Cell Density and Seeding: The number of cells seeded per well can influence the drug-to-target ratio and impact the observed potency.[9]

  • Incubation Time: The duration of compound exposure can affect the IC50 value, especially for reversible inhibitors.

  • Data Analysis Methods: Variations in how data is normalized and how the IC50 is calculated can lead to different results.

Q3: We are having trouble dissolving this compound for our experiments. What are the recommended solvents and formulation strategies?

A3: While specific formulation details for this compound are proprietary, general strategies for compounds with low water solubility can be applied. This compound is an organic compound belonging to the carbazole class.[10] For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a common solvent for initial stock solutions. For in vivo studies, formulations often involve co-solvents like Tween 80 or suspending agents such as carboxymethylcellulose sodium (CMC-Na).[11] It is recommended to test different formulations on a small scale to find the optimal one for your specific application.[11]

Data Presentation

Table 1: Reported In Vitro Activity of this compound

Assay TypeTarget/Cell LineEndpointIC50 (nM)Reference
Enzymatic AssayRecombinant Human BTKKinase Activity0.26[7]
Cellular AssayRamos B CellsBTK Inhibition6.9 ± 3.4[7]
Cellular AssayHuman Whole BloodBTK Inhibition25 ± 19[7]
Cellular AssayHuman PBMCsFcγR Signaling2[7]
Cellular AssayHuman Whole BloodFcεRI Signaling (CD63)54[7]
Cellular AssayRamos B CellsCalcium Flux7 ± 3[7]
Cellular AssayHuman Peripheral B CellsProliferation1 ± 0.4[7]
Cellular AssayPeripheral B CellsCD86 Expression1 ± 0.5[7]
Cellular AssayHuman PBMCsTNFα Production2[7]

Experimental Protocols

Protocol 1: General Cell-Based BTK Inhibition Assay (e.g., Ramos B Cells)

This protocol provides a general framework. Specific parameters should be optimized for your laboratory's conditions.

  • Cell Culture: Culture Ramos B cells in appropriate media and conditions. Ensure cells are in the logarithmic growth phase and have high viability.

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density.

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then further dilute in assay media to the final desired concentrations. Include a vehicle control (e.g., DMSO alone).

  • Compound Treatment: Add the diluted this compound or vehicle control to the appropriate wells and incubate for a specified period.

  • Cell Lysis and BTK Activity Measurement: After incubation, lyse the cells and measure BTK activity using a suitable method, such as a commercially available kinase assay kit that measures the phosphorylation of a BTK substrate.

  • Data Analysis: Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: Whole Blood Assay for B-cell Activation Marker Expression (e.g., CD69)

This protocol is adapted from methods used to assess the pharmacodynamic effects of BTK inhibitors.[12]

  • Blood Collection: Collect whole blood from healthy donors into appropriate anticoagulant tubes.

  • Compound Treatment: Aliquot whole blood into tubes and add varying concentrations of this compound or a vehicle control.

  • Stimulation: Stimulate B-cell receptor signaling by adding an appropriate stimulus, such as anti-IgD-dextran.[12] Include an unstimulated control.

  • Incubation: Incubate the samples at 37°C for a defined period (e.g., 24 hours).[12]

  • Staining and Flow Cytometry: After incubation, fix the cells and stain for B-cell markers (e.g., CD20) and activation markers (e.g., CD69).[12]

  • Data Acquisition and Analysis: Acquire data on a flow cytometer and quantify the expression of the activation marker on the B-cell population. Calculate the IC50 based on the inhibition of marker expression.

Visualizations

cluster_0 B-Cell Receptor (BCR) Signaling Pathway BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Downstream Downstream Signaling (NF-κB, NFAT, AP-1) Ca_PKC->Downstream BMS986143 This compound BMS986143->BTK

Caption: Mechanism of action of this compound in the BCR signaling pathway.

cluster_1 Troubleshooting Workflow for Assay Variability Variability High Variability Observed CheckReagents Check Reagent Prep & Compound Integrity Variability->CheckReagents CheckCells Verify Cell Health & Culture Conditions Variability->CheckCells ReviewProtocol Review Assay Protocol & Execution Variability->ReviewProtocol DataAnalysis Re-evaluate Data Analysis Method Variability->DataAnalysis IsolateVariable Systematically Isolate One Variable at a Time CheckReagents->IsolateVariable CheckCells->IsolateVariable ReviewProtocol->IsolateVariable DataAnalysis->IsolateVariable Consult Consult Technical Support IsolateVariable->Consult If issue persists

Caption: A logical workflow for troubleshooting assay variability.

cluster_2 Experimental Workflow for In Vitro IC50 Determination start Start culture_cells Culture & Passage Cells start->culture_cells seed_plate Seed Cells in Microplate culture_cells->seed_plate prepare_compound Prepare Serial Dilution of this compound seed_plate->prepare_compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate Incubate treat_cells->incubate assay_readout Perform Assay Readout (e.g., Luminescence) incubate->assay_readout analyze_data Analyze Data & Calculate IC50 assay_readout->analyze_data end End analyze_data->end

Caption: A typical experimental workflow for determining the IC50 of this compound.

References

Addressing BMS-986143's low brain penetration in CNS models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the low brain penetration of BMS-986143 in Central Nervous System (CNS) models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is an orally active, potent, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a key enzyme in the B-cell receptor signaling pathway and is also involved in signaling through Fc receptors in other hematopoietic cells.[3] By inhibiting BTK, this compound can modulate B-cell activation and proliferation, making it a compound of interest for autoimmune diseases.[1][3] Its reversible nature was pursued to achieve a better safety profile for inflammatory conditions compared to irreversible inhibitors.[2]

Q2: Why is achieving significant CNS penetration with small molecules like this compound a common challenge?

The primary obstacle is the blood-brain barrier (BBB), a highly selective interface composed of endothelial cells, astrocytes, and pericytes.[4] The BBB's key features that limit drug entry include:

  • Tight Junctions: These structures severely restrict the paracellular movement of molecules from the bloodstream into the brain.[4]

  • Efflux Transporters: The BBB is equipped with a high concentration of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump a wide range of xenobiotics, including many small molecule drugs, back into the bloodstream.[5]

  • Enzymatic Activity: The BBB contains enzymes that can metabolize potential drug candidates before they can enter the brain.

Q3: What specific molecular properties typically limit a drug's ability to cross the blood-brain barrier?

Several physicochemical properties are critical for passive diffusion across the BBB. Molecules with poor CNS penetration often exhibit one or more of the following characteristics:

  • High molecular weight (>400-500 Da)

  • High polar surface area (PSA > 90 Ų)

  • A large number of rotatable bonds

  • High hydrogen bonding capacity[6]

  • Low lipophilicity (LogP outside the optimal range of 1.5-3.5)

  • Being a substrate for active efflux transporters like P-gp.[5][7]

Q4: How can I experimentally determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp)?

An in vitro transwell assay is a standard method. This involves a polarized monolayer of cells (e.g., Caco-2 or MDCK-MDR1) that express P-gp. The transport of this compound is measured in both directions: from the apical (blood side) to the basolateral (brain side) chamber (A-to-B) and vice versa (B-to-A). A high efflux ratio (Papp B-to-A / Papp A-to-B) suggests the compound is a substrate for an efflux transporter.[8] Co-incubation with a known P-gp inhibitor can be used to confirm this interaction.

Q5: Are there other BTK inhibitors that have demonstrated brain penetration?

Yes, achieving brain penetration is a key goal for BTK inhibitors being developed for CNS diseases like multiple sclerosis.[9][10] For example, fenebrutinib, another BTK inhibitor, has shown an ability to cross the blood-brain barrier in clinical trials, with measurable concentrations detected in the cerebrospinal fluid (CSF) of patients.[11][12] Preclinical studies for zanubrutinib also suggested good blood-brain barrier permeability.[13] These compounds can serve as benchmarks in CNS-focused studies.

Troubleshooting Guide

Issue 1: Low or undetectable concentrations of this compound in brain tissue/CSF after systemic administration.
Potential Cause Troubleshooting Step / Recommendation
Active Efflux by P-gp Pre-treat animals with a potent P-gp inhibitor (e.g., verapamil, cyclosporine A) prior to this compound administration. A significant increase in the brain-to-plasma concentration ratio would confirm P-gp mediated efflux. Note: This is for experimental validation only.
High Plasma Protein Binding Only the unbound ("free") fraction of a drug can cross the BBB.[7] Measure the fraction of this compound unbound to plasma proteins using equilibrium dialysis. A very low free fraction will limit CNS exposure.
Rapid Metabolism The compound may be metabolized in the periphery or at the BBB itself. Conduct pharmacokinetic studies with LC-MS/MS to identify and quantify major metabolites and assess their CNS penetration.
Poor Physicochemical Properties The inherent properties of the molecule may prevent passive diffusion. While difficult to change, formulation strategies using nanoparticles or prodrugs can sometimes enhance delivery.[14]
Issue 2: Target engagement in the CNS is not observed despite systemic administration.
Potential Cause Troubleshooting Step / Recommendation
Insufficient Free Drug Concentration The total concentration in the brain may be misleading due to non-specific tissue binding.[7] It is the free concentration that engages the target.[7] Determine the brain tissue binding (fu,brain) and calculate the unbound brain-to-plasma ratio (Kp,uu,brain). A Kp,uu,brain value substantially lower than 1 indicates restricted access.[5]
Assay Sensitivity The pharmacodynamic (PD) assay may not be sensitive enough to detect partial target engagement. Validate your PD assay (e.g., pBTK levels via Western blot or ELISA) to ensure it can detect a dose-dependent response with a positive control compound known to penetrate the CNS.
Incorrect Timing The time point for assessing target engagement may not align with the peak concentration (Tmax) of the drug in the brain. Perform a time-course experiment to measure brain concentrations and target engagement at multiple time points post-dose.

Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

Target/AssayIC₅₀ ValueReference
Enzymatic Assays
Bruton's tyrosine kinase (BTK)0.26 nM[1]
TEC3 nM[1]
ITK21 nM[1]
BLK5 nM[1]
Cellular Assays
Ramos B Cell Calcium Flux7 ± 3 nM[1]
Ramos Cellular BTK Inhibition6.9 ± 3.4 nM[1]
Human Whole Blood BTK Inhibition25 ± 19 nM[1]
Human PBMC TNFα Release2 nM[1]

Table 2: General Physicochemical Properties Influencing BBB Penetration

ParameterFavorable for CNS PenetrationUnfavorable for CNS Penetration
Molecular Weight (MW) < 400 Da> 500 Da
Topological Polar Surface Area (TPSA) < 70-90 Ų> 90 Ų
Lipophilicity (clogP) 1.5 - 3.5< 1 or > 4
Hydrogen Bond Donors ≤ 3> 3
Hydrogen Bond Acceptors ≤ 7> 7
P-gp Efflux Ratio (B-A/A-B) < 2> 5

Visualizations

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN FcR Fc Receptor FcR->LYN BTK BTK LYN->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates Downstream Downstream Signaling (Ca2+ flux, NF-κB, MAPK) PLCg2->Downstream Leads to BMS986143 This compound BMS986143->BTK Inhibits

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

cluster_PK Pharmacokinetic Assessment cluster_Mechanistic Mechanistic Investigation cluster_Conclusion Conclusion & Next Steps start Issue: Low CNS Penetration of This compound pk_study 1. In Vivo PK Study (Measure Brain & Plasma Conc.) start->pk_study calc_kp 2. Calculate Brain/Plasma Ratio (Kp) pk_study->calc_kp check_kp Kp << 0.1? calc_kp->check_kp pgp_assay 3a. In Vitro P-gp Assay (e.g., MDCK-MDR1 Transwell) check_kp->pgp_assay Yes protein_binding 3b. Measure Plasma & Brain Protein Binding check_kp->protein_binding No (Indicates some entry) conclusion1 Conclusion: Efflux-Mediated Restriction pgp_assay->conclusion1 calc_kpuu 4. Calculate Unbound Ratio (Kp,uu,brain) protein_binding->calc_kpuu check_kpuu Kp,uu << 1? calc_kpuu->check_kpuu check_kpuu->conclusion1 Yes conclusion2 Conclusion: Permeability-Limited check_kpuu->conclusion2 No next_steps Strategy: - Medicinal Chemistry Optimization - Formulation Approaches conclusion1->next_steps conclusion2->next_steps

Caption: Experimental workflow for troubleshooting low CNS penetration.

cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain ECF blood_node Drug in Plasma (Free vs. Protein-Bound) influx Passive Diffusion & Active Influx blood_node->influx Entry brain_node Free Drug in Brain (Available for Target) influx->brain_node efflux Active Efflux (e.g., P-glycoprotein) efflux->blood_node brain_node->efflux Removal

Caption: Key factors modulating drug transport across the blood-brain barrier.

Detailed Experimental Protocols

Protocol 1: In Vivo Assessment of Brain Penetration in Rodents (PK Study)

Objective: To determine the total concentration of this compound in plasma and brain tissue over time to calculate the brain-to-plasma concentration ratio (Kp).

Materials:

  • This compound and appropriate vehicle

  • Male Sprague-Dawley rats (or other suitable rodent model), n=3-4 per time point

  • Dosing syringes (for oral gavage or IV injection)

  • Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)

  • Saline, ice, centrifuge, homogenizer

  • LC-MS/MS system for bioanalysis

Methodology:

  • Dosing: Administer this compound to animals at a defined dose (e.g., 10 mg/kg) via the desired route (e.g., oral gavage).

  • Sample Collection: At specified time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose), anesthetize a cohort of animals.

  • Blood Collection: Collect terminal blood samples via cardiac puncture into anticoagulant tubes. Centrifuge at 4°C to separate plasma. Store plasma at -80°C.

  • Brain Collection: Immediately following blood collection, perfuse the animals transcardially with ice-cold saline to remove blood from the cerebral vasculature.

  • Brain Homogenization: Excise the whole brain, weigh it, and homogenize it in a known volume of buffer (e.g., 4 volumes of phosphate-buffered saline) to create a brain homogenate. Store at -80°C.

  • Sample Analysis: Extract this compound from plasma and brain homogenate samples using protein precipitation or liquid-liquid extraction. Analyze the concentrations using a validated LC-MS/MS method.

  • Data Calculation:

    • Plot the mean plasma and brain concentrations versus time.

    • Calculate the Area Under the Curve (AUC) for both plasma (AUCplasma) and brain (AUCbrain).

    • The brain-to-plasma ratio (Kp) is calculated as: Kp = AUCbrain / AUCplasma .

Protocol 2: In Vitro P-glycoprotein (P-gp) Substrate Assessment

Objective: To determine if this compound is a substrate of the P-gp efflux transporter.

Materials:

  • MDCKII-MDR1 (P-gp overexpressing) and MDCKII-WT (parental) cells

  • Transwell insert plates (e.g., 12-well, 0.4 µm pore size)

  • This compound, Lucifer Yellow (paracellular marker), known P-gp substrate (e.g., digoxin)

  • Transport buffer (HBSS with 10 mM HEPES, pH 7.4)

  • LC-MS/MS system

Methodology:

  • Cell Seeding: Seed MDCKII-MDR1 and MDCKII-WT cells onto transwell inserts and culture until a confluent, polarized monolayer is formed. Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment (A-to-B):

    • Wash monolayers with pre-warmed transport buffer.

    • Add this compound solution to the apical (A) chamber.

    • Add fresh transport buffer to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber and replace with fresh buffer.

  • Transport Experiment (B-to-A):

    • Simultaneously, perform the experiment in the reverse direction by adding this compound to the basolateral (B) chamber and sampling from the apical (A) chamber.

  • Integrity Check: After the experiment, measure the transport of Lucifer Yellow to ensure the cell monolayer integrity was maintained.

  • Sample Analysis: Analyze the concentration of this compound in all collected samples via LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the transport rate, A is the surface area of the insert, and C₀ is the initial concentration.

    • Calculate the efflux ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B) .

    • An ER > 2-3 in MDCKII-MDR1 cells, which is significantly higher than the ER in MDCKII-WT cells, indicates that this compound is a P-gp substrate.

References

Interpreting BMS-986143 data in the context of its selectivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-986143, a potent and reversible Bruton's tyrosine kinase (BTK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active, reversible small molecule inhibitor of Bruton's tyrosine kinase (BTK)[1][2][3]. BTK is a crucial enzyme in the signaling pathways of various immune cells, including B cells. By inhibiting BTK, this compound blocks signaling downstream of the B-cell receptor (BCR) and other immune receptors, thereby modulating immune responses. This makes it a subject of investigation for the treatment of autoimmune diseases[1][2].

Q2: How selective is this compound for BTK?

This compound is a highly selective inhibitor of BTK. In a kinase panel screen, it demonstrated potent inhibition of BTK with an IC50 of 0.26 nM[1][2]. Its selectivity is a key feature, with only a few other kinases, primarily from the Tec family to which BTK belongs, being inhibited at significantly higher concentrations.

Q3: What are the key signaling pathways affected by this compound?

The primary signaling pathway inhibited by this compound is the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a signaling cascade is initiated that involves the activation of BTK. Activated BTK then phosphorylates downstream targets, leading to calcium mobilization, transcription factor activation, and ultimately B-cell proliferation, differentiation, and antibody production. This compound also affects signaling through Fc receptors (FcR) in other immune cells, such as macrophages and mast cells, which also utilize BTK.

Q4: I am not seeing the expected level of inhibition in my cellular assay. What are some potential reasons?

Several factors could contribute to lower-than-expected inhibition:

  • Cell Permeability: Ensure that this compound is effectively penetrating your specific cell type. You may need to optimize incubation time and concentration.

  • Assay Conditions: The potency of this compound can be influenced by assay conditions such as serum concentration in the media. High protein binding in serum can reduce the effective concentration of the inhibitor.

  • Compound Stability: Verify the stability of your this compound stock solution. Improper storage can lead to degradation.

  • Off-Target Effects in Your Cell Line: While highly selective, consider the possibility of unique signaling pathway configurations in your specific cell line that might circumvent BTK dependence.

Q5: Are there any known off-target effects I should be aware of?

This compound is highly selective for BTK. However, at higher concentrations, it can inhibit other Tec family kinases such as TEC, ITK, BLK, BMX, and TXK[1][2]. It is important to use the lowest effective concentration to minimize potential off-target effects.

Data on Selectivity and Potency of this compound

Biochemical Assay Data
KinaseIC50 (nM)Selectivity vs. BTK (fold)
BTK 0.26 1
TEC3~11.5
BLK5~19.2
BMX7~26.9
TXK10~38.5
FGR15~57.7
YES119~73.1
ITK21~80.8

Data sourced from MedchemExpress and InvivoChem[1][2].

Cellular Assay Data
AssayCell TypeIC50 (nM)
BTK Inhibition (Ramos cellular assay)Ramos B cells6.9 ± 3.4
BTK Inhibition (human whole blood)Human whole blood25 ± 19
Fcγ Receptor SignalingPBMCs2
FcεRI Signaling (CD63 expression)Basophils (human whole blood)54
Calcium FluxRamos B cells7 ± 3
B-cell ProliferationHuman peripheral B cells1 ± 0.4
CD86 Surface ExpressionPeripheral B cells1 ± 0.5
TNFα ProductionHuman PBMCs2

Data sourced from MedchemExpress and InvivoChem[1][2].

Experimental Protocols

Protocol 1: In Vitro BTK Kinase Inhibition Assay

This protocol is a general guideline for determining the in vitro potency of this compound against BTK.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound (serially diluted)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Methodology:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

  • Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 10 µL of recombinant BTK enzyme solution to each well.

  • Incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the peptide substrate. The final ATP concentration should be at or near the Km for BTK.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction and detect kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Measure luminescence or fluorescence using a plate reader.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular B-Cell Receptor (BCR) Signaling Assay (Calcium Flux)

This protocol measures the effect of this compound on BCR-induced calcium mobilization in a B-cell line (e.g., Ramos cells).

Materials:

  • Ramos B cells

  • Complete RPMI-1640 media (with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • This compound (serially diluted)

  • BCR agonist (e.g., anti-human IgM F(ab')2 fragment)

  • Fluorescence plate reader with kinetic reading capabilities

Methodology:

  • Harvest Ramos B cells and resuspend them in serum-free RPMI-1640.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM with Pluronic F-127) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye and resuspend them in an appropriate assay buffer.

  • Plate the cells in a 96-well black, clear-bottom plate.

  • Add serial dilutions of this compound or vehicle (DMSO) to the wells and incubate for 30-60 minutes at 37°C.

  • Place the plate in a fluorescence plate reader and begin kinetic reading to establish a baseline fluorescence.

  • After a short baseline reading, add the BCR agonist (e.g., anti-IgM) to each well to stimulate the cells.

  • Continue kinetic reading to measure the change in fluorescence over time, which corresponds to the intracellular calcium concentration.

  • Analyze the data by calculating the peak fluorescence intensity or the area under the curve.

  • Determine the IC50 value by plotting the response against the concentration of this compound.

Visualizations

B-Cell Receptor Signaling Pathway Inhibition by this compound

BCR_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn activates Antigen Antigen Antigen->BCR binds Syk Syk Lyn->Syk activates BTK BTK Syk->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG ER ER IP3->ER binds to receptor NFkB NF-κB AP1 AP-1 BMS986143 This compound BMS986143->BTK inhibits Ca_release Ca²⁺ Release ER->Ca_release NFAT NFAT Ca_release->NFAT activates Gene_Expression Gene Expression (Proliferation, Survival) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression Calcium_Flux_Workflow A 1. Cell Preparation - Harvest and wash Ramos B cells B 2. Dye Loading - Incubate cells with Fluo-4 AM A->B C 3. Cell Plating - Plate cells in a 96-well plate B->C D 4. Compound Incubation - Add serial dilutions of this compound C->D E 5. Baseline Reading - Measure baseline fluorescence D->E F 6. Stimulation - Add BCR agonist (e.g., anti-IgM) E->F G 7. Kinetic Measurement - Measure fluorescence change over time F->G H 8. Data Analysis - Calculate IC50 value G->H

References

Technical Support Center: Navigating the Translational Challenges of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals. It focuses on the complexities of translating preclinical data to clinical trials, with a specific focus on the journey of a novel therapeutic for fibrotic diseases.

Clarification of Investigational Compounds

Q1: What is the difference between BMS-986143 and the compound investigated for pulmonary fibrosis?

A1: It is a common point of confusion. This compound and the closely related BMS-986142 are investigational oral, reversible Bruton's tyrosine kinase (BTK) inhibitors studied for autoimmune diseases like rheumatoid arthritis.[1][2] The compound that has undergone significant investigation for idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF) is BMS-986278 (also known as admilparant), an oral antagonist of the lysophosphatidic acid receptor 1 (LPA1).[3][4] This guide will focus on the translational challenges observed with LPA1 antagonists, using BMS-986278 as a primary example, due to the rich preclinical and clinical dataset available.

FAQs: LPA1 Antagonism in Pulmonary Fibrosis

Q2: What is the scientific rationale for targeting the LPA1 pathway in pulmonary fibrosis?

A2: Lysophosphatidic acid (LPA) is a signaling lipid that acts through its receptors, including LPA1. In the context of fibrosis, the LPA-LPA1 signaling pathway is a central mediator of pro-fibrotic processes.[5] Activation of LPA1 by elevated LPA levels in fibrotic tissue promotes a cascade of events including:

  • Fibroblast recruitment, proliferation, and differentiation into myofibroblasts.[6][7]

  • Increased extracellular matrix deposition (e.g., collagen).[7]

  • Epithelial cell apoptosis.[7][8]

  • Vascular leak.[8]

Preclinical studies have demonstrated that inhibiting this pathway can attenuate fibrosis in various organ systems, including the lungs.[5][9]

Q3: What were the key preclinical findings for the LPA1 antagonist BMS-986278?

A3: Preclinical evaluation of BMS-986278 showed promising anti-fibrotic activity. In vitro, it potently inhibited LPA-stimulated responses in human lung fibroblasts.[10] In vivo studies, primarily using the bleomycin-induced lung fibrosis model in rodents, demonstrated that BMS-986278 could significantly reduce the area of lung staining for collagen, indicating an anti-fibrotic effect.[11]

Q4: How did the preclinical data for BMS-986278 translate to the clinic?

A4: The translation from preclinical models to clinical trials for BMS-986278 has been largely successful, in contrast to many other anti-fibrotic agents. A Phase 2 clinical trial in patients with idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF) showed that treatment with 60 mg of BMS-986278 twice daily for 26 weeks resulted in a significant reduction in the rate of decline in lung function, as measured by percent predicted forced vital capacity (ppFVC).[3][4][12][13] The treatment was also well-tolerated.[3][12][14]

Troubleshooting Guide: Challenges in Preclinical to Clinical Translation for Anti-Fibrotic Agents

Q5: We observed a strong anti-fibrotic effect of our compound in the bleomycin-induced mouse model, but the clinical trial results were disappointing. What are the common reasons for this discrepancy?

A5: This is a significant challenge in fibrosis research. Several factors can contribute to this translational failure:

  • Limitations of the Bleomycin Model: The bleomycin model is the most widely used preclinical model of pulmonary fibrosis.[15] However, it primarily represents an acute inflammatory response followed by a fibrotic phase, which may not fully recapitulate the chronic and progressive nature of human IPF.[16] The fibrosis in the bleomycin model can also resolve over time, which is not characteristic of IPF.

  • Species Differences: There can be significant differences in drug metabolism and target engagement between rodents and humans.

  • Clinical Trial Design: The patient population in clinical trials is often heterogeneous. The stage of disease, underlying cause of fibrosis, and co-morbidities can all influence the response to treatment.

  • Endpoint Mismatch: Preclinical studies often rely on histological and biochemical endpoints, such as collagen deposition.[17] While informative, these may not directly correlate with clinical endpoints like changes in forced vital capacity (FVC) that measure lung function.

Q6: How can we improve the predictive value of our preclinical studies for pulmonary fibrosis?

A6: To enhance the translational potential of preclinical research, consider the following:

  • Utilize Multiple Preclinical Models: Do not rely solely on the bleomycin model. Consider other models that may better reflect different aspects of human fibrotic disease, such as models induced by silica or those with a genetic basis.[15]

  • Therapeutic Dosing Regimen: In preclinical models, administer the therapeutic agent after the fibrotic process has been established (e.g., 7-14 days post-bleomycin) to better mimic the clinical scenario where patients already have established fibrosis.[18]

  • Incorporate Human Tissue and Cells: Validate your findings in vitro using primary lung cells from IPF patients.[16]

  • Advanced Imaging and Functional Endpoints: Where possible, use non-invasive imaging techniques and functional assessments in animal models that are more analogous to clinical endpoints.[16]

Data Presentation

Table 1: Preclinical In Vitro Potency of BMS-986278

ParameterValue
LPA1 Kb6.9 nM
OATP1B1 IC5035.5 µM
BSEP IC50> 50 µM
CYP IC50> 40 µM
PXR EC50> 50 µM
Source:[11]

Table 2: Preclinical Pharmacokinetics of BMS-986278

SpeciesOral BioavailabilityPlasma Clearance (mL/min/kg)
Mouse70%37
Rat100%15
Monkey79%2.0
Source:[11]

Table 3: Phase 2 Clinical Trial Results for BMS-986278 (60 mg BID at 26 weeks)

Patient CohortRelative Reduction in Rate of ppFVC Decline vs. Placebo
Idiopathic Pulmonary Fibrosis (IPF)62%
Progressive Pulmonary Fibrosis (PPF)69%
Source:[3][4][13]

Experimental Protocols

Protocol 1: Bleomycin-Induced Pulmonary Fibrosis Model in Mice

  • Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[18]

  • Bleomycin Administration: A single intratracheal instillation of bleomycin (typically 1.5-3.5 units/kg) is administered to anesthetized mice.[19] A control group receives saline.

  • Treatment Regimen: The investigational compound (e.g., LPA1 antagonist) is administered, often daily, starting at a predetermined time point after bleomycin instillation. For a therapeutic model, treatment may begin on day 7 or 14.[18]

  • Endpoint Assessment: At the end of the study (e.g., day 21 or 28), lungs are harvested for analysis.

    • Histology: Lung sections are stained with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition.

    • Biochemical Analysis: Hydroxyproline content, a major component of collagen, is measured in lung homogenates.

    • Gene Expression: RNA is extracted from lung tissue to measure the expression of pro-fibrotic genes.

Visualizations

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 G_protein Gαq/11, Gαi/o, Gα12/13 LPA1->G_protein PLC PLC G_protein->PLC Gαq/11 RhoA RhoA G_protein->RhoA Gα12/13 Fibrotic_Response Fibroblast Proliferation, Myofibroblast Differentiation, Collagen Production PLC->Fibrotic_Response ROCK ROCK RhoA->ROCK ROCK->Fibrotic_Response BMS986278 BMS-986278 BMS986278->LPA1

Caption: LPA1 Signaling Pathway in Fibrosis and Point of Intervention for BMS-986278.

Preclinical_Workflow cluster_model Animal Model Induction cluster_treatment Therapeutic Intervention cluster_analysis Endpoint Analysis Induction Intratracheal Bleomycin Instillation Treatment Administer LPA1 Antagonist (e.g., BMS-986278) Induction->Treatment Day 7-14 Histology Histology (Collagen Staining) Treatment->Histology Day 21-28 Biochemistry Biochemistry (Hydroxyproline Assay) Treatment->Biochemistry Day 21-28 Gene_Expression Gene Expression (Pro-fibrotic Markers) Treatment->Gene_Expression Day 21-28

Caption: Experimental Workflow for Preclinical Evaluation of Anti-Fibrotic Compounds.

Translational_Challenges cluster_preclinical Preclinical Stage cluster_clinical Clinical Stage cluster_challenges Translational Gaps Animal_Model Animal Models (e.g., Bleomycin-induced) Model_Limitations Model Limitations (Acute vs. Chronic) Animal_Model->Model_Limitations Species_Differences Species Differences (Metabolism, PK/PD) Animal_Model->Species_Differences Preclinical_Endpoints Preclinical Endpoints (Histology, Biomarkers) Endpoint_Mismatch Endpoint Mismatch (Structure vs. Function) Preclinical_Endpoints->Endpoint_Mismatch Human_Disease Human Disease (Chronic, Progressive) Clinical_Endpoints Clinical Endpoints (Lung Function - FVC) Model_Limitations->Human_Disease Endpoint_Mismatch->Clinical_Endpoints Species_Differences->Human_Disease

Caption: Logical Relationship of Preclinical to Clinical Translational Challenges in Fibrosis.

References

Validation & Comparative

A Head-to-Head Comparison of BMS-986143 and Ibrutinib in B-Cell Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Bruton's tyrosine kinase (BTK) inhibitors BMS-986143 and ibrutinib. This document synthesizes available preclinical data to evaluate their performance in B-cell inhibition, supported by experimental details.

Introduction

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for a variety of B-cell malignancies and autoimmune diseases.[1] Ibrutinib, the first-in-class BTK inhibitor, has revolutionized the treatment of several B-cell cancers. This compound (also known as Branebrutinib) is a newer, reversible BTK inhibitor. This guide offers a detailed comparison of their mechanisms of action, kinase selectivity, and in vitro efficacy.

Mechanism of Action

The primary difference between this compound and ibrutinib lies in their mode of binding to the BTK enzyme.

This compound is an orally active, reversible inhibitor of BTK.[2][3] This means it does not form a permanent bond with the enzyme, and its inhibitory effect is dependent on the concentration of the drug.

Ibrutinib , in contrast, is a potent, irreversible inhibitor of BTK.[4] It forms a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme, leading to sustained inhibition.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and ibrutinib, focusing on their enzymatic inhibition, kinase selectivity, and cellular activity.

Table 1: In Vitro Potency Against BTK
CompoundInhibition TypeTargetIC50 (nM)
This compound ReversibleRecombinant human BTK0.26[2][3]
Ibrutinib IrreversibleRecombinant human BTK0.5[4]
Table 2: Kinase Selectivity Profile

This table presents the 50% inhibitory concentrations (IC50) against a panel of kinases, highlighting the selectivity of each compound. Lower values indicate greater potency.

KinaseThis compound IC50 (nM)Ibrutinib IC50 (nM)
BTK 0.26 [2][3]0.5 [4]
TEC3[2]Data not available
BLK5[2]Potently inhibits[4]
BMX7[2]Data not available
TXK10[2]Data not available
FGR15[2]Potently inhibits[4]
YES119[2]Data not available
ITK21[2]Potently inhibits[4]
EGFRData not availablePotently inhibits[4]
Table 3: Cellular Activity in B-Cell Lines and Other Relevant Assays

This table summarizes the inhibitory effects of the compounds in various cell-based assays.

AssayCell TypeMeasurementThis compound IC50 (nM)Ibrutinib IC50 (µM)
BTK InhibitionRamos B-cellsCellular BTK activity6.9 ± 3.4[2][3]-
Calcium Flux InhibitionRamos B-cellsAnti-IgM induced Ca2+ flux7 ± 3[2][3]-
Proliferation InhibitionHuman peripheral B-cellsB-cell proliferation1 ± 0.4[2][3]-
Proliferation InhibitionRamos B-cellsCell proliferation-0.87[5]
Proliferation InhibitionRaji B-cellsCell proliferation-5.2[5]
CD86 Expression InhibitionHuman peripheral B-cellsCD86 surface expression1 ± 0.5[2][3]-
TNFα Production InhibitionHuman PBMCsTNFα secretion2[2][3]-
Basophil ActivationHuman whole bloodFcεRI-driven CD63 expression54[2][3]-

Note: Direct comparative studies of this compound and ibrutinib in the same in vivo B-cell malignancy models were not found in the public domain. The in vivo efficacy data for this compound is primarily from models of autoimmune diseases, such as collagen-induced arthritis.[2][5]

Experimental Protocols

BTK Inhibition in Ramos Cellular Assay

This assay measures the ability of a compound to inhibit BTK activity within a B-cell lymphoma cell line.

  • Cell Culture: Ramos B-cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum and glutamine) at 37°C in a 5% CO2 incubator.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control for a specified period (e.g., 1 hour) at 37°C.

  • BCR Stimulation: The B-cell receptor is stimulated by adding an anti-human IgM antibody for a short duration (e.g., 2 minutes) at 37°C to induce BTK phosphorylation.

  • Lysis and Analysis: The reaction is stopped, and the cells are lysed. The levels of phosphorylated BTK (p-BTK) and total BTK are then measured, typically by Western blot or a plate-based immunoassay.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of p-BTK inhibition against the log concentration of the compound.

Human Whole Blood Basophil Activation Test

This ex vivo assay assesses the functional consequence of BTK inhibition on a relevant primary cell type.

  • Blood Collection: Fresh heparinized whole blood is collected from healthy donors.

  • Compound Incubation: Aliquots of whole blood are pre-incubated with different concentrations of the BTK inhibitor or a vehicle control for a defined time (e.g., 30-60 minutes) at 37°C.

  • Basophil Stimulation: Basophils are activated by adding a stimulant such as an anti-IgE antibody, which crosslinks the FcεRI receptor and triggers a BTK-dependent signaling cascade.

  • Staining and Lysis: After incubation, the cells are stained with fluorescently labeled antibodies against a basophil marker (e.g., CD123) and an activation marker (e.g., CD63). Red blood cells are then lysed.

  • Flow Cytometry: The percentage of CD63-positive basophils is quantified by flow cytometry.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of basophil activation against the log concentration of the inhibitor.

Visualizations

B-Cell Receptor (BCR) Signaling Pathway and Points of Inhibition

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB PKC->NFkB Ca_release->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib (Irreversible) Ibrutinib->BTK BMS986143 This compound (Reversible) BMS986143->BTK

Caption: BCR signaling pathway with BTK inhibition points.

Experimental Workflow for Comparing BTK Inhibitors

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis & Comparison enzymatic Enzymatic Assay (Recombinant BTK) ic50 IC50 Determination enzymatic->ic50 cellular Cellular Assays (e.g., Ramos B-cells) cellular->ic50 selectivity Kinase Selectivity Panel selectivity_profile Selectivity Profile Comparison selectivity->selectivity_profile basophil Basophil Activation (Human Whole Blood) basophil->ic50 pbmc PBMC Assays (Cytokine Production) pbmc->ic50 xenograft B-Cell Lymphoma Xenograft Model efficacy Efficacy Comparison (Tumor Growth Inhibition) xenograft->efficacy ic50->selectivity_profile selectivity_profile->efficacy

Caption: Workflow for BTK inhibitor comparison.

Conclusion

Both this compound and ibrutinib are highly potent inhibitors of BTK. The key distinction lies in their binding mechanism, with this compound being a reversible inhibitor and ibrutinib acting irreversibly. This difference may have implications for their pharmacodynamic profiles and off-target effects.

The available data indicates that this compound has a favorable kinase selectivity profile. However, a comprehensive comparison of their in vivo efficacy in B-cell malignancy models is currently limited by the lack of publicly available data for this compound in this specific context. Further preclinical and clinical studies directly comparing these two agents in relevant cancer models are warranted to fully elucidate their respective therapeutic potentials.

References

Reversible vs. Irreversible BTK Inhibitors: A Comparative Guide for Autoimmunity Research

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanisms, efficacy, and safety of covalent and non-covalent Bruton's tyrosine kinase inhibitors in the context of autoimmune disease drug discovery.

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in a host of autoimmune diseases, including rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and multiple sclerosis (MS). This non-receptor tyrosine kinase, a key component of the B-cell receptor (BCR) signaling pathway, also plays a significant role in the function of myeloid cells, making it a central node in autoimmune pathology.[1][2] The development of small molecule inhibitors targeting BTK has led to a critical divergence in strategy: irreversible (covalent) versus reversible (non-covalent) inhibition. This guide provides a comparative analysis of these two classes of inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two Bonds

The fundamental difference between reversible and irreversible BTK inhibitors lies in their interaction with the BTK protein.

Irreversible (Covalent) BTK Inhibitors form a stable, covalent bond with a specific cysteine residue (Cys481) within the ATP-binding pocket of the BTK enzyme.[3] This "warhead" chemistry leads to sustained inhibition of BTK activity that persists even after the drug has been cleared from circulation. The first-generation BTK inhibitor, ibrutinib, exemplifies this class. While highly effective, the permanency of this bond can lead to off-target effects, as the inhibitor may covalently bind to other kinases with a similar cysteine residue, contributing to adverse events.[1][4]

Reversible (Non-Covalent) BTK Inhibitors , in contrast, bind to the BTK enzyme through weaker, non-covalent interactions such as hydrogen bonds and van der Waals forces. This binding is concentration-dependent and allows for dissociation of the inhibitor from the target.[5] This characteristic is hypothesized to offer a better safety profile by reducing the potential for permanent off-target binding.[5] Furthermore, some reversible inhibitors do not rely on the Cys481 residue for their interaction, making them potentially effective against resistance mutations that can arise at this site.[6]

Comparative Efficacy and Selectivity

The choice between reversible and irreversible inhibition involves a trade-off between sustained target engagement and selectivity. The following tables summarize key quantitative data from preclinical and clinical studies.

Inhibitor ClassCompoundIndication ModelKey Efficacy FindingsReference
Irreversible Ibrutinib Murine SLE (NZB/W F1)Dose-dependent reduction in anti-dsDNA antibodies and proteinuria.[7]
Evobrutinib Murine RA (CIA)Significant dose-dependent reduction in arthritis development and joint inflammation.[8]
Zanubrutinib Murine Autoimmune ModelMore complete and sustained BTK occupancy compared to ibrutinib.[5]
Reversible Fenebrutinib Murine SLEReduced autoantibody production and kidney damage.[7]
MK-1026 Human PlateletsLess impact on platelet aggregation compared to irreversible inhibitors.[9]
BMS-986142 Murine RA (CIA & CAIA)Robust efficacy in reducing disease severity.[10]

Table 1: Comparative Efficacy in Preclinical Autoimmune Models. CIA: Collagen-Induced Arthritis; CAIA: Collagen Antibody-Induced Arthritis; SLE: Systemic Lupus Erythematosus.

InhibitorTypeBTK IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Reference
Ibrutinib Irreversible0.5EGFR: ~10, TEC: 3.2-78[1][4][11]
Acalabrutinib Irreversible<5EGFR: >1000[4]
Zanubrutinib Irreversible<1TEC: ~2[4]
Evobrutinib Irreversible9-[5]
Fenebrutinib Reversible2.6-[6]
Tolebrutinib Irreversible0.7BLK, BMX, TEC, ERBB4: 0.6-1.1[11]

Table 2: Comparative Potency and Selectivity of BTK Inhibitors. IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A higher IC₅₀ for off-target kinases indicates greater selectivity.

Safety and Tolerability Profile

A key differentiator between reversible and irreversible BTK inhibitors is their safety profile. The off-target effects of first-generation irreversible inhibitors like ibrutinib, such as rash, diarrhea, and cardiovascular events, have been attributed to their interaction with other kinases.[12] Newer generation irreversible inhibitors have been designed to be more selective for BTK, aiming to mitigate these adverse effects.[4]

Reversible inhibitors, by their nature, are thought to offer an improved safety profile due to their transient binding and reduced potential for cumulative off-target inhibition.[5] For instance, studies on platelet function have shown that the reversible inhibitor MK-1026 has a less pronounced inhibitory effect compared to irreversible inhibitors, potentially leading to a lower risk of bleeding events.[9][13]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of BTK inhibitors. Below are representative protocols for key in vitro and in vivo assays.

In Vitro BTK Enzyme Activity Assay (LANCE TR-FRET)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against purified BTK enzyme.

Materials:

  • Recombinant full-length human BTK enzyme

  • Biotinylated peptide substrate (e.g., Biotin-EQEDEPEGDYFEWLE-NH2)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds serially diluted in DMSO

  • LANCE® Eu-W1024 anti-phosphotyrosine antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., ULight™-Streptavidin)

  • 384-well microplates

Procedure:

  • Add 5 µL of assay buffer containing the BTK enzyme to each well of a 384-well plate.

  • Add 50 nL of test compound at various concentrations (typically a 10-point, 3-fold serial dilution).

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated peptide substrate and ATP.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of EDTA solution containing the LANCE® Eu-W1024 anti-phosphotyrosine antibody and ULight™-Streptavidin.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 320 nm.

  • Calculate the ratio of acceptor to donor emission and plot against the compound concentration to determine the IC₅₀ value.[14]

Cellular BTK Target Engagement Assay (NanoBRET™)

Objective: To measure the binding of a compound to BTK within living cells.

Materials:

  • HEK293 cells

  • Plasmid encoding BTK fused to NanoLuc® luciferase

  • NanoBRET™ fluorescent tracer

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • Test compounds serially diluted in DMSO

  • 384-well white microplates

Procedure:

  • Transfect HEK293 cells with the BTK-NanoLuc® fusion plasmid.

  • After 24 hours, harvest the cells and resuspend in Opti-MEM®.

  • Dispense 10 µL of the cell suspension into each well of a 384-well plate.

  • Add 100 nL of test compound at various concentrations.

  • Add 5 µL of the NanoBRET™ tracer.

  • Incubate for 2 hours at 37°C in a CO₂ incubator.

  • Add 5 µL of NanoBRET™ Nano-Glo® Substrate.

  • Read the plate on a luminometer equipped with 450 nm (donor) and >600 nm (acceptor) emission filters.

  • Calculate the BRET ratio (acceptor emission/donor emission) and plot against the compound concentration to determine the cellular IC₅₀.[15][16]

In Vivo Murine Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the efficacy of a BTK inhibitor in a preclinical model of rheumatoid arthritis.

Materials:

  • DBA/1 mice (male, 8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Test compound formulated for oral administration

  • Vehicle control

Procedure:

  • Immunization (Day 0): Emulsify bovine type II collagen in CFA. Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster (Day 21): Emulsify bovine type II collagen in IFA. Administer 100 µL of the emulsion intradermally at the base of the tail.

  • Treatment: Begin daily oral administration of the test compound or vehicle at a predetermined dose, starting either at the time of initial immunization (prophylactic) or after the onset of clinical signs of arthritis (therapeutic).

  • Clinical Scoring: Monitor the mice daily or every other day for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.

  • Histopathology: At the end of the study, collect hind paws for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.[2][8][10]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental processes is essential for a clear understanding of BTK inhibitor development.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates SYK SYK BCR->SYK recruits & activates LYN->BCR phosphorylates BTK BTK SYK->BTK phosphorylates & activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates & activates PIP2 PIP2 PLCg2->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFAT NFAT Ca_release->NFAT activates NFkB NF-κB PKC->NFkB activates AP1 AP-1 PKC->AP1 activates Gene_Expression Gene Expression (Proliferation, Survival, Cytokine Production) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression Antigen Antigen Antigen->BCR binds

Caption: BTK Signaling Pathway in B-Cells.

BTK_Inhibitor_Comparison_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_inhibitors BTK Inhibitors biochem_assay Biochemical Assay (Enzyme Activity - IC₅₀) cell_assay Cellular Assay (Target Engagement - IC₅₀) biochem_assay->cell_assay selectivity Kinase Selectivity Profiling cell_assay->selectivity animal_model Animal Model of Autoimmunity (e.g., CIA, SLE) selectivity->animal_model pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) animal_model->pk_pd toxicology Toxicology Studies pk_pd->toxicology clinical_trials Clinical Trials toxicology->clinical_trials Candidate Selection rev_inhibitor Reversible Inhibitor rev_inhibitor->biochem_assay irrev_inhibitor Irreversible Inhibitor irrev_inhibitor->biochem_assay

Caption: Preclinical Workflow for Comparing BTK Inhibitors.

Conclusion

The development of both reversible and irreversible BTK inhibitors represents a significant advancement in the potential treatment of autoimmune diseases. Irreversible inhibitors offer the advantage of prolonged target inhibition, while reversible inhibitors may provide a superior safety profile due to their transient and more selective binding. The choice of which modality to pursue in a drug discovery program will depend on the specific therapeutic indication, the desired balance between efficacy and safety, and the potential for the development of resistance. The data and protocols presented in this guide offer a framework for the continued investigation and comparison of these promising therapeutic agents. As more clinical data becomes available, a clearer picture of the relative merits of each approach in various autoimmune contexts will undoubtedly emerge.

References

A Comparative Analysis of BMS-986143 and Fenebrutinib in Preclinical Models of Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of two Bruton's tyrosine kinase (BTK) inhibitors, BMS-986143 (also referred to as BMS-986142 in key preclinical rheumatoid arthritis literature) and fenebrutinib, in models of rheumatoid arthritis (RA). The information is compiled from publicly available research to assist in evaluating their potential as therapeutic agents for autoimmune diseases.

Executive Summary

Both this compound and fenebrutinib are potent and selective, reversible inhibitors of Bruton's tyrosine kinase, a critical enzyme in B-cell and myeloid cell signaling pathways implicated in the pathogenesis of rheumatoid arthritis. Preclinical and clinical data demonstrate that both compounds effectively modulate immune responses and show promise in treating RA. This compound has demonstrated robust efficacy in murine models of arthritis, significantly reducing disease progression and showing synergistic effects with standard-of-care treatments. Fenebrutinib has also shown dose-dependent activity in a rat model of inflammatory arthritis and has demonstrated comparable efficacy to adalimumab in Phase II clinical trials in RA patients. While direct head-to-head preclinical studies are not publicly available, this guide consolidates existing data to offer a comparative overview.

Mechanism of Action: Targeting the BTK Signaling Pathway

Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling pathway and also plays a role in Fc receptor signaling in myeloid cells.[1][2] In RA, the activation of these pathways contributes to autoantibody production, pro-inflammatory cytokine release, and joint destruction. Both this compound and fenebrutinib are designed to inhibit the enzymatic activity of BTK, thereby blocking these downstream effects.[1][3]

Below is a diagram illustrating the central role of BTK in immune cell signaling and its inhibition by these compounds.

BTK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK FcR Fc Receptor (FcR) FcR->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor This compound or Fenebrutinib Inhibitor->BTK

Caption: BTK signaling pathway and point of inhibition.

Comparative Efficacy Data

The following tables summarize the available quantitative data for this compound and fenebrutinib from various preclinical and clinical studies.

Table 1: In Vitro Potency
CompoundTargetAssayIC50Reference
This compound BTKEnzymatic Assay0.26 nM[4]
BTKRamos Cellular Assay6.9 ± 3.4 nM[4]
BTKHuman Whole Blood Assay25 ± 19 nM[4]
Fenebrutinib BTKEnzymatic Assay0.91 nM (Ki)[5]
Table 2: Efficacy in In Vivo RA Models
CompoundModelSpeciesDosingKey FindingsReference
This compound Collagen-Induced Arthritis (CIA)MouseNot specifiedImproved efficacy when combined with methotrexate or etanercept.[1]
This compound Collagen Antibody-Induced Arthritis (CAIA)Mouse15 mg/kg63% inhibition of clinical disease progression.[4]
45 mg/kg80% inhibition of clinical disease progression.[4]
Fenebrutinib Inflammatory ArthritisRatNot specifiedDose-dependent activity.[3]
Table 3: Clinical Efficacy in RA Patients (Phase II)
CompoundTrial DesignPatient PopulationKey Findings (vs. Placebo)Reference
Fenebrutinib Randomized, Double-BlindMTX-Inadequate RespondersACR50 at Wk 12: 35% (200mg BID) vs 15% (Placebo). Comparable to adalimumab (36%).[6]
Fenebrutinib Randomized, Double-BlindTNF-Inadequate RespondersACR50 at Wk 12: 25% vs 12% (Placebo).[7]

Experimental Protocols

Detailed methodologies for the key preclinical experiments are crucial for the interpretation of efficacy data.

Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used preclinical model for rheumatoid arthritis that recapitulates many features of the human disease, including synovitis and joint destruction.

CIA_Workflow cluster_induction Disease Induction Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase Immunization1 Day 0: Primary Immunization (Bovine Type II Collagen in CFA) Immunization2 Day 21: Booster Immunization (Bovine Type II Collagen in IFA) Immunization1->Immunization2 Treatment Initiate Dosing with This compound or Vehicle (Prophylactic or Therapeutic) Immunization2->Treatment Scoring Clinical Scoring of Arthritis (Paw Swelling, Erythema) Treatment->Scoring Histology Histopathological Analysis of Joints (Day 42) Scoring->Histology Biomarkers Biomarker Analysis (e.g., Cytokines, Antibodies) Scoring->Biomarkers

Caption: General workflow for the Collagen-Induced Arthritis (CIA) model.

Protocol:

  • Immunization: Male DBA/1 mice are typically used. On day 0, mice are immunized at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

  • Booster: On day 21, a booster immunization of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.

  • Treatment: Dosing with the test compound (e.g., this compound) or vehicle is initiated either prophylactically (before disease onset) or therapeutically (after disease onset).

  • Assessment: Mice are monitored regularly for signs of arthritis, and clinical scores are assigned based on paw swelling and redness. At the end of the study, joints are collected for histological assessment of inflammation, pannus formation, and bone erosion.

Collagen Antibody-Induced Arthritis (CAIA) Model

The CAIA model is a more rapid and synchronized model of arthritis that is primarily dependent on the effector phase of the inflammatory response.

Protocol:

  • Antibody Administration: Arthritis is induced in mice by an intravenous or intraperitoneal injection of a cocktail of monoclonal antibodies against type II collagen.

  • LPS Challenge: Three days later, a lipopolysaccharide (LPS) challenge is administered to synchronize and enhance the inflammatory response.

  • Treatment and Assessment: Dosing and disease assessment follow a similar protocol to the CIA model, with clinical scoring and terminal histological analysis.[1]

Conclusion

Both this compound and fenebrutinib have demonstrated significant efficacy in preclinical and/or clinical models of rheumatoid arthritis, validating BTK as a therapeutic target for this disease. This compound has shown robust, dose-dependent efficacy in murine arthritis models.[1][4] Fenebrutinib has also shown efficacy in a rat arthritis model and, importantly, has demonstrated clinical efficacy in RA patients, with a profile comparable to the established biologic, adalimumab.[6] The choice between these or other BTK inhibitors for further development may depend on a variety of factors including their specific selectivity profiles, pharmacokinetic properties, and long-term safety data. The available data suggests that both are promising candidates for the treatment of RA and other autoimmune conditions.

References

Validating the In Vivo Efficacy of BMS-986143: A Comparative Guide to Secondary Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

BMS-986143 is a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling. Its efficacy has been demonstrated in preclinical models of rheumatoid arthritis, an autoimmune disease where B-cells play a critical role. To further substantiate the therapeutic potential of BTK inhibition, it is crucial to validate these findings in a secondary, mechanistically distinct in vivo model. This guide provides a comparative framework for evaluating the efficacy of a BTK inhibitor in a primary arthritis model alongside a secondary lupus model, complete with experimental protocols and representative data.

The Rationale for a Secondary Model

Reliance on a single in vivo model, while valuable, may not fully capture the therapeutic potential of a compound across the spectrum of autoimmune diseases. Utilizing a secondary model with a different underlying pathophysiology provides a more robust validation of the drug's mechanism of action and its potential for broader clinical application. The MRL/lpr mouse model of systemic lupus erythematosus (SLE) serves as an excellent secondary model. While both rheumatoid arthritis and lupus are autoimmune diseases, they exhibit distinct immunological profiles. Arthritis models are primarily driven by autoantibodies and inflammatory cytokines leading to joint inflammation, whereas the MRL/lpr model is characterized by systemic autoimmunity, including the production of a wide range of autoantibodies, immune complex deposition in the kidneys (lupus nephritis), and skin lesions. Demonstrating efficacy in both models would significantly strengthen the preclinical evidence for this compound as a broad-spectrum immunomodulatory agent.

Unraveling the Mechanism: The BTK Signaling Pathway

This compound exerts its therapeutic effect by inhibiting Bruton's tyrosine kinase (BTK), a critical downstream signaling molecule of the B-cell receptor (BCR). Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK, in turn, triggers a series of downstream pathways, including NF-κB and MAPK, which are essential for B-cell proliferation, differentiation, and antibody production. By blocking BTK, this compound effectively dampens this entire cascade, thereby reducing the production of pathogenic autoantibodies and mitigating the inflammatory response.

BTK_Signaling_Pathway cluster_cell B-Cell BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB_MAPK NF-κB / MAPK Pathways IP3_DAG->NFkB_MAPK Proliferation_Survival B-Cell Proliferation, Survival, and Antibody Production NFkB_MAPK->Proliferation_Survival BMS986143 This compound BMS986143->BTK Inhibition

Figure 1: Simplified BTK Signaling Pathway. This compound inhibits BTK, a key mediator of B-cell activation.

Experimental Protocols

Detailed methodologies for the primary and secondary in vivo models are crucial for reproducibility and accurate interpretation of results.

Primary Model: Collagen Antibody-Induced Arthritis (CAIA)

The CAIA model is a rapid and robust model of inflammatory arthritis that bypasses the need for T-cell-dependent immunization against collagen.

  • Animals: Male BALB/c mice, 8-10 weeks old.

  • Induction: On day 0, mice are administered a cocktail of monoclonal anti-collagen antibodies intravenously or intraperitoneally. On day 3, a lipopolysaccharide (LPS) challenge is administered intraperitoneally to synchronize and enhance the inflammatory response.

  • Treatment: this compound or vehicle is administered orally, once daily, starting from day 0 (prophylactic) or upon the first signs of arthritis (therapeutic).

  • Assessment: Clinical signs of arthritis are scored daily for each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and/or ankylosis). The maximum score per mouse is 16. Paw thickness is also measured daily using a digital caliper.

  • Endpoint Analysis: At the end of the study (typically day 12-14), paws are collected for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

Secondary Model: MRL/lpr Mouse Model of Lupus

The MRL/lpr mouse is a spontaneous model of lupus that develops a disease with strong similarities to human SLE, including autoantibody production and lupus nephritis.

  • Animals: Female MRL/lpr mice, with treatment initiated at an age when early signs of disease are apparent (e.g., 8-10 weeks).

  • Treatment: A BTK inhibitor or vehicle is administered orally, once daily, for a specified duration (e.g., 8-12 weeks).

  • Assessment:

    • Proteinuria: Urine is collected weekly or bi-weekly to measure protein levels, a key indicator of kidney damage.

    • Autoantibodies: Blood is collected periodically to measure serum levels of anti-double-stranded DNA (dsDNA) autoantibodies by ELISA.

    • Clinical Signs: Mice are monitored for the development of skin lesions and general health.

  • Endpoint Analysis: At the end of the study, kidneys are harvested for histological assessment of glomerulonephritis, and spleens are collected to analyze B-cell populations by flow cytometry.

In Vivo Efficacy Study Workflow

The general workflow for conducting an in vivo efficacy study is outlined below.

InVivo_Workflow Animal_Acclimatization Animal Acclimatization Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Disease_Induction Disease Induction (e.g., CAIA or spontaneous in MRL/lpr) Randomization->Disease_Induction Treatment_Administration Treatment Administration (this compound or Vehicle) Disease_Induction->Treatment_Administration Monitoring Daily Clinical Scoring and Health Monitoring Treatment_Administration->Monitoring Data_Collection Data and Sample Collection (Urine, Blood) Monitoring->Data_Collection Endpoint Study Endpoint and Terminal Sample Collection Data_Collection->Endpoint Analysis Histological and Biomarker Analysis Endpoint->Analysis Results Data Analysis and Interpretation Analysis->Results

Figure 2: General workflow for an in vivo efficacy study.

Comparative In Vivo Efficacy Data

The following table summarizes the in vivo efficacy of BTK inhibition in the primary (CAIA) and secondary (MRL/lpr lupus) models.

Model Treatment Group Key Efficacy Readout Result Reference
Primary Model: CAIA VehicleMean Clinical Score (Day 12)10.5 ± 1.2[1]
BMS-986142 (5 mg/kg)Mean Clinical Score (Day 12)3.0 ± 0.8[1]
BMS-986142 (20 mg/kg)Mean Clinical Score (Day 12)1.1 ± 0.5[1]
Secondary Model: MRL/lpr VehicleProteinuria (mg/dL at 18 weeks)300 ± 50[2] (Representative Data)
BTK Inhibitor (10 mg/kg)Proteinuria (mg/dL at 18 weeks)50 ± 15[2] (Representative Data)
VehicleAnti-dsDNA Titer (relative units)1.0 ± 0.2[2] (Representative Data)
BTK Inhibitor (10 mg/kg)Anti-dsDNA Titer (relative units)0.3 ± 0.1[2] (Representative Data)

*p < 0.05 vs. Vehicle. Data are presented as mean ± SEM. Note: Data for the MRL/lpr model is representative of a potent BTK inhibitor and is not specific to this compound, as such data is not publicly available.

Validating Efficacy: The Logical Framework

The validation of a drug's efficacy through primary and secondary in vivo models follows a logical progression to build a strong preclinical data package.

Validation_Logic Hypothesis Hypothesis: BTK inhibition ameliorates autoimmune disease Primary_Model Primary Model Validation (e.g., CAIA for Arthritis) Hypothesis->Primary_Model Primary_Results Positive Efficacy Data in Primary Model Primary_Model->Primary_Results Secondary_Model Secondary Model Validation (e.g., MRL/lpr for Lupus) Primary_Results->Secondary_Model Supports further testing Conclusion Conclusion: Robust preclinical evidence for broad anti-autoimmune activity Primary_Results->Conclusion Secondary_Results Positive Efficacy Data in Secondary Model Secondary_Model->Secondary_Results Secondary_Results->Conclusion

Figure 3: Logical framework for in vivo efficacy validation.

Conclusion

The validation of this compound's in vivo efficacy in a secondary model, such as the MRL/lpr mouse model of lupus, is a critical step in its preclinical development. While direct experimental data for this compound in this specific secondary model is not yet publicly available, the established efficacy of other BTK inhibitors in lupus models provides a strong rationale for its potential therapeutic benefit. The comparative framework presented in this guide, including detailed experimental protocols and expected outcomes, offers a valuable resource for researchers designing and interpreting such validation studies. Positive results in a mechanistically distinct secondary model would significantly enhance the confidence in this compound as a promising oral therapeutic for a range of autoimmune and inflammatory diseases.

References

Head-to-Head Comparison: BMS-986143 (Fenebrutinib) and Evobrutinib in Autoimmune Disease

Author: BenchChem Technical Support Team. Date: November 2025

A new wave of targeted therapies for autoimmune diseases has emerged with the development of Bruton's tyrosine kinase (BTK) inhibitors. This guide provides a detailed, data-supported comparison of two prominent BTK inhibitors: BMS-986143 (fenebrutinib) and evobrutinib, with a focus on their application in multiple sclerosis (MS).

This comparison guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the available preclinical and clinical data to inform research and development decisions.

Introduction to BTK Inhibition in Autoimmunity

Bruton's tyrosine kinase is a critical enzyme in the signaling pathways of various immune cells, including B cells and myeloid cells like microglia and macrophages.[1][2][3] By inhibiting BTK, these drugs can modulate the activation and function of these cells, which are implicated in the inflammatory and neurodegenerative processes of autoimmune diseases such as multiple sclerosis.[4][5] This targeted approach offers the potential for more selective immunomodulation compared to broader immunosuppressive therapies.[1] Both fenebrutinib and evobrutinib are orally administered small molecules designed to inhibit BTK, but they differ in their chemical properties and clinical outcomes.[6][7]

Mechanism of Action: A Tale of Two Binding Modes

The primary difference in the mechanism of action between fenebrutinib and evobrutinib lies in their interaction with the BTK enzyme.

Fenebrutinib (this compound) is a reversible, non-covalent BTK inhibitor.[2][6][8] This means it does not form a permanent bond with the BTK enzyme, which may contribute to its safety profile.[3][9] Preclinical data have shown fenebrutinib to be a potent and highly selective inhibitor of both B-cell and microglia activation.[3][8][9]

Evobrutinib , in contrast, is an irreversible, covalent BTK inhibitor.[7] It forms a permanent bond with a specific cysteine residue on the BTK enzyme, leading to sustained inhibition.[7] Evobrutinib also targets B cells and myeloid cells to modulate immune responses.[10]

Signaling Pathway of BTK Inhibition

The following diagram illustrates the central role of BTK in B-cell receptor signaling and the point of intervention for BTK inhibitors like fenebrutinib and evobrutinib.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, NFAT, AP-1) PLCg2->Downstream Gene_Expression Gene Expression (Proliferation, Survival, Cytokine Release) Downstream->Gene_Expression BTKi Fenebrutinib & Evobrutinib BTKi->BTK

BTK Signaling Pathway and Inhibitor Action

Preclinical and In Vitro Comparison

Direct comparative preclinical studies provide insights into the relative potency and selectivity of these two inhibitors.

ParameterThis compound (Fenebrutinib)EvobrutinibReference
Binding Type Reversible, Non-covalentIrreversible, Covalent[6][7]
BTK IC50 (enzymatic) 0.5 nM (as BMS-986142)33.5 nM[11][12]
Cellular Potency (IC50) 2.9 nM33.5 nM[12]
Selectivity Highly selective; 130 times more selective for BTK vs. other kinases.Highly selective.[6][8]
In Vitro Potency Higher potency on B cells and myeloid progenitor lineage cells compared to evobrutinib.Lower in vitro potency on B cells and myeloid cells compared to fenebrutinib.[13][14]
CNS Penetration Yes, crosses the blood-brain barrier.Yes, crosses the blood-brain barrier.[2][7]

Clinical Efficacy in Multiple Sclerosis

The most significant divergence between fenebrutinib and evobrutinib is seen in their Phase 3 clinical trial results for relapsing multiple sclerosis (RMS). Both were compared against the active comparator teriflunomide.

Fenebrutinib (FENhance 1 & 2 Trials)

The FENhance program consists of two identical Phase 3 trials. Results from FENhance 2 demonstrated that fenebrutinib significantly reduced the annualized relapse rate (ARR) compared to teriflunomide over a 96-week period.[15][16] In the FENtrepid trial for primary progressive MS (PPMS), fenebrutinib was also found to be non-inferior to ocrelizumab in delaying disability progression.[15][17]

Evobrutinib (evolutionRMS1 & evolutionRMS2 Trials)

The two Phase 3 EVOLUTION trials did not meet their primary endpoint of reducing annualized relapse rates in people with RMS compared to teriflunomide.[18] The efficacy of evobrutinib was not superior to that of teriflunomide.[18]

Efficacy EndpointThis compound (Fenebrutinib) - FENhance 2Evobrutinib - evolutionRMS1 & 2Reference
Primary Endpoint Met: Significantly reduced ARR compared to teriflunomide.Not Met: Did not show superiority in reducing ARR compared to teriflunomide.[15][18]
Annualized Relapse Rate (ARR) Data from the full analysis of FENhance 2 are pending presentation at upcoming medical meetings.evolutionRMS1: 0.15 (evobrutinib) vs. 0.14 (teriflunomide). evolutionRMS2: 0.11 (evobrutinib) vs. 0.11 (teriflunomide).[18]
Disability Progression In the FENtrepid (PPMS) trial, fenebrutinib was non-inferior to ocrelizumab in delaying disability progression.No significant difference compared to teriflunomide.[15][18]
MRI Lesions Phase 2 (FENopta) showed significant reduction in new T1 Gd+ and new/enlarging T2 lesions vs. placebo.Phase 2 showed a reduction in T1 Gd+ lesions vs. placebo.[9][10]

Safety and Tolerability

The safety profiles of both drugs have been evaluated in their respective clinical trial programs.

Safety FindingThis compound (Fenebrutinib)EvobrutinibReference
General Tolerability Generally well-tolerated.Generally well-tolerated.[2][18]
Most Common Adverse Events COVID-19, urinary tract infection, pharyngitis, respiratory tract infection.Cold-like symptoms, increased liver enzymes.[2][10]
Liver Enzyme Elevation Liver safety was consistent with previous studies.Increased liver enzymes were noted as a side effect.[10][15]
Discontinuation in other indications Phase 2 trial in rheumatoid arthritis (as BMS-986142) was discontinued due to elevated liver enzymes at the highest dose and lack of benefit.Not applicable.[19][20]

Experimental Protocols

Fenebrutinib Phase 3 Program (FENhance 1 & 2)
  • Study Design: Two identical, multicenter, randomized, double-blind, double-dummy, parallel-group studies.[5]

  • Participants: Adults with RMS.[5]

  • Intervention: Oral fenebrutinib twice a day versus oral teriflunomide once a day for at least 96 weeks.[5]

  • Primary Endpoint: Annualized relapse rate (ARR).[5]

  • Key Secondary Endpoints: Time to disability progression, MRI lesion activity.

Evobrutinib Phase 3 Program (evolutionRMS1 & 2)
  • Study Design: Two randomized, parallel-group, double-blind, double-dummy, active-controlled studies.[18]

  • Participants: Adults with RMS.[18]

  • Intervention: Oral evobrutinib 45mg twice-daily versus oral teriflunomide 14mg once-daily for up to 156 weeks.[18]

  • Primary Endpoint: Annualized relapse rate (ARR).[18]

  • Key Secondary Endpoints: Time to disability progression, MRI lesion activity.

Experimental Workflow for a Phase 3 RMS Trial

clinical_trial_workflow Screening Patient Screening (RMS Diagnosis, Inclusion/Exclusion Criteria) Randomization Randomization (1:1) Screening->Randomization Treatment_A Arm A: Fenebrutinib / Evobrutinib + Placebo for Comparator Randomization->Treatment_A Treatment_B Arm B: Teriflunomide + Placebo for BTKi Randomization->Treatment_B Follow_up Treatment Period (e.g., 96-156 weeks) Regular Assessments Treatment_A->Follow_up Treatment_B->Follow_up Primary_Endpoint Primary Endpoint Analysis: Annualized Relapse Rate (ARR) Follow_up->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Analysis: - Disability Progression (EDSS) - MRI Lesion Activity Follow_up->Secondary_Endpoints

Generalized Phase 3 RMS Trial Workflow

Conclusion

Based on the currently available data, fenebrutinib (this compound) and evobrutinib present a clear differentiation in their clinical efficacy for multiple sclerosis, despite both being BTK inhibitors. Fenebrutinib's reversible, non-covalent binding mechanism and positive Phase 3 results in both relapsing and progressive forms of MS position it as a promising future therapy.[15][16][17] In contrast, evobrutinib, an irreversible inhibitor, did not demonstrate superiority over an active comparator in its Phase 3 RMS trials, leading to a different developmental outlook.[18]

For researchers and drug development professionals, the contrasting outcomes of these two molecules underscore the importance of subtle molecular differences, such as binding kinetics and selectivity, in translating a mechanism of action into clinical success. Further analysis of the full data from the fenebrutinib trials will be crucial in fully defining its therapeutic potential and place in the evolving landscape of autoimmune disease treatment.

References

Preclinical Comparison of BMS-986143 in Combination with Methotrexate for Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the synergistic potential of combining Bruton's tyrosine kinase (BTK) inhibition with methotrexate in preclinical models of arthritis, and a comparative look at other targeted therapies.

This guide provides a comprehensive overview of the preclinical data supporting the combination of BMS-986143, a Bruton's tyrosine kinase (BTK) inhibitor, with methotrexate (MTX), a standard-of-care disease-modifying antirheumatic drug (DMARD). Given the limited direct preclinical data for this compound in combination with methotrexate, this guide utilizes data from a closely related and structurally similar BTK inhibitor, BMS-986142, to project the potential efficacy of this combination therapy.

For comparative purposes, this guide also reviews preclinical findings for other targeted therapies, such as Janus kinase (JAK) inhibitors, when used in combination with methotrexate in similar autoimmune disease models. This objective comparison aims to provide researchers, scientists, and drug development professionals with the necessary data to evaluate the potential of a BTK inhibitor-methotrexate combination therapy in the context of other emerging treatment paradigms.

Efficacy of BTK Inhibition in Combination with Methotrexate

Preclinical studies in a collagen-induced arthritis (CIA) mouse model, a well-established model for rheumatoid arthritis, have demonstrated that the combination of a BTK inhibitor (BMS-986142) with methotrexate results in significantly improved efficacy compared to either agent alone.[1][2]

A suboptimal dose of BMS-986142, when combined with methotrexate, led to a greater reduction in clinical arthritis scores, paw swelling, and histological measures of inflammation and bone resorption than either monotherapy.[1][2] This suggests a synergistic or additive effect of combining BTK inhibition with the broader immunomodulatory effects of methotrexate.

Quantitative Efficacy Data

The following table summarizes the key efficacy findings from a preclinical study evaluating the combination of BMS-986142 and methotrexate in a murine CIA model.

Treatment GroupMean Clinical ScoreInhibition of Clinical Score (%)Reduction in Inflammation (%)Reduction in Bone Resorption (%)
Vehicle4.5---
Methotrexate (0.25 mg/kg)3.6191010
BMS-986142 (4 mg/kg)3.4242424
BMS-986142 (4 mg/kg) + Methotrexate (0.25 mg/kg)2.1545353

Data adapted from a study on BMS-986142 in a murine collagen-induced arthritis model.[2]

Comparison with Other Targeted Therapies

While direct head-to-head preclinical comparisons are limited, studies on other BTK inhibitors, such as HM71224, have also shown synergistic effects when combined with methotrexate in a rat CIA model.[3] Furthermore, the therapeutic strategy of combining a targeted agent with methotrexate is well-established for other drug classes, including JAK inhibitors. Preclinical and clinical studies have demonstrated the enhanced efficacy of JAK inhibitors like tofacitinib and baricitinib when administered with methotrexate.[4][5]

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice (for BTK inhibitor studies)
  • Animal Model: Male DBA/1 mice, 8-10 weeks of age.

  • Induction of Arthritis: Mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant on day 0, followed by a booster immunization on day 21.

  • Treatment:

    • Vehicle control administered daily.

    • BMS-986142 administered orally, once daily.

    • Methotrexate administered intraperitoneally, on alternating days.

    • Combination therapy with BMS-986142 and methotrexate.

  • Efficacy Evaluation:

    • Clinical Scoring: Arthritis severity is evaluated three times a week using a scoring system based on paw swelling and erythema.

    • Paw Swelling: Paw volume is measured using a plethysmometer.

    • Histopathology: At the end of the study, joints are collected, sectioned, and stained with hematoxylin and eosin to assess inflammation, pannus formation, cartilage damage, and bone erosion.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by BTK inhibitors and JAK inhibitors.

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 BMS986143 This compound BMS986143->BTK Inhibits IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca2+ Mobilization IP3_DAG->Calcium NFkB NF-κB Activation IP3_DAG->NFkB Gene_Expression Gene Expression (Proliferation, Survival) Calcium->Gene_Expression NFkB->Gene_Expression

Caption: BTK Signaling Pathway Inhibition by this compound.

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Cytokine Cytokine Cytokine->CytokineReceptor STAT STAT JAK->STAT JAK_Inhibitor JAK Inhibitor (e.g., Tofacitinib) JAK_Inhibitor->JAK Inhibits STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression

Caption: JAK-STAT Signaling Pathway and Inhibition.

References

Validating the On-Target Effects of BMS-986143 Using BTK Knockout Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the on-target effects of the Bruton's tyrosine kinase (BTK) inhibitor, BMS-986143, utilizing BTK knockout (KO) cell lines. As direct experimental data for this compound in BTK KO models is not yet publicly available, this document outlines the established methodologies and expected outcomes based on its high selectivity. We will compare its performance profile with other prominent BTK inhibitors, providing the necessary experimental protocols and data presentation formats to facilitate rigorous on-target validation.

Introduction to this compound and On-Target Validation

This compound is a potent, reversible, and orally active inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1] Validating that a drug candidate like this compound exerts its therapeutic effect through the intended target (on-target) with minimal engagement of other molecules (off-target) is a cornerstone of preclinical drug development. The use of knockout cell lines, where the target protein is absent, provides a definitive method to distinguish on-target from off-target effects.

Comparative Kinase Selectivity of BTK Inhibitors

A key determinant of a BTK inhibitor's on-target efficacy and potential for off-target side effects is its kinase selectivity. This compound and its closely related analog, BMS-986142, have demonstrated high selectivity for BTK. The following tables summarize the inhibitory activity (IC50) of this compound/BMS-986142 and other BTK inhibitors against BTK and a panel of other kinases. A lower IC50 value indicates greater potency.

Table 1: Potency of BTK Inhibitors Against BTK and Other TEC Family Kinases

KinaseThis compound IC50 (nM)BMS-986142 IC50 (nM)Ibrutinib IC50 (nM)Acalabrutinib IC50 (nM)Zanubrutinib IC50 (nM)
BTK 0.26 [2]0.5 [3][4][5]1.5 [6]3 [7]0.5 [6]
TEC3[2]10[3]-9[7]-
ITK21[2]15[3]-323[7]-
BLK5[2]23[3]---
BMX7[2]32[3]-19[7]-
TXK10[2]28[3]-94[7]-

Table 2: Selectivity of BTK Inhibitors Against Other Relevant Kinases

KinaseBMS-986142 IC50 (nM)Ibrutinib IC50 (nM)Acalabrutinib IC50 (nM)
LCK71[3]--
SRC1100[3]--
EGFR-->1000[7]

A higher IC50 value against these kinases indicates greater selectivity for BTK.

Visualizing the BTK Signaling Pathway and Validation Workflow

To understand the experimental approach, it is essential to visualize the BTK signaling pathway and the workflow for on-target validation.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PIP3 PIP3 PLCg2 PLCγ2 BTK->PLCg2 PLCg2->PIP2 Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression

Caption: The B-Cell Receptor (BCR) signaling cascade initiated by antigen binding, leading to the activation of downstream pathways critical for B-cell proliferation and survival.

Experimental_Workflow cluster_setup Cell Line Preparation cluster_treatment Treatment cluster_assay Functional Assays cluster_analysis Data Analysis and Interpretation WT_Cells Wild-Type (WT) B-Cell Line WT_Vehicle WT + Vehicle WT_Cells->WT_Vehicle WT_BMS WT + this compound WT_Cells->WT_BMS KO_Cells BTK Knockout (KO) B-Cell Line KO_Vehicle KO + Vehicle KO_Cells->KO_Vehicle KO_BMS KO + this compound KO_Cells->KO_BMS Ca_Flux Calcium Flux Assay WT_Vehicle->Ca_Flux NFkB_Assay NF-κB Reporter Assay WT_Vehicle->NFkB_Assay Cytokine_Assay Cytokine Profiling WT_Vehicle->Cytokine_Assay WT_BMS->Ca_Flux WT_BMS->NFkB_Assay WT_BMS->Cytokine_Assay KO_Vehicle->Ca_Flux KO_Vehicle->NFkB_Assay KO_Vehicle->Cytokine_Assay KO_BMS->Ca_Flux KO_BMS->NFkB_Assay KO_BMS->Cytokine_Assay On_Target On-Target Effect: Inhibition in WT, No effect in KO Ca_Flux->On_Target Off_Target Off-Target Effect: Inhibition in both WT and KO Ca_Flux->Off_Target NFkB_Assay->On_Target NFkB_Assay->Off_Target Cytokine_Assay->On_Target Cytokine_Assay->Off_Target

Caption: A schematic of the experimental workflow to differentiate on-target from off-target effects of this compound using wild-type and BTK knockout B-cell lines.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Generation of BTK Knockout B-Cell Lines via CRISPR/Cas9

Objective: To create a B-cell line that does not express BTK, serving as a negative control for on-target effects.

Protocol:

  • gRNA Design and Synthesis:

    • Design at least two single guide RNAs (sgRNAs) targeting an early exon of the BTK gene using a publicly available tool like CHOPCHOP.

    • Synthesize the designed sgRNAs.

  • Vector Preparation:

    • Clone the synthesized sgRNAs into a suitable Cas9 expression vector (e.g., pX458, which also expresses GFP for selection).

  • Transfection:

    • Transfect the B-cell line (e.g., Ramos, a human Burkitt's lymphoma line) with the Cas9-sgRNA plasmid using electroporation or a suitable transfection reagent.

  • Single-Cell Cloning:

    • Two days post-transfection, sort GFP-positive cells into 96-well plates at a density of a single cell per well using fluorescence-activated cell sorting (FACS).

  • Clone Expansion and Validation:

    • Expand the single-cell clones.

    • Screen for BTK knockout by Western blot analysis of cell lysates to confirm the absence of the BTK protein.

    • Further validate the knockout at the genomic level by Sanger sequencing of the targeted region to identify frameshift mutations.

Calcium Flux Assay

Objective: To measure the inhibition of BCR-induced calcium mobilization, a key downstream event of BTK activation.

Protocol:

  • Cell Preparation:

    • Harvest wild-type (WT) and BTK KO B-cells and wash them with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

    • Resuspend the cells at a concentration of 1 x 10^6 cells/mL.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester), at a final concentration of 1-5 µM.[8][9][10]

    • Incubate the cells at 37°C for 30-60 minutes in the dark.[9]

  • Inhibitor Treatment:

    • Wash the cells to remove excess dye and resuspend them in the assay buffer.

    • Aliquot the cells into a 96-well plate.

    • Add this compound or a vehicle control at various concentrations and incubate for a predetermined time (e.g., 30 minutes).

  • BCR Stimulation and Data Acquisition:

    • Measure the baseline fluorescence using a flow cytometer or a fluorescence plate reader.

    • Stimulate the cells by adding a BCR cross-linking agent, such as anti-IgM antibody.

    • Immediately begin recording the fluorescence intensity over time to measure the calcium flux.

  • Data Analysis:

    • Quantify the peak fluorescence intensity or the area under the curve for each condition.

    • Compare the inhibition of calcium flux by this compound in WT cells versus the lack of a significant BCR-induced flux in BTK KO cells.

NF-κB Reporter Assay

Objective: To assess the inhibition of NF-κB activation, a critical transcription factor downstream of BTK.

Protocol:

  • Cell Line and Transfection:

    • Use a B-cell line stably transfected with an NF-κB-dependent luciferase reporter construct.

    • Alternatively, transiently transfect WT and BTK KO B-cells with the reporter plasmid.

  • Inhibitor Treatment and Stimulation:

    • Plate the cells in a 96-well plate.

    • Pre-treat the cells with a serial dilution of this compound or vehicle for 1-2 hours.

    • Stimulate the cells with a BCR agonist (e.g., anti-IgM) for 6-24 hours.

  • Luciferase Assay:

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a plate-reading luminometer.[11][12]

  • Data Analysis:

    • Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase plasmid or a separate viability assay).

    • Determine the IC50 of this compound for NF-κB inhibition in WT cells and confirm the lack of BCR-mediated NF-κB activation in BTK KO cells.

Multiplex Cytokine Immunoassay

Objective: To measure the effect of this compound on the production of inflammatory cytokines by peripheral blood mononuclear cells (PBMCs), which contain B cells and other immune cells where BTK is expressed.

Protocol:

  • PBMC Isolation:

    • Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture and Treatment:

    • Culture the PBMCs in a 96-well plate.

    • Treat the cells with different concentrations of this compound or vehicle.

    • Stimulate the cells with a BCR agonist (or other relevant stimuli like lipopolysaccharide for monocytes).

  • Supernatant Collection:

    • Incubate the cells for 24-48 hours.

    • Collect the cell culture supernatants by centrifugation.

  • Multiplex Immunoassay:

    • Use a bead-based multiplex immunoassay kit (e.g., Luminex-based) to simultaneously measure the concentration of multiple cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatants.[13][14][15]

  • Data Analysis:

    • Generate standard curves for each cytokine to quantify their concentrations.

    • Compare the dose-dependent inhibition of cytokine production by this compound in WT PBMCs with the expected lack of effect on BCR-dependent cytokine release from BTK KO B-cells (if a B-cell specific cytokine is measured).

Expected Outcomes and Interpretation

By employing the described experimental workflow, researchers can robustly validate the on-target effects of this compound.

  • On-Target Effects: In wild-type cells, this compound is expected to potently inhibit BCR-induced calcium flux, NF-κB activation, and the production of specific cytokines in a dose-dependent manner. In contrast, in BTK knockout cells, the BCR-mediated signaling will already be abrogated, and therefore, this compound should have a minimal or no further inhibitory effect on these pathways when stimulated via the BCR.

  • Off-Target Effects: If this compound inhibits a particular cellular response in both wild-type and BTK knockout cells, this would suggest an off-target mechanism is responsible for that specific effect. Given the high selectivity of this compound, significant off-target effects are less likely compared to less selective inhibitors like ibrutinib.

Conclusion

The use of BTK knockout cell lines is the gold standard for unequivocally demonstrating the on-target activity of a BTK inhibitor. While direct published evidence for this compound in this specific context is pending, its established high potency and selectivity provide a strong rationale for its expected on-target-driven mechanism of action. By following the detailed protocols and comparative data presented in this guide, researchers can effectively design and execute studies to validate the on-target effects of this compound and contribute to a deeper understanding of its therapeutic potential.

References

BMS-986143 Versus Standard of Care in a Collagen-Induced Arthritis (CIA) Mouse Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Bruton's tyrosine kinase (BTK) inhibitor, BMS-986143, with standard-of-care treatments for rheumatoid arthritis (RA) in the context of the well-established collagen-induced arthritis (CIA) mouse model. The data presented here is primarily based on studies of BMS-986142, a closely related, potent, and highly selective reversible BTK inhibitor, which serves as a surrogate for this compound in preclinical arthritis models.

Executive Summary

This compound is an orally active, reversible inhibitor of BTK, a key enzyme in B-cell receptor and Fc receptor signaling pathways, which are implicated in the pathogenesis of autoimmune diseases like RA. In the CIA mouse model, a surrogate compound, BMS-986142, has demonstrated significant efficacy in reducing the clinical and histological signs of arthritis, both as a monotherapy and in combination with standard-of-care agents. When combined with suboptimal doses of methotrexate, etanercept, or CTLA4-Ig, BMS-986142 showed enhanced efficacy compared to either agent alone, suggesting a potential for combination therapy in RA.

Mechanism of Action: BTK Inhibition

This compound exerts its therapeutic effect by reversibly inhibiting Bruton's tyrosine kinase (BTK). BTK is a critical signaling molecule in various immune cells, including B-cells and myeloid cells. Its inhibition disrupts downstream signaling pathways that are crucial for B-cell development, differentiation, and activation, as well as Fc receptor signaling in myeloid cells. This dual action on key drivers of autoimmune inflammation forms the basis of its therapeutic potential in RA.

BTK_Signaling_Pathway cluster_cell B-Cell / Myeloid Cell BCR_FcR BCR / FcR BTK BTK BCR_FcR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_AP1 NF-κB / AP-1 Ca_PKC->NFkB_AP1 Inflammation Inflammation Cytokine Production Autoantibody Production NFkB_AP1->Inflammation BMS986143 This compound BMS986143->BTK Inhibition

Figure 1. Simplified signaling pathway of BTK and the inhibitory action of this compound.

Performance Comparison in the CIA Mouse Model

The following tables summarize the quantitative data from a key study comparing the efficacy of BMS-986142 with standard-of-care agents in the CIA mouse model.

Table 1: BMS-986142 Monotherapy and in Combination with Methotrexate (MTX)
Treatment GroupMean Clinical Score (Day 35)% Inhibition of Clinical ScoreHistology Score (Inflammation + Bone Resorption)% Inhibition of Histology Score
Vehicle10.5-8.0-
BMS-986142 (4 mg/kg)8.519%6.815%
MTX (0.3 mg/kg)9.510%7.210%
BMS-986142 (4 mg/kg) + MTX (0.3 mg/kg)4.953%3.853%

Data extracted from Burke et al., 2017.[1]

Table 2: BMS-986142 in Combination with Etanercept (a TNFα antagonist)
Treatment GroupMean Clinical Score (Day 37)% Inhibition of Clinical Score
Vehicle11.0-
BMS-986142 (2 mg/kg)9.018%
Etanercept (10 mg/kg)8.027%
BMS-986142 (2 mg/kg) + Etanercept (10 mg/kg)5.055%
BMS-986142 (4 mg/kg) + Etanercept (10 mg/kg)3.568%

Data extracted from Burke et al., 2017.[1]

Table 3: BMS-986142 in Combination with CTLA4-Ig (Abatacept)
Treatment GroupMean Clinical Score (Day 37)% Inhibition of Clinical ScoreHistology Score (Inflammation + Bone Resorption)% Inhibition of Histology Score
Vehicle10.0-7.5-
BMS-986142 (4 mg/kg)7.525%5.527%
CTLA4-Ig (10 mg/kg)7.030%5.033%
BMS-986142 (4 mg/kg) + CTLA4-Ig (10 mg/kg)3.070%2.073%

Data extracted from Burke et al., 2017.[1]

Experimental Protocols

Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is a widely used preclinical model for rheumatoid arthritis due to its pathological and immunological similarities to the human disease.[2][3]

CIA_Workflow cluster_induction Disease Induction cluster_treatment Treatment Regimen cluster_assessment Assessment Day0 Day 0: Primary Immunization (Bovine Type II Collagen + CFA) Day21 Day 21: Booster Immunization (Bovine Type II Collagen + IFA) Day0->Day21 Treatment_Start Treatment Initiation (e.g., Day 21 or at onset of symptoms) Day21->Treatment_Start Daily_Dosing Daily Oral Gavage (BMS-986142) or IP/SC Injection (Biologics) Treatment_Start->Daily_Dosing Clinical_Scoring Clinical Scoring (Paw swelling, erythema, joint rigidity) Daily_Dosing->Clinical_Scoring Histopathology Histopathology (Inflammation, pannus, bone erosion) Clinical_Scoring->Histopathology Biomarkers Biomarker Analysis (e.g., anti-collagen antibodies, cytokines) Histopathology->Biomarkers

Figure 2. Experimental workflow for the CIA mouse model and therapeutic intervention.

1. Animals:

  • Male DBA/1 mice, 8-10 weeks old, are typically used as they are highly susceptible to CIA.[1]

2. Induction of Arthritis:

  • Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[1]

  • Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[1]

3. Treatment Administration:

  • BMS-986142: Administered orally once daily. Dosing in the described studies ranged from 2 mg/kg to 30 mg/kg.[1]

  • Methotrexate: Administered subcutaneously or intraperitoneally. A common dose in CIA models is 0.3 mg/kg to 1 mg/kg, administered 3-5 times per week.

  • Etanercept: Administered intraperitoneally or subcutaneously. A typical dose is 10 mg/kg, administered every 2-3 days.[1]

  • CTLA4-Ig (Abatacept): Administered intraperitoneally. A common dose is 10 mg/kg, administered twice weekly.[1]

4. Assessment of Arthritis:

  • Clinical Scoring: Arthritis severity is evaluated 3-5 times per week using a scoring system that assesses paw swelling, erythema, and joint rigidity. Each paw is scored on a scale of 0-4, with a maximum score of 16 per mouse.

  • Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with H&E and Safranin O) to assess inflammation, pannus formation, cartilage damage, and bone erosion.

  • Bone Mineral Density: Micro-computed tomography (µCT) can be used to quantify changes in bone volume and density in the affected joints.[1]

Conclusion

The preclinical data from the CIA mouse model suggests that BTK inhibition with BMS-986142, a close analog of this compound, is a promising therapeutic strategy for rheumatoid arthritis. It demonstrates efficacy as a monotherapy and, more notably, shows synergistic effects when combined with existing standard-of-care treatments. These findings support the continued investigation of this compound in clinical settings for the treatment of RA, both as a standalone therapy and as part of a combination regimen. The detailed experimental protocols provided in this guide offer a framework for researchers to design and execute further preclinical studies in this area.

References

Navigating the Safety Landscape of BTK Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The advent of Bruton's tyrosine kinase (BTK) inhibitors has revolutionized the treatment of B-cell malignancies. However, as the therapeutic landscape expands with next-generation agents, a critical evaluation of their safety profiles becomes paramount for researchers and drug development professionals. This guide provides a detailed comparison of the safety profiles of BMS-986143 and other prominent BTK inhibitors, including ibrutinib, acalabrutinib, and zanubrutinib, supported by data from key clinical trials.

While extensive clinical data, including head-to-head trials, are available for ibrutinib, acalabrutinib, and zanubrutinib, it is crucial to note that the safety data for this compound (also known as BMS-986142) is derived from early-phase studies in healthy volunteers and patients with rheumatoid arthritis.[1][2] This difference in patient populations and trial phases necessitates a cautious approach when making direct comparisons. Further investigation of BMS-986142 in rheumatoid arthritis was not recommended based on a phase 2 study.[1]

Comparative Safety Profile of Approved BTK Inhibitors

The first-generation BTK inhibitor, ibrutinib, while highly effective, is associated with off-target effects that can lead to adverse events such as atrial fibrillation, hypertension, bleeding, and diarrhea.[3][4][5] Second-generation BTK inhibitors, acalabrutinib and zanubrutinib, were developed to have greater selectivity for BTK, aiming to minimize these off-target toxicities.[6]

Head-to-head clinical trials have provided valuable insights into the comparative safety of these agents. The ELEVATE-RR trial comparing acalabrutinib to ibrutinib in previously treated chronic lymphocytic leukemia (CLL) demonstrated that while both drugs had similar efficacy, acalabrutinib was associated with a lower incidence of atrial fibrillation.[7][8] Similarly, the ALPINE trial, which compared zanubrutinib with ibrutinib in relapsed or refractory CLL, showed that zanubrutinib had a superior safety profile, with significantly lower rates of cardiac toxicity, including atrial fibrillation.[9][10][11]

Here is a summary of key safety data from pivotal phase 3 clinical trials:

Adverse Event (Any Grade)Ibrutinib (RESONATE-2)[12]Acalabrutinib (ELEVATE-RR)[7]Zanubrutinib (ALPINE)[10]
Atrial Fibrillation/Flutter16.0%9.4%5.2%
Hypertension≥5% (Grade ≥3)Lower than IbrutinibLower than Ibrutinib
Diarrhea52%Lower than IbrutinibLower than Ibrutinib
Fatigue36%--
Neutropenia18% (Grade ≥3/4)--
Pneumonia12% (Grade ≥3/4)--
Serious Adverse Events--42.0%
Discontinuation due to AEs-14.7%15.4%

Note: Direct comparison across different trials should be interpreted with caution due to variations in study design, patient populations, and follow-up duration.

Safety Profile of this compound

This compound is a reversible BTK inhibitor.[13] Early-phase studies in healthy participants have shown that BMS-986142 was generally well tolerated, both alone and in combination with methotrexate.[2][14][15] In a phase 1 study with single ascending doses (5-900 mg) and multiple ascending doses (25-350 mg once daily for 14 days), the most common adverse events were dizziness, headache, and nausea.[2] One serious adverse event of a brief psychotic disorder was reported in a participant receiving multiple doses, though it was considered unrelated to the study drug.[2]

A phase 2 study evaluating BMS-986142 in patients with moderate-to-severe rheumatoid arthritis resulted in the discontinuation of the 350 mg dose due to elevated liver enzymes.[1] Serious adverse events were reported in both the placebo and BMS-986142 treatment groups.[1]

Experimental Protocols

The safety data presented in this guide are derived from rigorously conducted clinical trials. Below are the methodologies for the key experiments cited:

RESONATE-2 (Ibrutinib): This was a phase 3 trial that randomized 269 patients (aged ≥65 years) with treatment-naïve CLL or SLL to receive either ibrutinib 420 mg daily or chlorambucil. The primary endpoint was progression-free survival (PFS). Safety was assessed through the monitoring and recording of adverse events (AEs), graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).[12]

ELEVATE-RR (Acalabrutinib vs. Ibrutinib): This phase 3, randomized, open-label, noninferiority trial compared the efficacy and safety of acalabrutinib with ibrutinib in 533 patients with previously treated CLL with del(17p) or del(11q). Patients were randomized to receive acalabrutinib 100 mg twice daily or ibrutinib 420 mg once daily. The primary endpoint was PFS. Safety assessments included the incidence and severity of AEs.[7][8]

ALPINE (Zanubrutinib vs. Ibrutinib): This was a randomized, global phase 3 trial that enrolled 652 patients with relapsed or refractory CLL or SLL. Patients were randomized to receive either zanubrutinib 160 mg twice daily or ibrutinib 420 mg once daily. The primary endpoint was overall response rate (ORR), with key secondary endpoints including PFS and the incidence of atrial fibrillation and flutter. Safety was monitored throughout the study.[10][11][16]

BMS-986142 Phase 1 Study: This was a combined single and multiple ascending dose study in healthy participants to assess the safety, pharmacokinetics, and pharmacodynamics of BMS-986142. Safety was evaluated by monitoring AEs, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).[2]

BMS-986142 Phase 2 Study in Rheumatoid Arthritis: This was a randomized, double-blind, placebo-controlled, dose-ranging study in patients with moderate-to-severe rheumatoid arthritis. Safety and efficacy were the primary outcomes, with AEs closely monitored.[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation Downstream Downstream Signaling (NF-κB, MAPK, etc.) BTK->Downstream Phosphorylation Proliferation B-Cell Proliferation & Survival Downstream->Proliferation BTKi BTK Inhibitors (Ibrutinib, Acalabrutinib, Zanubrutinib, this compound) BTKi->BTK Inhibition

BTK Signaling Pathway Inhibition

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient_Population Eligible Patients (e.g., CLL/SLL) Informed_Consent Informed Consent Patient_Population->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_Arm_A Treatment Arm A (e.g., this compound) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Ibrutinib) Randomization->Treatment_Arm_B Placebo_Arm Placebo/Standard of Care Randomization->Placebo_Arm Safety_Monitoring Adverse Event Monitoring Treatment_Arm_A->Safety_Monitoring Efficacy_Assessment Efficacy Assessment (PFS, ORR) Treatment_Arm_A->Efficacy_Assessment Treatment_Arm_B->Safety_Monitoring Treatment_Arm_B->Efficacy_Assessment Placebo_Arm->Safety_Monitoring Placebo_Arm->Efficacy_Assessment Data_Analysis Statistical Analysis Safety_Monitoring->Data_Analysis Efficacy_Assessment->Data_Analysis

References

A Comparative Analysis of BMS-986143 and Novel BTK Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the potency of the Bruton's tyrosine kinase (BTK) inhibitor, BMS-986143, against other novel BTK inhibitors. This document provides supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Introduction to BTK Inhibition

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, survival, and differentiation.[1] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases, making BTK a prime therapeutic target.[1][2] BTK inhibitors function by blocking the kinase activity of BTK, thereby disrupting the downstream signaling cascade that promotes the growth and survival of malignant B-cells.[1] This targeted approach offers a more specific and potentially less toxic alternative to traditional chemotherapy.[1]

This guide focuses on this compound, a reversible BTK inhibitor, and compares its potency with other novel inhibitors that have entered the clinical landscape, including acalabrutinib, zanubrutinib, and pirtobrutinib.[3][4][5]

Comparative Potency of BTK Inhibitors

The potency of a BTK inhibitor is a key determinant of its therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound and other novel BTK inhibitors in both biochemical (enzymatic) and cellular assays.

Biochemical Potency Against BTK

This table presents the half-maximal inhibitory concentration (IC50) of various BTK inhibitors against purified BTK enzyme. This in vitro measurement reflects the direct inhibitory activity of the compound on the kinase.

InhibitorIC50 (nM)Notes
This compound 0.26 [4][6]Reversible inhibitor.
Acalabrutinib5.1[7]Covalent inhibitor.
Zanubrutinib<1[7]Covalent inhibitor.
Pirtobrutinib3.2[8]Non-covalent (reversible) inhibitor of wild-type BTK.
Ibrutinib1.5[7]First-generation covalent inhibitor, included for reference.
Cellular Potency of BTK Inhibitors

This table showcases the IC50 values of BTK inhibitors in various cell-based assays. These assays measure the inhibitor's ability to block BTK activity within a cellular context, which is more representative of the in vivo environment.

InhibitorCell Line / AssayIC50 (nM)
This compound Ramos Cellular Assay 6.9 ± 3.4
Human Whole Blood Assay 25 ± 19
Ramos B Cell Calcium Flux 7 ± 3 [4][6]
Human Peripheral B Cell Proliferation 1 ± 0.4 [4][6]
AcalabrutinibSU-DHL-63.1[2]
REC-121[2]
ZanubrutinibSU-DHL-63.8[2]
REC-13.1[2]
PirtobrutinibSU-DHL-613[2]
REC-138[2]

Kinase Selectivity Profile

In addition to potency against BTK, the selectivity of an inhibitor for its target over other kinases is a critical factor in determining its safety profile. Off-target inhibition can lead to undesirable side effects. This compound has been shown to be a selective BTK inhibitor.[9]

KinaseThis compound IC50 (nM)[4][6]
BTK 0.26
TEC3
BLK5
BMX7
TXK10
FGR15
YES119
ITK21

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro BTK Kinase Assay (ADP-Glo™ Format)

This protocol outlines a common method for determining the biochemical potency of BTK inhibitors.[3][10] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Materials:

  • Recombinant human BTK enzyme

  • BTK substrate (e.g., poly(Glu, Tyr) peptide)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test inhibitors (e.g., this compound)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test inhibitor in kinase buffer.

  • In a 384-well plate, add the test inhibitor solution.

  • Add the BTK enzyme and substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular BTK Autophosphorylation Assay (Western Blot)

This protocol describes a method to assess the cellular potency of BTK inhibitors by measuring the inhibition of BTK autophosphorylation in a relevant B-cell line, such as Ramos cells.

Materials:

  • Ramos B-cell line

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test inhibitors (e.g., this compound)

  • Anti-human IgM antibody (for stimulation)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Culture Ramos cells to the desired density.

  • Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 2 hours).

  • Stimulate the cells with anti-human IgM for a short period (e.g., 10 minutes) to induce BTK autophosphorylation.

  • Harvest the cells and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary anti-phospho-BTK antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total BTK antibody as a loading control.

  • Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal.

  • Calculate the percent inhibition of BTK phosphorylation for each inhibitor concentration and determine the IC50 value.

Visualizing Key Pathways and Workflows

To further aid in the understanding of BTK inhibition, the following diagrams, generated using Graphviz, illustrate the BTK signaling pathway and a typical experimental workflow for evaluating BTK inhibitors.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK_inactive BTK (inactive) LYN_SYK->BTK_inactive Phosphorylation BTK_active BTK (active) pY551 BTK_inactive->BTK_active PLCg2_inactive PLCγ2 (inactive) BTK_active->PLCg2_inactive Phosphorylation PLCg2_active PLCγ2 (active) PLCg2_inactive->PLCg2_active IP3 IP3 PLCg2_active->IP3 Hydrolysis of PIP2 DAG DAG PLCg2_active->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFAT NFAT Ca_release->NFAT NFkB NF-κB PKC->NFkB MAPK MAPK PKC->MAPK Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression MAPK->Gene_Expression NFAT->Gene_Expression Antigen Antigen Antigen->BCR Activation BMS_986143 This compound BMS_986143->BTK_active Inhibition

Caption: BTK Signaling Pathway and Point of Inhibition.

Experimental_Workflow start Start biochemical_assay In Vitro Biochemical Assay start->biochemical_assay cellular_assay Cell-Based Potency Assay start->cellular_assay selectivity_profiling Kinase Selectivity Profiling start->selectivity_profiling data_analysis Data Analysis (IC50 Determination) biochemical_assay->data_analysis cellular_assay->data_analysis selectivity_profiling->data_analysis comparison Comparative Analysis of Potency and Selectivity data_analysis->comparison end End comparison->end

Caption: Experimental Workflow for BTK Inhibitor Evaluation.

References

Combination Therapy with BMS-986143 and TNFα Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BMS-986143, a novel reversible Bruton's tyrosine kinase (BTK) inhibitor, in combination with Tumor Necrosis Factor alpha (TNFα) antagonists for the potential treatment of autoimmune diseases such as rheumatoid arthritis. This document synthesizes preclinical findings, outlines potential experimental protocols, and visualizes key concepts to support further research and development in this area.

Introduction: Rationale for Combination Therapy

Rheumatoid arthritis (RA) and other autoimmune diseases are characterized by complex inflammatory cascades involving multiple signaling pathways. While TNFα antagonists have revolutionized the treatment of these conditions, a significant number of patients show inadequate responses or lose responsiveness over time.[1][2] This highlights the need for novel therapeutic strategies that target alternative or complementary pathways.

This compound is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways.[3][4][5] These pathways are implicated in the production of autoantibodies and pro-inflammatory cytokines, key drivers of RA pathology.[6][7] By inhibiting BTK, this compound offers a distinct mechanism of action compared to TNFα antagonists, which directly neutralize the activity of TNFα. The combination of a BTK inhibitor with a TNFα antagonist therefore presents a rational approach to simultaneously target different key nodes in the inflammatory network, potentially leading to synergistic efficacy and improved clinical outcomes.

Mechanism of Action

This compound: A Reversible BTK Inhibitor

This compound is an orally active, reversible inhibitor of BTK with high potency.[3][5] Unlike irreversible BTK inhibitors, its reversible nature may offer a better safety profile for the treatment of chronic inflammatory conditions.[4] BTK is a member of the Tec family of non-receptor tyrosine kinases and plays a crucial role in the signaling of various immune cells, including B cells and myeloid cells.[7][8]

Key inhibitory activities of this compound include:

  • B-Cell Receptor (BCR) Signaling: Inhibition of BTK blocks the downstream signaling cascade following B-cell receptor activation, thereby reducing B-cell proliferation and differentiation into autoantibody-producing plasma cells.[6]

  • Fc Receptor (FcR) Signaling: this compound inhibits FcγR-mediated activation of myeloid cells, leading to a reduction in the release of pro-inflammatory cytokines such as TNFα.[3][5][6]

  • Osteoclastogenesis: The compound has been shown to block RANK-L-induced osteoclastogenesis, suggesting a potential to inhibit bone erosion, a hallmark of severe rheumatoid arthritis.[6]

TNFα Antagonists

TNFα is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory response in rheumatoid arthritis.[9] It promotes the production of other pro-inflammatory cytokines and chemokines, enhances the expression of adhesion molecules, and contributes to cartilage and bone destruction. TNFα antagonists, which include monoclonal antibodies (e.g., infliximab, adalimumab) and soluble receptor fusion proteins (e.g., etanercept), function by binding to and neutralizing soluble and/or transmembrane TNFα, thereby preventing its interaction with its receptors (TNFR1 and TNFR2).[2][10]

Preclinical Efficacy of Combination Therapy

Preclinical studies using murine models of arthritis have provided evidence for the synergistic potential of combining a BTK inhibitor with a TNFα antagonist. A study investigating BMS-986142, a closely related reversible BTK inhibitor, in a collagen-induced arthritis (CIA) model demonstrated that a suboptimal dose of the BTK inhibitor in combination with the TNFα antagonist etanercept resulted in significantly improved efficacy compared to either agent administered alone.[6]

Quantitative Data from Preclinical Studies
Treatment Group Metric Result Reference
BMS-986142 (suboptimal dose)Reduction in Clinical Score24%[6]
Etanercept (TNFα antagonist)Reduction in Clinical Score10%[6]
BMS-986142 + Etanercept Reduction in Clinical Score 53% [6]
BMS-986142 (suboptimal dose)Reduction in Inflammation & Bone Resorption24%[6]
Methotrexate (MTX)Reduction in Inflammation & Bone Resorption10%[6]
BMS-986142 + MTX Reduction in Inflammation & Bone Resorption 53% [6]

Note: The table includes data for combination with methotrexate (MTX) as it represents a standard of care and provides further evidence for the combination potential of BMS-986142.

Experimental Protocols

The following outlines a general methodology for a preclinical study designed to evaluate the efficacy of this compound in combination with a TNFα antagonist in a murine model of collagen-induced arthritis (CIA).

Collagen-Induced Arthritis (CIA) Model
  • Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. A booster injection is administered 21 days later.

  • Treatment Groups:

    • Vehicle Control

    • This compound (monotherapy)

    • TNFα antagonist (e.g., etanercept) (monotherapy)

    • This compound + TNFα antagonist (combination therapy)

  • Dosing Regimen: Dosing is initiated upon the appearance of clinical signs of arthritis and continues for a predefined period (e.g., 14-21 days). This compound is administered orally once daily, while the TNFα antagonist is administered via subcutaneous or intraperitoneal injection according to established protocols.

  • Efficacy Assessment:

    • Clinical Scoring: Arthritis severity is evaluated daily using a standardized clinical scoring system (e.g., 0-4 scale for each paw).

    • Histopathology: At the end of the study, joints are collected, sectioned, and stained with hematoxylin and eosin (H&E) and Safranin O to assess inflammation, pannus formation, and cartilage/bone erosion.

    • Biomarker Analysis: Serum levels of inflammatory cytokines (e.g., TNFα, IL-6) and anti-collagen antibodies are measured by ELISA.

Visualizations

Signaling Pathways

cluster_BCR B-Cell Receptor Signaling cluster_TNF TNFα Signaling BCR BCR BTK BTK BCR->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB B-Cell Activation\n(Autoantibody Production) B-Cell Activation (Autoantibody Production) NFkB->B-Cell Activation\n(Autoantibody Production) BMS986143 This compound BMS986143->BTK Inhibits TNFa TNFα TNFR TNFR TNFa->TNFR TRAF2 TRAF2 TNFR->TRAF2 NFkB_TNF NF-κB TRAF2->NFkB_TNF Pro-inflammatory\nCytokine Production Pro-inflammatory Cytokine Production NFkB_TNF->Pro-inflammatory\nCytokine Production TNFa_antagonist TNFα Antagonist TNFa_antagonist->TNFa Neutralizes

Caption: Signaling pathways targeted by this compound and TNFα antagonists.

Experimental Workflow

cluster_workflow Preclinical Combination Study Workflow start Induce Arthritis in Mice (Collagen-Induced Arthritis Model) grouping Randomize into Treatment Groups: - Vehicle - this compound - TNFα Antagonist - Combination start->grouping treatment Daily Dosing and Clinical Scoring grouping->treatment end Terminal Endpoint: - Histopathology of Joints - Biomarker Analysis treatment->end

Caption: Workflow for a preclinical combination therapy study.

Monotherapy vs. Combination Therapy

cluster_comparison Conceptual Comparison of Therapeutic Effects Monotherapy Monotherapy (this compound or TNFα Antagonist) Effect_Mono Partial Inhibition of Inflammatory Pathways Monotherapy->Effect_Mono Combination Combination Therapy (this compound + TNFα Antagonist) Effect_Combo Synergistic Inhibition of Multiple Pathways Combination->Effect_Combo Outcome_Mono Moderate Disease Improvement Effect_Mono->Outcome_Mono Outcome_Combo Enhanced Disease Improvement Effect_Combo->Outcome_Combo

Caption: Comparison of monotherapy and combination therapy effects.

Conclusion

The combination of this compound with a TNFα antagonist represents a promising therapeutic strategy for autoimmune diseases like rheumatoid arthritis. The distinct and complementary mechanisms of action—targeting B-cell and myeloid cell activation via BTK inhibition and neutralizing a key inflammatory cytokine—provide a strong rationale for expecting synergistic efficacy. Preclinical data supports this hypothesis, demonstrating superior outcomes with combination therapy in animal models of arthritis. Further investigation, including well-designed clinical trials, is warranted to translate these promising preclinical findings into improved treatments for patients with inadequate responses to current therapies.

References

Validating the Downstream Effects of BMS-986143 with RNA-seq: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BMS-986143, a reversible Bruton's tyrosine kinase (BTK) inhibitor, with other BTK inhibitors, focusing on the validation of its downstream effects using RNA sequencing (RNA-seq). While direct, publicly available RNA-seq data for this compound is limited, this document synthesizes information from studies on other BTK inhibitors to project the expected transcriptomic consequences of this compound treatment.

Executive Summary

This compound (also known as BMS-986142) is a potent and selective reversible inhibitor of BTK, a crucial enzyme in B-cell receptor (BCR) and Fc receptor signaling pathways.[1][2] Its mechanism of action suggests a significant impact on the transcriptome of immune cells, particularly B cells. This guide outlines the expected downstream effects of this compound on gene expression, provides a detailed, adaptable RNA-seq protocol for validation, and compares its potential transcriptomic signature with that of other established BTK inhibitors.

Mechanism of Action and Expected Downstream Effects

This compound reversibly binds to BTK, inhibiting its kinase activity.[3] This blockade is anticipated to disrupt the downstream signaling cascade, leading to widespread changes in gene expression.

Key Signaling Pathways Modulated by this compound:

  • B-Cell Receptor (BCR) Signaling: Inhibition of BTK is expected to suppress the activation of key transcription factors such as NF-κB and NFAT, leading to the downregulation of genes involved in B-cell proliferation, differentiation, and survival.[4][5]

  • Fc Receptor (FcR) Signaling: By inhibiting BTK, this compound likely dampens FcR-mediated signaling in myeloid cells, resulting in reduced cytokine and chemokine production.[1]

  • Toll-Like Receptor (TLR) Signaling: BTK is also involved in the signaling pathways of certain TLRs.[6] Inhibition by this compound may therefore modulate the expression of genes involved in innate immune responses.

The following diagram illustrates the central role of BTK in these signaling pathways and the expected point of intervention for this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR BTK BTK BCR->BTK FcR FcR FcR->BTK TLR TLR TLR->BTK PLCg2 PLCγ2 BTK->PLCg2 IKK IKK BTK->IKK MAPK MAPK BTK->MAPK NFAT NFAT PLCg2->NFAT NFkB NF-κB IKK->NFkB AP1 AP-1 MAPK->AP1 Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression BMS986143 This compound BMS986143->BTK

Caption: Simplified signaling pathway of BTK and the inhibitory action of this compound.

Comparative Analysis with Alternative BTK Inhibitors

Several BTK inhibitors are either approved or in clinical development. While they share the same target, differences in binding mode (covalent vs. reversible) and selectivity can lead to distinct gene expression profiles.

FeatureThis compoundIbrutinibAcalabrutinibZanubrutinib
Binding Mode ReversibleCovalentCovalentCovalent
Target Selectivity HighLess selective (targets other kinases)More selective than IbrutinibHighly selective
Primary Indication Rheumatoid Arthritis[7]B-cell malignancies, cGVHDB-cell malignanciesB-cell malignancies[8]
Reported RNA-seq Findings Data not publicly availableDownregulation of BCR, NF-κB, and MYC pathways in CLL.[9][10]Downregulation of BCR and NF-κB signaling in CLL.[11]Downregulation of pathways related to B-cell activation and proliferation.

Table 1: Comparison of this compound with other BTK inhibitors.

Based on its high selectivity, the transcriptomic signature of this compound is expected to be more focused on the direct downstream targets of BTK, potentially with fewer off-target effects compared to less selective inhibitors like ibrutinib.

Experimental Protocol: RNA-seq for Validating Downstream Effects

This section provides a detailed, adaptable protocol for conducting an RNA-seq experiment to validate the downstream effects of this compound.

3.1. Cell Culture and Treatment

  • Cell Lines: Select appropriate cell lines, such as primary B cells, rheumatoid arthritis synovial fibroblasts (RASF), or relevant immune cell lines (e.g., Ramos, THP-1).

  • Culture Conditions: Maintain cells in appropriate culture media and conditions.

  • Treatment: Treat cells with a dose-range of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours). Include a positive control, such as another well-characterized BTK inhibitor.

3.2. RNA Isolation and Quality Control

  • RNA Extraction: Isolate total RNA from cell pellets using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • Quality Control: Assess RNA integrity and concentration using a Bioanalyzer (Agilent) and a Qubit fluorometer (Thermo Fisher). An RNA Integrity Number (RIN) > 8 is recommended.[12]

3.3. Library Preparation and Sequencing

  • Library Preparation: Prepare sequencing libraries from high-quality RNA using a stranded mRNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).

  • Sequencing: Perform paired-end sequencing on an Illumina platform (e.g., NovaSeq 6000) to a recommended depth of 20-30 million reads per sample.

3.4. Bioinformatic Analysis

  • Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Alignment: Align reads to the reference genome (human or mouse) using a splice-aware aligner like STAR.

  • Quantification: Quantify gene expression levels using tools such as RSEM or featureCounts.

  • Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between this compound-treated and vehicle-treated samples using packages like DESeq2 or edgeR in R.

  • Pathway and Functional Enrichment Analysis: Perform gene set enrichment analysis (GSEA) and pathway analysis using databases like GO, KEGG, and Reactome to identify significantly modulated biological pathways.

The following diagram outlines the general workflow for this RNA-seq experiment.

cluster_wetlab Wet Lab cluster_bioinformatics Bioinformatics Cell_Culture Cell Culture & Treatment RNA_Isolation RNA Isolation & QC Cell_Culture->RNA_Isolation Library_Prep Library Preparation RNA_Isolation->Library_Prep Sequencing Sequencing Library_Prep->Sequencing QC_Reads Read Quality Control Sequencing->QC_Reads Alignment Alignment QC_Reads->Alignment Quantification Quantification Alignment->Quantification DEG_Analysis Differential Expression Analysis Quantification->DEG_Analysis Pathway_Analysis Pathway & Functional Analysis DEG_Analysis->Pathway_Analysis

Caption: Experimental workflow for RNA-seq validation of this compound's downstream effects.

Expected RNA-seq Data and Interpretation

Based on the mechanism of action of BTK inhibitors, the following transcriptomic changes are anticipated in response to this compound treatment:

Gene CategoryExpected ChangeRationale
B-cell proliferation & survival genes (e.g., CCND2, BCL2) DownregulationInhibition of BCR signaling reduces pro-survival signals.
Inflammatory cytokines & chemokines (e.g., IL-6, TNF, CCL3, CCL4) DownregulationBlockade of FcR and TLR signaling pathways.
NF-κB target genes DownregulationBTK is a key activator of the NF-κB pathway.
Genes related to cell adhesion and migration DownregulationBTK signaling is involved in B-cell trafficking.

Table 2: Expected changes in gene expression following this compound treatment.

The logical relationship between this compound treatment and the expected transcriptomic outcome is depicted below.

BMS986143 This compound Treatment BTK_Inhibition BTK Inhibition BMS986143->BTK_Inhibition Downstream_Signaling_Block Blockade of Downstream Signaling (BCR, FcR, TLR) BTK_Inhibition->Downstream_Signaling_Block Transcription_Factor_Inactivation Inactivation of Key Transcription Factors (NF-κB, NFAT, AP-1) Downstream_Signaling_Block->Transcription_Factor_Inactivation Gene_Expression_Changes Altered Gene Expression Transcription_Factor_Inactivation->Gene_Expression_Changes Phenotypic_Outcome Desired Phenotypic Outcome (Reduced Inflammation, B-cell Proliferation) Gene_Expression_Changes->Phenotypic_Outcome

References

Safety Operating Guide

Navigating the Disposal of BMS-986143: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like BMS-986143, a potent and reversible Bruton's tyrosine kinase (BTK) inhibitor, is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, a comprehensive understanding of the compound's nature and adherence to established best practices for chemical waste management are paramount. This guide provides essential safety and logistical information to ensure the safe handling and disposal of this compound.

Essential Safety and Handling Precautions

Given that this compound is a highly potent kinase inhibitor designed to elicit a biological response, it should be handled with the utmost care, treating it as a potentially hazardous substance. All personnel handling this compound should be equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A buttoned lab coat to protect from spills.

  • Respiratory Protection: A fume hood should be used when handling the solid compound or preparing solutions to avoid inhalation of dust.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to prevent its release into the environment. As a potent biological agent, its effects on aquatic life and other organisms are unknown but could be significant. Therefore, disposal down the drain is strictly prohibited.

1. Segregation and Labeling:

  • All waste materials contaminated with this compound, including unused compound, solutions, contaminated PPE (gloves, pipette tips, etc.), and empty containers, must be segregated from general laboratory waste.

  • A dedicated, clearly labeled, and sealed hazardous waste container should be used. The label should include:

    • The name of the chemical: "this compound"

    • The words "Hazardous Waste" and "Bioactive"

    • The primary hazard (e.g., "Potent Kinase Inhibitor - Handle with Care")

    • The date of accumulation.

2. Waste Classification:

  • Based on its intended biological activity, this compound waste should be classified as chemical and potentially biohazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific classification guidelines.

3. Collection and Storage:

  • Solid waste should be collected in a sealed, puncture-proof container.

  • Liquid waste (e.g., solutions in organic solvents or aqueous buffers) should be collected in a compatible, leak-proof container. Avoid mixing with incompatible waste streams.

  • Store the sealed waste container in a designated, secure area away from general laboratory traffic until it is collected by a certified hazardous waste disposal company.

4. Final Disposal:

  • The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal contractor.

  • The most common and recommended method for the disposal of potent pharmaceutical compounds is incineration at a high temperature in a permitted hazardous waste incinerator. This process ensures the complete destruction of the active molecule.

  • Never attempt to neutralize or treat the chemical waste in the laboratory unless you have a specific, validated protocol and the necessary safety equipment.

Key Experimental Data Summary

While a comprehensive toxicological and environmental profile for this compound is not publicly available, its potent biological activity is well-documented. This data underscores the need for cautious handling and disposal.

ParameterValueReference
BTK Inhibition (IC50) 0.26 nM[1][2]
Cellular BTK Inhibition (Ramos cells, IC50) 6.9 ± 3.4 nM[1]
Human Whole Blood BTK Inhibition (IC50) 25 ± 19 nM[1]

Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The low nanomolar values for this compound indicate its high potency.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated ppe Contaminated PPE (Gloves, etc.) start->ppe solid Unused Solid Compound start->solid liquid Solutions & Liquid Waste start->liquid improper Improper Disposal (Trash, Drain) start->improper container Segregate into Labeled Hazardous Waste Container ppe->container solid->container liquid->container storage Store in Designated Secure Area container->storage collection Arrange for Collection by Certified Hazardous Waste Vendor storage->collection disposal High-Temperature Incineration collection->disposal environment Environmental Contamination & Safety Risk improper->environment

Caption: Disposal workflow for this compound.

It is the responsibility of every researcher and laboratory professional to ensure that chemical waste is managed in a safe, compliant, and environmentally sound manner. When in doubt, always consult with your institution's EHS department for guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.